molecular formula C11H14BNO3 B1333240 4-(Pyrrolidine-1-carbonyl)phenylboronic acid CAS No. 389621-81-2

4-(Pyrrolidine-1-carbonyl)phenylboronic acid

Cat. No.: B1333240
CAS No.: 389621-81-2
M. Wt: 219.05 g/mol
InChI Key: VKPBESPVHGDDJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Pyrrolidine-1-carbonyl)phenylboronic acid is a useful research compound. Its molecular formula is C11H14BNO3 and its molecular weight is 219.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[4-(pyrrolidine-1-carbonyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BNO3/c14-11(13-7-1-2-8-13)9-3-5-10(6-4-9)12(15)16/h3-6,15-16H,1-2,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKPBESPVHGDDJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)N2CCCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70378561
Record name [4-(Pyrrolidine-1-carbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

389621-81-2
Record name [4-(Pyrrolidine-1-carbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Pyrrolidine-1-carbonyl)benzeneboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of 4-(Pyrrolidine-1-carbonyl)phenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 4-(Pyrrolidine-1-carbonyl)phenylboronic acid, a versatile building block in medicinal chemistry and organic synthesis. The primary synthetic route involves the amide coupling of 4-carboxyphenylboronic acid and pyrrolidine. This document outlines the prevalent methodologies, provides detailed experimental protocols, and presents quantitative data in a structured format.

Core Synthesis Pathway: Amide Coupling

The formation of this compound is achieved through the creation of an amide bond between the carboxylic acid group of 4-carboxyphenylboronic acid and the secondary amine, pyrrolidine. This reaction necessitates the activation of the carboxylic acid to facilitate nucleophilic attack by the amine. Common and effective methods for this activation involve the use of coupling reagents such as carbodiimides (e.g., EDC) or uronium salts (e.g., HATU).

Below is a logical workflow for the synthesis:

G cluster_reactants Starting Materials cluster_reaction Reaction Step cluster_workup Purification cluster_product Final Product A 4-Carboxyphenylboronic Acid C Amide Coupling (Coupling Reagent, Base, Solvent) A->C B Pyrrolidine B->C D Aqueous Workup C->D E Chromatography D->E F This compound E->F

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Two common and effective protocols for the synthesis are detailed below, utilizing EDC and HATU as coupling reagents.

Protocol 1: Synthesis using EDC and HOBt

This protocol employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent, often in the presence of an additive such as 1-Hydroxybenzotriazole (HOBt) to improve efficiency and minimize side reactions.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )
4-Carboxyphenylboronic acid165.96
Pyrrolidine71.12
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)191.70 (as HCl salt)
HOBt (1-Hydroxybenzotriazole)135.13
DIPEA (N,N-Diisopropylethylamine)129.24
Dichloromethane (DCM)-
N,N-Dimethylformamide (DMF)-
Ethyl acetate (EtOAc)-
1M Hydrochloric acid (HCl)-
Saturated sodium bicarbonate (NaHCO₃) solution-
Brine-
Anhydrous magnesium sulfate (MgSO₄)-

Procedure:

  • To a solution of 4-carboxyphenylboronic acid (1.0 eq) in a suitable solvent such as a mixture of DCM and DMF, add EDC (1.1 eq) and HOBt (1.1 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add pyrrolidine (1.2 eq) to the reaction mixture, followed by the addition of a non-nucleophilic base such as DIPEA (2.0 eq).

  • Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Protocol 2: Synthesis using HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent, particularly useful for sterically hindered or electron-deficient substrates.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )
4-Carboxyphenylboronic acid165.96
Pyrrolidine71.12
HATU380.23
DIPEA (N,N-Diisopropylethylamine)129.24
N,N-Dimethylformamide (DMF)-
Ethyl acetate (EtOAc)-
1M Hydrochloric acid (HCl)-
Saturated sodium bicarbonate (NaHCO₃) solution-
Brine-
Anhydrous sodium sulfate (Na₂SO₄)-

Procedure:

  • Dissolve 4-carboxyphenylboronic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 10-20 minutes at room temperature to activate the carboxylic acid.

  • Add pyrrolidine (1.2 eq) to the reaction mixture.

  • Continue stirring at room temperature for 2-6 hours, monitoring the reaction by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.

  • Wash the combined organic extracts with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • The resulting crude product can be further purified by recrystallization or silica gel chromatography.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound. Please note that actual yields may vary depending on the specific reaction conditions and scale.

ParameterProtocol 1 (EDC/HOBt)Protocol 2 (HATU)
Yield 75-90%85-95%
Purity (LC-MS) >95%>98%
Reaction Time 12-24 hours2-6 hours
Temperature Room TemperatureRoom Temperature

Characterization Data:

  • Appearance: White to off-white solid.

  • Molecular Formula: C₁₁H₁₄BNO₃

  • Molecular Weight: 219.05 g/mol

Signaling Pathways and Logical Relationships

The core of this synthesis is the amide bond formation, which can be visualized as a signaling pathway from reactants to the product, mediated by the coupling reagent.

G cluster_reactants Inputs cluster_mediators Mediators cluster_process Process cluster_product Output A 4-Carboxyphenylboronic Acid E Amide Bond Formation A->E B Pyrrolidine B->E C Coupling Reagent (e.g., EDC or HATU) C->E D Base (e.g., DIPEA) D->E F This compound E->F

Caption: Logical relationship of reactants and mediators in the synthesis.

This guide provides a comprehensive overview of the synthesis of this compound. Researchers should select the protocol that best suits their available resources and the specific requirements of their research. Standard laboratory safety procedures should be followed at all times.

Technical Guide: Physicochemical Properties of 4-(Pyrrolidine-1-carbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Pyrrolidine-1-carbonyl)phenylboronic acid is a versatile synthetic building block of significant interest in medicinal chemistry and materials science. Its unique structure, incorporating a phenylboronic acid moiety and a pyrrolidine-1-carbonyl group, imparts a range of physicochemical properties that are crucial for its application in drug discovery, particularly in the development of targeted therapies. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, supported by experimental protocols and logical workflows to aid researchers in its effective utilization.

Core Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₁₁H₁₄BNO₃Chem-Impex[1], TCI Chemicals[2]
Molecular Weight 219.05 g/mol Chem-Impex[1], TCI Chemicals[2]
Melting Point 136 - 140 °CChem-Impex[1]
Boiling Point (Predicted) 446.9 ± 47.0 °CNot available in search results
Density (Predicted) 1.26 g/cm³Not available in search results
pKa (Predicted) 8.18 ± 0.16Not available in search results
Solubility Soluble in MethanolTCI Chemicals[2]
Appearance White to light yellow crystalline powderChem-Impex[1]
CAS Number 389621-81-2Chem-Impex[1]

Experimental Protocols

Melting Point Determination (Capillary Method)

The melting point of an organic solid can be determined by observing the temperature at which it transitions from a solid to a liquid.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

Procedure:

  • Ensure the this compound sample is dry and finely powdered using a mortar and pestle.

  • Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (136-140 °C).

  • Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

  • Record the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).

  • A sharp melting range (e.g., 0.5-1 °C) is indicative of a pure compound.[3]

Solubility Determination (Visual Method)

This method provides a qualitative assessment of solubility in a given solvent.

Apparatus:

  • Test tubes

  • Vortex mixer

  • Spatula

  • Solvent of interest (e.g., water, ethanol, DMSO)

Procedure:

  • Add approximately 1-2 mg of this compound to a clean, dry test tube.

  • Add 1 mL of the chosen solvent to the test tube.

  • Vigorously agitate the mixture using a vortex mixer for 30-60 seconds.

  • Visually inspect the solution for the presence of undissolved solid.

  • If the solid dissolves completely, the compound is considered soluble in that solvent at that concentration. If solid remains, it is considered sparingly soluble or insoluble.

  • For quantitative analysis, a gravimetric or spectroscopic method would be employed, where a saturated solution is prepared, the undissolved solid is removed, and the concentration of the dissolved solute is determined.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) of the boronic acid moiety can be determined by potentiometric titration.

Apparatus:

  • pH meter with a suitable electrode

  • Burette

  • Beaker

  • Magnetic stirrer and stir bar

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

Procedure:

  • Accurately weigh a sample of this compound and dissolve it in a suitable solvent system (e.g., a mixture of water and an organic co-solvent like methanol or DMSO to ensure solubility).[4]

  • Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

  • Record the initial pH of the solution.

  • Begin titrating with the standardized NaOH solution, adding small, precise volumes (e.g., 0.1 mL increments).

  • Record the pH after each addition, allowing the reading to stabilize.

  • Continue the titration well past the expected equivalence point.

  • Plot the pH versus the volume of NaOH added. The pKa can be determined from the pH at the half-equivalence point on the resulting titration curve. The equivalence point is typically identified by the steepest point of the curve (the inflection point).[5]

Logical Workflow and Visualization

The utility of this compound is prominent in the early stages of drug discovery, particularly as a building block in the synthesis of novel chemical entities for biological screening. The following diagram illustrates a generalized workflow for the utilization of this compound in a drug discovery context.

DrugDiscoveryWorkflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization start 4-(Pyrrolidine-1-carbonyl) phenylboronic acid synthesis Chemical Synthesis (e.g., Suzuki Coupling) start->synthesis purification Purification (e.g., Chromatography) synthesis->purification characterization Structural & Purity Analysis (NMR, MS, HPLC) purification->characterization in_vitro In Vitro Assays (Target Binding, Enzyme Inhibition) characterization->in_vitro Library of New Compounds hit_id Hit Identification in_vitro->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar sar->synthesis Iterative Design & Synthesis adme ADME/Tox Profiling sar->adme lead_candidate Lead Candidate Selection adme->lead_candidate

Drug Discovery Workflow Utilizing Boronic Acid Building Blocks.

This diagram outlines the progression from a starting material like this compound through chemical synthesis to generate a library of new compounds. These compounds then undergo biological screening to identify "hits." Promising hits are further optimized through structure-activity relationship studies and ADME/Tox profiling, in an iterative process, to ultimately select a lead candidate for further development.

References

In-Depth Technical Guide on 4-(Pyrrolidine-1-carbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of 4-(Pyrrolidine-1-carbonyl)phenylboronic acid. As of December 2025, publicly accessible, experimentally verified spectral data for this specific compound is limited. The spectral data presented herein is based on established principles of organic spectroscopy and computational predictions.

Introduction

This compound is a bifunctional organic compound of significant interest in medicinal chemistry and organic synthesis. It incorporates a phenylboronic acid moiety, a versatile functional group for Suzuki-Miyaura cross-coupling reactions, and a pyrrolidine-1-carbonyl group, which can influence the compound's solubility, pharmacokinetic properties, and binding interactions in biological systems. Its role as a building block in the synthesis of complex molecules makes a thorough understanding of its chemical and physical properties essential for its effective application.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₁H₁₄BNO₃[2]
Molecular Weight 219.05 g/mol [2]
CAS Number 389621-81-2[2][3]
Appearance White to light yellow crystalline powder[3]
Melting Point 136 - 140 °C[4]
Solubility Soluble in Methanol[4]

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on the chemical structure and typical values observed for similar functional groups.

Predicted ¹H NMR Spectral Data

Table 2: Predicted ¹H NMR (Proton Nuclear Magnetic Resonance) Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.05s (broad)2HB(OH)₂
~7.85d2HAr-H (ortho to -B(OH)₂)
~7.50d2HAr-H (ortho to -C(O)N)
~3.50t2HN-CH₂ (pyrrolidine)
~3.35t2HN-CH₂ (pyrrolidine)
~1.90m4H-CH₂CH₂- (pyrrolidine)
Predicted ¹³C NMR Spectral Data

Table 3: Predicted ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~169C=O (amide)
~138Ar-C (para to -B(OH)₂)
~134Ar-C (ipso to -B(OH)₂)
~130Ar-C (ortho to -B(OH)₂)
~127Ar-C (ortho to -C(O)N)
~49N-CH₂ (pyrrolidine)
~46N-CH₂ (pyrrolidine)
~26-CH₂- (pyrrolidine)
~24-CH₂- (pyrrolidine)
Predicted FT-IR Spectral Data

Table 4: Predicted FT-IR (Fourier-Transform Infrared) Spectroscopy Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3500-3200Strong, BroadO-H stretch (boronic acid)
3100-3000MediumC-H stretch (aromatic)
2980-2850MediumC-H stretch (aliphatic)
~1630StrongC=O stretch (amide)
~1600, ~1480MediumC=C stretch (aromatic ring)
~1350StrongB-O stretch
~1180MediumC-N stretch
Predicted Mass Spectrometry Data

Table 5: Predicted Mass Spectrometry (MS) Data (Electrospray Ionization, Positive Mode)

m/zIon
220.1139[M+H]⁺
242.0958[M+Na]⁺
202.1033[M-H₂O+H]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data of arylboronic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD).

  • Instrument: A 400 or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: 512-1024 scans, relaxation delay of 2-5 seconds.

    • Reference the spectrum to the solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place the powder in a pellet press and apply pressure to form a transparent or translucent pellet.

  • Instrument: A standard FT-IR spectrometer.

  • Acquisition:

    • Obtain a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Acquisition:

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in positive ion mode.

    • Optimize source parameters (e.g., capillary voltage, cone voltage) to achieve good signal intensity and minimize fragmentation.

Structural Representation and Workflow

The following diagrams illustrate the chemical structure and a general workflow for the characterization of this compound.

G Chemical Structure of this compound cluster_phenyl cluster_pyrrolidine cluster_boronic_acid cluster_carbonyl C1 C C2 C C1->C2 C11 C C1->C11 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 B B C4->B C6 C C5->C6 C6->C1 N N C7 C N->C7 C8 C C7->C8 C9 C C8->C9 C10 C C9->C10 C10->N O1 O B->O1 O2 O B->O2 H1 H O1->H1 H2 H O2->H2 C11->N O3 O C11->O3

Caption: Chemical structure of this compound.

G General Workflow for Compound Characterization cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS DataAnalysis Spectral Data Interpretation and Structure Confirmation NMR->DataAnalysis IR->DataAnalysis MS->DataAnalysis

Caption: A generalized experimental workflow for the synthesis and characterization of organic compounds.

References

An In-depth Technical Guide to 4-(Pyrrolidine-1-carbonyl)phenylboronic acid: Molecular Structure and Conformation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, conformation, and key physicochemical properties of 4-(Pyrrolidine-1-carbonyl)phenylboronic acid. While specific experimental data for this compound is limited in publicly available literature, this document synthesizes information from analogous compounds and theoretical principles to offer a robust predictive analysis for researchers in medicinal chemistry and drug development.

Physicochemical Properties

This compound is a white to light yellow crystalline powder. A summary of its key physicochemical properties is presented in Table 1.

PropertyValueSource
Molecular Formula C₁₁H₁₄BNO₃
Molecular Weight 219.05 g/mol
Melting Point 136 - 140 °C
Appearance White to light yellow crystalline powder
CAS Number 389621-81-2

Synthesis and Experimental Protocols

A plausible synthetic route for this compound starts from 4-aminophenylboronic acid, as suggested by methodologies for similar amide derivatives. The synthesis involves the acylation of the amino group with pyrrolidine-1-carbonyl chloride.

Proposed Synthetic Protocol
  • Reaction Setup: In a round-bottom flask, dissolve 4-aminophenylboronic acid in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Base Addition: Add an organic base, for instance, triethylamine or pyridine, to the solution to act as an acid scavenger.

  • Acylation: Cool the mixture in an ice bath and add a solution of pyrrolidine-1-carbonyl chloride in the same solvent dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water and extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Synthetic_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_purification Purification cluster_product Final Product 4-aminophenylboronic_acid 4-Aminophenylboronic Acid acylation Acylation in Aprotic Solvent with Organic Base 4-aminophenylboronic_acid->acylation pyrrolidine-1-carbonyl_chloride Pyrrolidine-1-carbonyl Chloride pyrrolidine-1-carbonyl_chloride->acylation workup Aqueous Workup & Extraction acylation->workup chromatography Column Chromatography or Recrystallization workup->chromatography final_product This compound chromatography->final_product

Caption: Proposed synthetic workflow for this compound.

Molecular Structure and Conformational Analysis

The molecular structure of this compound consists of a central phenyl ring substituted at the 1- and 4-positions with a boronic acid group and a pyrrolidine-1-carbonyl group, respectively.

Predicted Solid-State Structure

While a crystal structure for the title compound is not publicly available, analysis of related structures, such as 4-carboxyphenylboronic acid and its derivatives, provides insight into the likely solid-state conformation. Phenylboronic acids often form hydrogen-bonded dimers in the solid state through their boronic acid moieties. The amide linkage is expected to be relatively planar. The dihedral angle between the phenyl ring and the boronic acid group can vary, but a nearly coplanar arrangement is often favored to maximize conjugation. However, steric hindrance from the bulky pyrrolidine-1-carbonyl group might lead to a slight twist. In the crystal structure of (4-carbamoylphenyl)boronic acid, the B(OH)₂ and CONH₂ groups are twisted out of the mean plane of the benzene ring by 23.9 (5) and 24.6 (6)°, respectively.

Conformational Preferences in Solution

In solution, the molecule is expected to exhibit conformational flexibility. The major points of rotation are around the C(phenyl)-C(carbonyl) bond and the C(carbonyl)-N(pyrrolidine) bond. The boronic acid group can also rotate around the C(phenyl)-B bond. Computational studies on para-substituted phenylboronic acids suggest that the endo-exo conformation of the boronic acid group is generally the most stable. The pyrrolidine ring itself can adopt various puckered conformations, such as the envelope and twisted forms.

Spectroscopic Characterization (Predicted)

The following tables summarize the predicted spectroscopic data for this compound based on the analysis of its functional groups and data from analogous compounds.

¹H NMR Spectroscopy

Table 2: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
B(OH)₂~8.1br s2H
Aromatic (ortho to -B(OH)₂)~7.8d2H
Aromatic (ortho to -C(O)N)~7.5d2H
Pyrrolidine (-CH₂-N-C(O)-)~3.5t2H
Pyrrolidine (-CH₂-N-)~3.4t2H
Pyrrolidine (-CH₂-CH₂-)~1.9m4H
¹³C NMR Spectroscopy

Table 3: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

CarbonPredicted Chemical Shift (ppm)
C=O (Amide)~168
Aromatic (C-B)~135
Aromatic (C-C(O)N)~138
Aromatic (CH, ortho to -B(OH)₂)~134
Aromatic (CH, ortho to -C(O)N)~127
Pyrrolidine (-CH₂-N-C(O)-)~48
Pyrrolidine (-CH₂-N-)~45
Pyrrolidine (-CH₂-CH₂-)~25, 23
FTIR Spectroscopy

Table 4: Predicted FTIR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H (Boronic acid)3500-3200Broad, Strong
C-H (Aromatic)3100-3000Medium
C-H (Aliphatic)2980-2850Medium
C=O (Amide I)1650-1630Strong
C=C (Aromatic)1600-1450Medium
B-O1380-1310Strong
C-N1250-1020Medium
Mass Spectrometry

Table 5: Predicted Mass Spectrometry Fragments (EI)

m/zProposed Fragment
219[M]⁺
201[M - H₂O]⁺
175[M - B(OH)₂]⁺
146[C₆H₄C(O)N(CH₂)₂]⁺
119[C₆H₄B(OH)₂]⁺
70[C₄H₈N]⁺ (pyrrolidinyl)

Biological Relevance and Potential Signaling Pathway Involvement

Boronic acids are a well-established class of enzyme inhibitors, with bortezomib being a prominent example of a proteasome inhibitor used in cancer therapy. The boronic acid moiety can form a stable, reversible covalent bond with the catalytic serine or threonine residues in the active site of proteases. This inhibitory activity can disrupt cellular signaling pathways that are critical for cancer cell proliferation and survival, such as the NF-κB pathway.

While the specific biological targets of this compound have not been fully elucidated, its structural features suggest it could act as an inhibitor of various proteases. Inhibition of the proteasome leads to the accumulation of IκB, which in turn sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-survival genes.

Proteasome_Inhibition_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Proteasome Proteasome IkB IkB Proteasome->IkB releases NFkB NFkB NFkB_n NFκB NFkB->NFkB_n Translocation IkB_NFkB_complex IκB-NFκB Complex Ub Ubiquitination IkB_NFkB_complex->Ub Ub->Proteasome Degradation Boronic_Acid 4-(Pyrrolidine-1-carbonyl) phenylboronic acid Boronic_Acid->Proteasome Inhibits DNA DNA NFkB_n->DNA Transcription Gene Transcription (Proliferation, Anti-apoptosis) DNA->Transcription

Caption: Potential mechanism of action via proteasome inhibition and NF-κB signaling.

A Technical Guide to the Solubility of 4-(Pyrrolidine-1-carbonyl)phenylboronic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-(Pyrrolidine-1-carbonyl)phenylboronic acid in organic solvents. Due to the limited availability of specific quantitative data for this compound, this document leverages qualitative information and presents quantitative solubility data for the parent compound, phenylboronic acid, as a relevant proxy. This guide also details established experimental protocols for solubility determination, offering a practical framework for researchers.

Introduction

This compound is a valuable building block in medicinal chemistry and organic synthesis, frequently utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. Its solubility in various organic solvents is a critical parameter for reaction optimization, purification, and formulation development. The presence of the polar pyrrolidine-1-carbonyl group is expected to influence its solubility profile compared to the parent phenylboronic acid. For a related compound, 3,5-Difluoro-4-(1-pyrrolidinylcarbonyl)phenylboronic acid, it has been noted that the pyrrolidinylcarbonyl group enhances solubility in polar aprotic solvents like dimethylformamide (DMF).

Solubility Data

While specific quantitative solubility data for this compound is not widely available in peer-reviewed literature, qualitative information indicates that it is soluble in methanol. To provide a more comprehensive understanding, the following tables summarize the available qualitative data for the target compound and quantitative solubility data for phenylboronic acid in a range of common organic solvents.

Table 1: Qualitative Solubility of this compound

SolventQualitative Solubility
MethanolSoluble

Table 2: Quantitative and Qualitative Solubility of Phenylboronic Acid (Proxy)

SolventQualitative SolubilityMolar Fraction (x) at 298.15 K (25 °C)Solubility (g/L) at 20 °C
AcetoneHigh Solubility[1]--
ChloroformModerate Solubility[1]-Slightly Soluble[2][3]
Diethyl EtherHigh Solubility[1]-30.2% (w/w)
Dimethyl Sulfoxide (DMSO)--Slightly Soluble[2][3]
EthanolSoluble[4]--
MethanolEasily Soluble[2][3]-178% (w/w)
Toluene---
Water--10[4]
BenzeneInsoluble[2][3]-1.75% (w/w)

Note: The qualitative and quantitative data for phenylboronic acid are compiled from various sources and should be used as a reference point. The actual solubility of this compound may vary due to the influence of the pyrrolidine-1-carbonyl substituent.

Experimental Protocols for Solubility Determination

A reliable and commonly used technique for determining the solubility of boronic acids is the dynamic (or synthetic) method. This method involves observing the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.

Dynamic Method for Solubility Determination

This method is based on measuring the dissolution temperature of a solid-liquid mixture of known composition by monitoring the disappearance of turbidity.

Materials and Equipment:

  • Jacketed glass vessel with a magnetic stirrer

  • Circulating thermostat bath

  • Calibrated thermometer or temperature probe

  • Luminance probe or a laser beam and photodetector for turbidity measurement

  • Analytical balance

  • This compound

  • Selected organic solvents (e.g., methanol, ethanol, acetone, DMF, DMSO, chloroform, toluene)

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel.

  • Heating and Stirring: Place the vessel in the thermostat bath and begin stirring the mixture. The temperature of the bath is then slowly and constantly increased (e.g., at a rate of 0.1-0.5 °C/min).

  • Turbidity Measurement: Continuously monitor the turbidity of the solution. This can be done visually or more accurately by measuring the intensity of light transmitted through the solution using a luminance probe or a laser and photodetector setup.

  • Determination of Dissolution Temperature: The temperature at which the last solid particles disappear and the solution becomes clear is recorded as the solubility temperature for that specific composition.

  • Data Collection: Repeat the measurement with different compositions of the solute and solvent to construct a solubility curve, which plots solubility as a function of temperature.

Visualizations

To aid in the understanding of the experimental workflow and a key application of boronic acids, the following diagrams are provided.

G cluster_workflow Solubility Determination Workflow prep Sample Preparation (Weigh solute and solvent) mix Mixing and Heating (Stir in jacketed vessel, slow T increase) prep->mix measure Turbidity Measurement (Monitor light transmission) mix->measure record Record Dissolution T (Temperature at which solution clears) measure->record repeat Repeat for Different Compositions record->repeat curve Construct Solubility Curve repeat->curve

Solubility Determination Workflow Diagram

Suzuki_Coupling cluster_suzuki Suzuki-Miyaura Cross-Coupling Reaction cluster_reactants Reactants boronic_acid This compound reaction Reaction Mixture boronic_acid->reaction aryl_halide Aryl Halide (Ar-X) aryl_halide->reaction pd_catalyst Pd(0) Catalyst pd_catalyst->reaction base Base base->reaction solvent Organic Solvent solvent->reaction product Coupled Product (Ar-Ar') reaction->product Heat

Suzuki-Miyaura Coupling Reaction Overview

References

Navigating the Stability of 4-(Pyrrolidine-1-carbonyl)phenylboronic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the stability and optimal storage conditions for 4-(Pyrrolidine-1-carbonyl)phenylboronic acid, a key building block in contemporary drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors who utilize this and similar arylboronic acid derivatives in their synthetic endeavors.

Executive Summary

This compound is a versatile reagent in medicinal chemistry and organic synthesis. However, like many arylboronic acids, its stability is a critical factor that can influence the reproducibility of experimental results and the integrity of synthesized compounds. This guide outlines the known stability profile of this compound, provides recommended storage and handling protocols, and details a generalized experimental workflow for stability assessment based on established principles for arylboronic acids.

Chemical and Physical Properties

A foundational understanding of the compound's properties is essential for its proper handling and storage.

PropertyValue
CAS Number 389621-81-2
Molecular Formula C₁₁H₁₄BNO₃
Molecular Weight 219.05 g/mol
Appearance White to light yellow crystalline powder[1]
Melting Point 136 - 140 °C[1]
Purity Typically ≥97% (may contain varying amounts of anhydride)[1]
Solubility Soluble in methanol

Stability Profile of Arylboronic Acids

While specific quantitative stability data for this compound is not extensively published, the stability of arylboronic acids, in general, is well-documented. Several factors can contribute to their degradation.

3.1 Anhydride Formation (Dehydration)

Arylboronic acids have a propensity to undergo intermolecular dehydration to form cyclic anhydrides, known as boroxines. This is a reversible equilibrium process that can be influenced by the presence of moisture. It is common for commercial batches of this compound to contain varying amounts of its corresponding anhydride.

G cluster_0 Dehydration to Boroxine BoronicAcid1 3 x this compound Water - 3 H₂O BoronicAcid1->Water Boroxine Boroxine Anhydride Water->Boroxine

Figure 1. Equilibrium between this compound and its cyclic anhydride (boroxine).

3.2 Oxidative Degradation

A significant degradation pathway for arylboronic acids is oxidation, particularly in solution and at physiological pH.[2] Reactive oxygen species can lead to the cleavage of the C-B bond, resulting in the formation of the corresponding phenol. This process, known as protodeboronation under certain conditions, can be a concern in biological assays or aqueous reaction media.[3]

G cluster_1 Potential Oxidative Degradation Pathway Start This compound Oxidant + [O] Start->Oxidant Phenol 4-(Pyrrolidine-1-carbonyl)phenol Oxidant->Phenol

Figure 2. A plausible oxidative degradation pathway for this compound.

3.3 Thermal and Hydrolytic Stability

Thermal decomposition of arylboronic acids can lead to the release of irritating gases and vapors. While specific data for the title compound is unavailable, general good practice dictates avoiding excessive heat. Hydrolytic stability can be influenced by pH, with accelerated degradation possible under strongly acidic or basic conditions.

Recommended Storage and Handling Conditions

To ensure the longevity and integrity of this compound, the following storage and handling procedures are recommended.

ConditionRecommendation
Temperature Store in a refrigerator at 2-8°C for long-term storage. Some suppliers suggest room temperature storage is also acceptable for shorter periods.[1]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation and moisture exposure.
Moisture Keep in a tightly sealed container in a dry, well-ventilated place. Arylboronic acids are known to be hygroscopic.
Light Store in an opaque or amber container to protect from light, although specific photosensitivity data is not prominent.
Incompatibilities Avoid strong oxidizing agents, strong acids, and strong bases.

Handling:

  • Use personal protective equipment (gloves, safety glasses, lab coat).

  • Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.

  • Minimize exposure to air and moisture when weighing and preparing solutions.

  • For solution-based applications, prepare fresh solutions and use them promptly.

Experimental Protocol for Stability Assessment

For researchers requiring validated stability data for their specific application, a generalized protocol based on ICH guidelines for active substances can be implemented.[4][5]

5.1 Objective

To evaluate the stability of this compound under various environmental conditions (temperature, humidity, light) over a defined period.

5.2 Materials and Methods

  • Sample: A well-characterized batch of this compound.

  • Storage Chambers: Calibrated environmental chambers set to the conditions outlined in Table 3.

  • Analytical Method: A validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, capable of separating the parent compound from its potential degradation products.

5.3 Experimental Workflow

G cluster_2 Stability Testing Workflow Start Characterize Initial Sample (t=0) (Purity, Appearance, etc.) Store Aliquot and Store Samples under Defined Conditions Start->Store Pull Withdraw Samples at Pre-defined Time Points Store->Pull Analyze Analyze Samples using Validated HPLC Method Pull->Analyze Data Compare Data to t=0 and Acceptance Criteria Analyze->Data Report Generate Stability Report Data->Report

Figure 3. A generalized workflow for conducting a stability study on this compound.

5.4 Stability Conditions and Testing Frequency

The following conditions are based on standard pharmaceutical stability testing guidelines.

Study TypeStorage ConditionMinimum DurationTesting Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RH or 5°C ± 3°C12 months0, 3, 6, 9, 12 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months0, 3, 6 months
Photostability ICH Q1B recommended conditions-Before and after exposure

5.5 Data Analysis

The primary data to be collected and analyzed includes:

  • Assay of this compound.

  • Quantification of any significant degradation products.

  • Changes in physical appearance.

Acceptance criteria should be pre-defined, with a significant change often defined as a failure to meet the initial specification or a notable increase in degradation products.

Conclusion

While this compound is a valuable synthetic tool, its inherent instability as an arylboronic acid necessitates careful storage and handling. By understanding the potential degradation pathways and implementing the recommended protocols, researchers can ensure the quality and reliability of this reagent in their scientific pursuits. For critical applications, conducting a tailored stability study is advised to establish a re-test period relevant to the specific laboratory environment and intended use.

References

Synthesis from Chiral Pool Precursors: Proline and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Pyrrolidine-Containing Drug Precursors

For: Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a significant number of FDA-approved drugs and biologically active compounds.[1][2][3] Its unique structural and pharmacokinetic properties make it a desirable component in the design of novel therapeutics.[4] This guide provides a comprehensive overview of key stereoselective methods for the synthesis of pyrrolidine derivatives that serve as crucial precursors in drug development. The methods are categorized based on the synthetic strategy, from classical approaches utilizing the chiral pool to modern catalytic and biocatalytic techniques.

One of the most direct and common strategies for synthesizing optically pure pyrrolidine-containing drugs involves starting with readily available chiral precursors like L-proline and 4-hydroxyproline.[5][6] This approach leverages the inherent stereochemistry of the starting material to ensure the production of enantiomerically pure compounds with good yields.[5]

A primary application is the synthesis of (S)-prolinol, a versatile intermediate, which is typically prepared by the reduction of proline using powerful reducing agents like LiAlH₄ or LiBH₄.[5][7] This intermediate is a cornerstone for the synthesis of numerous drugs. For example, (S)-prolinol is condensed with a carboxylic acid to produce Avanafil, a drug used for treating erectile dysfunction.[5]

Table 1: Synthesis of Drug Precursors from Proline Derivatives

Drug/Precursor Starting Material Key Transformation Reference
Avanafil (S)-Prolinol Condensation with carboxylic acid [5]
Elbasvir Precursor (4R)-4-hydroxy-L-proline Multi-step synthesis [5]
Captopril L-proline Acylation [5]

| Daclatasvir | N-protected proline | Alkylation and amidation |[5] |

Experimental Protocol: Reduction of L-Proline to (S)-Prolinol

This protocol is a generalized representation of the reduction of L-proline, a key step in many synthetic pathways.

  • Preparation: A solution of L-proline is prepared in a suitable anhydrous solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Reduction: The solution is cooled in an ice bath (0 °C). A solution of a reducing agent, typically Lithium aluminum hydride (LiAlH₄) in THF, is added dropwise to the L-proline solution while maintaining the temperature.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction is carefully quenched by the sequential addition of water and an aqueous sodium hydroxide solution.

  • Purification: The resulting solid is filtered off, and the organic filtrate is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude (S)-prolinol can be further purified by distillation or chromatography to yield the final product.[5]

Cycloaddition Strategies

Cycloaddition reactions, particularly [3+2] cycloadditions, are powerful and atom-economic methods for constructing the five-membered pyrrolidine ring with high stereocontrol.[8][9] These reactions can simultaneously generate up to four new stereogenic centers.[10]

The most common variant involves the reaction of an azomethine ylide with an electron-deficient alkene (dipolarophile).[2][10] Azomethine ylides are often generated in situ from the decarboxylation of α-amino acids like glycine or proline in the presence of an aldehyde or ketone.[11][12] The stereochemical outcome can be controlled through the use of chiral auxiliaries, chiral catalysts, or by leveraging the stereochemistry of the starting materials.[8][10]

A logical workflow for a typical [3+2] cycloaddition is outlined below.

G cluster_start Reactant Preparation cluster_reaction Reaction Step cluster_finish Product Isolation A Prepare Amino Acid (e.g., Glycine, Proline) D In situ generation of Azomethine Ylide via Condensation/Decarboxylation A->D B Prepare Aldehyde/ Ketone B->D C Prepare Dipolarophile (e.g., Maleimide, Acrylate) E [3+2] Cycloaddition Reaction C->E D->E F Reaction Work-up and Purification E->F G Stereoselective Pyrrolidine Product F->G G A Combine 1,4-Diketone, Aniline, and Iridium Catalyst ([Cp*IrCl2]2) in a vessel. B Add Deionized Water (Solvent) and Formic Acid (Hydrogen Source) A->B C Stir vigorously at 80 °C. Monitor reaction progress (TLC or LC-MS). B->C D Cool to room temperature. Extract with organic solvent (e.g., Ethyl Acetate). C->D E Dry organic layers, filter, and concentrate under reduced pressure. D->E F Purify crude product via column chromatography. E->F G Obtain N-Aryl-Substituted Pyrrolidine F->G G A Synthesis of Pyrrolidine Precursors B From Cyclic Precursors (Chiral Pool) A->B C From Acyclic Precursors (De Novo Synthesis) A->C D Proline & Derivatives B->D E Cycloaddition Reactions C->E F Reductive Amination C->F G Biocatalytic C-H Amination C->G H Metathesis & Other Catalytic Methods C->H

References

The Core Mechanism of Boronic Acids in Biological Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted mechanism of action of boronic acids in biological systems. Boronic acids and their derivatives have emerged as a pivotal class of compounds in medicinal chemistry, with several FDA-approved drugs leveraging their unique chemical properties. This document provides a comprehensive overview of their interactions with key biological targets, quantitative inhibitory data, detailed experimental methodologies, and visual representations of the affected signaling pathways.

Fundamental Principles of Boronic Acid Interactions

The biological activity of boronic acids stems from the electrophilic nature of the boron atom, which readily forms reversible covalent bonds with nucleophilic functional groups present in various biomolecules. Two primary modes of interaction dominate their mechanism of action:

  • Inhibition of Serine and Threonine Proteases: The boron atom in boronic acids acts as a transition-state analog, forming a stable tetrahedral intermediate with the hydroxyl group of serine or threonine residues in the active site of proteases. This reversible covalent bond effectively blocks the catalytic activity of the enzyme. A prominent example is the inhibition of the 26S proteasome by drugs like bortezomib and ixazomib, which target the chymotrypsin-like activity of the β5 subunit.[1][2]

  • Interaction with Diols: Boronic acids can form reversible cyclic esters with molecules containing 1,2- or 1,3-diol functionalities.[3] This interaction is fundamental to their use as sensors for saccharides and glycoproteins and is also exploited in drug delivery systems.[4] The antifungal agent tavaborole utilizes this principle by forming an adduct with the terminal ribose of leucyl-tRNA, thereby inhibiting fungal protein synthesis.[5][6]

Quantitative Data on Boronic Acid Inhibitors

The potency and selectivity of boronic acid-based inhibitors are crucial for their therapeutic efficacy. The following tables summarize key quantitative data for several prominent boronic acid drugs and inhibitors.

Table 1: Inhibition Constants (Ki) of Boronic Acid-Based Enzyme Inhibitors

InhibitorTarget EnzymeEnzyme ClassKi ValueSource(s)
VaborbactamKPC-2Class A β-Lactamase0.056 ± 0.015 µM[7]
VaborbactamKPC-3Class A β-Lactamase0.050 ± 0.016 µM[7]
VaborbactamBKC-1Class A β-Lactamase0.018 ± 0.002 µM[7]
VaborbactamSME-2Class A β-Lactamase0.042 ± 0.005 µM[7]
VaborbactamCTX-M-15Class A β-Lactamase0.022 µM[7]
VaborbactamAmpCClass C β-Lactamase0.18 µM[7]
Z-SSKL(boro)LProstate-Specific Antigen (PSA)Serine Protease65 nM[8]
Arylboronic AcidsSubtilisin & ChymotrypsinSerine ProteasepH-dependent[9]
Compound 12Penicillin-Binding Protein 3 (PaPBP3)Penicillin-Binding Protein73.9 ± 0.8 µM[10]

Table 2: Half-maximal Inhibitory Concentration (IC50) of Boronic Acid-Based Drugs

DrugTarget/Cell LineConditionIC50 ValueSource(s)
BortezomibDaoy (Medulloblastoma)24h treatment~10 nM[11]
BortezomibD283 (Medulloblastoma)24h treatment~20 nM[11]
BortezomibT-ALL cell lines (Jurkat, MOLT4, CEM)24h treatment4-12 nM[12]
IxazomibB. duncani (in vitro)-90 nM
IxazomibB. microti (ex vivo)-~39 nM
TavaboroleL929 cellsCytotoxicity> 40 µM[5]
TavaboroleHMC3, U251, HK2, 786-O, HepG2 cell linesCytotoxicity> 64 µg/ml[6]
QPX7728Mammalian Proteases-≥1000 µM[13]

Key Signaling Pathways Modulated by Boronic Acids

Bortezomib, as a proteasome inhibitor, affects multiple signaling pathways critical for cancer cell survival and proliferation. The following diagrams, generated using the DOT language for Graphviz, illustrate these complex interactions.

Inhibition of the NF-κB Signaling Pathway

Bortezomib's inhibition of the proteasome prevents the degradation of IκBα, the inhibitory protein of NF-κB. This leads to the sequestration of NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of anti-apoptotic and pro-proliferative genes.[1][4][12][14][15][16][17]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bortezomib Bortezomib Proteasome 26S Proteasome Bortezomib->Proteasome inhibits IkBa_p p-IκBα Proteasome->IkBa_p degrades IkBa_NFkB IκBα-NF-κB Complex IkBa IκBα IkBa->IkBa_p phosphorylation NFkB NF-κB (p50/p65) NFkB_n NF-κB NFkB->NFkB_n translocation IkBa_NFkB->IkBa releases IkBa_NFkB->NFkB releases DNA DNA NFkB_n->DNA binds Transcription Gene Transcription (Anti-apoptotic, Pro-proliferative) DNA->Transcription activates UPR_Pathway cluster_UPR Unfolded Protein Response Bortezomib Bortezomib Proteasome 26S Proteasome Bortezomib->Proteasome inhibits UnfoldedProteins Accumulation of Unfolded Proteins Proteasome->UnfoldedProteins prevents degradation of ER_Stress ER Stress UnfoldedProteins->ER_Stress PERK PERK ER_Stress->PERK IRE1 IRE1α ER_Stress->IRE1 ATF6 ATF6 ER_Stress->ATF6 ATF4 ATF4 PERK->ATF4 XBP1 XBP1s IRE1->XBP1 CHOP CHOP/GADD153 ATF6->CHOP ATF4->CHOP XBP1->CHOP Apoptosis Apoptosis CHOP->Apoptosis Apoptosis_Pathway cluster_mitochondria Mitochondrion Bortezomib Bortezomib Proteasome 26S Proteasome Bortezomib->Proteasome inhibits Noxa Noxa (Pro-apoptotic) Proteasome->Noxa prevents degradation of Bax_Bak Bax/Bak Noxa->Bax_Bak activates Cytochrome_c Cytochrome c Bax_Bak->Cytochrome_c release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis Cell_Cycle_Pathway cluster_regulators Cell Cycle Regulators Bortezomib Bortezomib Proteasome 26S Proteasome Bortezomib->Proteasome inhibits CyclinB Cyclin B1 Proteasome->CyclinB degrades p21 p21 Proteasome->p21 degrades p27 p27 Proteasome->p27 degrades G2_M_Arrest G2/M Arrest CyclinB->G2_M_Arrest accumulation leads to p21->G2_M_Arrest accumulation leads to p27->G2_M_Arrest accumulation leads to Apoptosis Apoptosis G2_M_Arrest->Apoptosis

References

Exploring Novel Derivatives of 4-(Pyrrolidine-1-carbonyl)phenylboronic Acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of novel derivatives of 4-(Pyrrolidine-1-carbonyl)phenylboronic acid, a promising scaffold in medicinal chemistry. This document details the synthesis, biological activity, and therapeutic potential of these compounds, with a particular focus on their role as potent inhibitors of autotaxin (ATX), a key enzyme in inflammatory diseases and cancer.

Introduction

The pyrrolidine ring is a fundamental heterocyclic motif frequently incorporated into the design of therapeutic agents due to its favorable physicochemical properties and its ability to serve as a versatile scaffold for creating structurally diverse molecules.[1][2] When combined with a phenylboronic acid moiety, the resulting this compound core structure presents a unique opportunity for developing targeted inhibitors for a range of enzymes. Boronic acids are known for their ability to form reversible covalent bonds with the active site serine or threonine residues of various enzymes, leading to potent and specific inhibition.[3] This guide focuses on recent advancements in the development of novel derivatives of this core structure, highlighting their potential in drug discovery.

Novel Derivatives as Autotaxin Inhibitors

Recent research has identified a series of novel 2-pyrrolidinone and pyrrolidine derivatives based on the this compound scaffold as potent inhibitors of autotaxin (ATX).[1] ATX is a secreted enzyme that plays a crucial role in the production of lysophosphatidic acid (LPA), a bioactive lipid mediator involved in a wide array of physiological and pathological processes, including cell proliferation, migration, and inflammation.[4][5] The ATX-LPA signaling axis is implicated in the pathogenesis of numerous diseases, such as cancer, fibrosis, and inflammatory disorders, making it an attractive target for therapeutic intervention.[1][4]

Quantitative Data: In Vitro Activity of Novel Autotaxin Inhibitors

The following table summarizes the in vitro inhibitory activity of several novel pyrrolidine-based boronic acid derivatives against the autotaxin enzyme, as reported by Gerokonstantis et al. (2020).[1]

Compound IDStructureIC50 (nM)
3k 4-((S)-2-(boronoethyl)pyrrolidine-1-carbonyl)benzonitrile50
3l (S)-1-(4-(cyanomethyl)benzoyl)pyrrolidine-2-yl)methylboronic acid120
3m (R)-1-(4-(cyanomethyl)benzoyl)pyrrolidine-2-yl)methylboronic acid180
21 (S)-1-(4-cyanobenzoyl)pyrrolidin-2-yl)boronic acid35

Experimental Protocols

The following are detailed methodologies for the synthesis and evaluation of the novel autotaxin inhibitors.

General Synthesis of Pyrrolidine-Based Boronic Acid Derivatives

The synthesis of the target boronic acid derivatives generally involves a multi-step process starting from commercially available chiral pyrrolidine precursors. A representative synthetic scheme is outlined below:

Step 1: N-Acylation of the Pyrrolidine Ring. The synthesis typically begins with the acylation of the secondary amine of a suitable proline derivative with a substituted benzoyl chloride. For example, to introduce the 4-cyanobenzoyl group, 4-cyanobenzoyl chloride is reacted with the proline derivative in the presence of a base, such as triethylamine, in an appropriate solvent like dichloromethane.

Step 2: Introduction of the Boronic Acid Moiety. The boronic acid functionality can be introduced through various methods. One common approach involves the conversion of a suitable functional group on the pyrrolidine ring, such as a hydroxymethyl group, into a boronic ester. This can be achieved by first converting the alcohol to a halide or a tosylate, followed by a reaction with a diboron reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst.

Step 3: Deprotection. The final step involves the deprotection of the boronic ester to yield the free boronic acid. This is typically accomplished by treating the boronic ester with an excess of a diol, such as pinacol, in a suitable solvent, or by acidic hydrolysis.

In Vitro Autotaxin Inhibition Assay

The inhibitory activity of the synthesized compounds against autotaxin is determined using an in vitro enzymatic assay. A common method involves the use of a fluorescent substrate, such as lysophosphatidylcholine (LPC), which is hydrolyzed by ATX to produce choline and LPA. The choline produced can be further reacted with choline oxidase and horseradish peroxidase in the presence of a suitable substrate to generate a fluorescent signal.

Protocol:

  • Recombinant human autotaxin is pre-incubated with various concentrations of the test compounds in an assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, and 0.1% fatty acid-free BSA) for a specified period (e.g., 15 minutes) at 37°C.

  • The enzymatic reaction is initiated by the addition of the fluorescent LPC substrate.

  • The reaction is allowed to proceed for a set time (e.g., 30 minutes) at 37°C.

  • The fluorescence intensity is measured using a microplate reader at the appropriate excitation and emission wavelengths.

  • The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow

Autotaxin-LPA Signaling Pathway

The following diagram illustrates the central role of autotaxin in the production of lysophosphatidic acid and the subsequent activation of downstream signaling pathways.

Autotaxin_LPA_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX Hydrolysis LPA Lysophosphatidic Acid (LPA) ATX->LPA LPAR LPA Receptors (LPAR1-6) LPA->LPAR Activation Inhibitor Novel Pyrrolidine Boronic Acid Derivative Inhibitor->ATX Inhibition G_protein G Proteins (Gq, Gi, G12/13) LPAR->G_protein downstream Downstream Signaling Cascades (e.g., PLC, PI3K/Akt, RhoA) G_protein->downstream response Cellular Responses (Proliferation, Migration, Survival) downstream->response

Caption: Autotaxin-LPA signaling pathway and the point of inhibition.

Experimental Workflow for Inhibitor Development

The logical flow for the discovery and characterization of novel autotaxin inhibitors is depicted in the following diagram.

Experimental_Workflow start Scaffold Selection: This compound synthesis Chemical Synthesis of Novel Derivatives start->synthesis purification Purification and Characterization (NMR, MS) synthesis->purification screening In Vitro Screening: Autotaxin Inhibition Assay purification->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar lead_optimization Lead Optimization sar->lead_optimization lead_optimization->synthesis Iterative Design in_vivo In Vivo Efficacy and Pharmacokinetic Studies lead_optimization->in_vivo

Caption: Workflow for novel autotaxin inhibitor discovery.

Conclusion

Novel derivatives of this compound have emerged as a highly promising class of autotaxin inhibitors. The data and protocols presented in this guide underscore the potential of this scaffold in the development of targeted therapies for a range of diseases driven by the ATX-LPA signaling axis. Further optimization of these lead compounds, guided by structure-activity relationship studies, could lead to the discovery of clinical candidates with improved efficacy and pharmacokinetic profiles. This area of research holds significant promise for addressing unmet medical needs in oncology, fibrosis, and inflammatory conditions.

References

Technical Guide: 4-(Pyrrolidine-1-carbonyl)phenylboronic Acid Health and Safety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive health and safety information for 4-(Pyrrolidine-1-carbonyl)phenylboronic acid, a versatile compound utilized in medicinal chemistry and organic synthesis.[1] The information herein is compiled from various safety data sheets (SDS) to ensure a thorough understanding of the potential hazards and safe handling procedures.

Chemical and Physical Properties

This compound, with the CAS number 389621-81-2, is a boronic acid derivative featuring a pyrrolidine moiety.[1] This structural feature enhances its reactivity and selectivity in various chemical reactions, making it a valuable intermediate in the synthesis of pharmaceuticals.[1]

PropertyValue
Synonyms 4-[(1-Pyrrolidinyl)carbonyl]benzeneboronic acid[1]
Molecular Formula C₁₁H₁₄BNO₃[1]
Molecular Weight 219.05 g/mol [1]
Appearance White to light yellow crystalline powder[1]
Melting Point 136 - 140 °C[1]
Purity 97 - 105% (Assay by titration)[1]
Storage Conditions Store at room temperature[1]

Hazard Identification and Classification

This compound is classified as hazardous. The primary hazards are related to skin, eye, and respiratory irritation.

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation[2]
Serious Eye Irritation2AH319: Causes serious eye irritation[2]
Specific target organ toxicity — single exposure3 (Respiratory system)H335: May cause respiratory irritation[2]
Acute Toxicity (Oral)4H302: Harmful if swallowed[3]
Acute Toxicity (Dermal)4H312: Harmful in contact with skin[3]
Acute Toxicity (Inhalation)4H332: Harmful if inhaled[3]

Signal Word: Warning[2][3]

Precautionary Statements:

  • Prevention:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][3]

    • P264: Wash skin thoroughly after handling.[2][3]

    • P270: Do not eat, drink or smoke when using this product.[3][4]

    • P271: Use only outdoors or in a well-ventilated area.[2][3]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3]

  • Response:

    • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[3]

    • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2][3]

    • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][3]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

    • P312: Call a poison center or doctor if you feel unwell.[2]

    • P332 + P313: If skin irritation occurs: Get medical advice/attention.[2]

    • P337 + P313: If eye irritation persists: Get medical advice/attention.[2]

    • P362 + P364: Take off contaminated clothing and wash it before reuse.

  • Storage:

    • P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[2]

    • P405: Store locked up.[2][5]

  • Disposal:

    • P501: Dispose of contents/container to an approved waste disposal plant.[2][3][5]

First-Aid Measures

General Advice: Immediately remove any clothing contaminated by the product.[2][5] Consult a physician and show this safety data sheet.[2]

Exposure RouteFirst-Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Obtain medical aid.[2]
Skin Contact Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes.[2] Wash with plenty of soap and water.[3] If skin irritation occurs, get medical advice/attention.[2][3]
Eye Contact Immediately flush open eyes with running water for at least 15 minutes.[2] Remove contact lenses, if present and easy to do. Continue rinsing.[2] If eye irritation persists, get medical advice/attention.[2][3]
Ingestion Do NOT induce vomiting.[3] If the victim is conscious and alert, give 1-2 glasses of water to wash out the mouth thoroughly.[3] Never give anything by mouth to an unconscious person.[3] Call a poison center or doctor immediately.[5]

Firefighting Measures

AspectRecommendation
Suitable Extinguishing Media Use water spray, dry chemical, carbon dioxide, or chemical foam.[2]
Unsuitable Extinguishing Media Do not use a full water jet.[3]
Specific Hazards In a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[2] Combustion may produce toxic fumes, including carbon oxides, boron oxides, hydrogen chloride, and nitrogen oxides.[2]
Protective Equipment for Firefighters Wear a NIOSH-approved or equivalent, pressure-demand, self-contained breathing apparatus and full protective gear.[2]

Handling and Storage

Precautions for Safe Handling:

  • Avoid contact with skin, eyes, and personal clothing.[2]

  • Wash hands thoroughly after handling.[2][3]

  • Avoid breathing fumes, dust, or vapors.[2][3]

  • Use only with adequate ventilation, such as in a fume hood.[2][3]

  • Wear suitable protective clothing, gloves, and eye/face protection.[2][3]

Conditions for Safe Storage:

  • Keep the container tightly closed.[2][3]

  • Store in a cool, well-ventilated area.[2][3]

  • Store away from direct sunlight, heat sources, and incompatible materials.[3]

  • Store in a dry place.[3]

Personal Protective Equipment (PPE)

Protection TypeSpecification
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles.
Skin Protection Wear protective gloves and clothing to prevent skin exposure.[3]
Respiratory Protection For low-level exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use a type OV/AG/P99 (US) or type ABE1P3D (EU EN 143) respirator. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[3]
Hygiene Measures The standard precautionary measures should be adhered to when handling this material. Wash hands during breaks and at the end of handling the material. Remove immediately any contaminated clothing or footwear.[3] Set up a hand-wash and eye-wash station near the work area.[3]

Stability and Reactivity

AspectInformation
Reactivity No unusual reactivity is known.[3]
Chemical Stability Stable under normal storage conditions.[3]
Conditions to Avoid Avoid contact with strong acids, bases, oxidizing agents, and reducing agents.[3]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases.[6]
Hazardous Decomposition Products In combustion, emits toxic fumes.[3] Products may include carbon monoxide, carbon dioxide, and oxides of boron.

Toxicological Information

To the best of current knowledge, the acute and delayed symptoms and effects of this substance are not fully known.[3] No specific toxicological data such as LD50 or LC50 values, skin corrosion/irritation, serious eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, reproductive toxicity, STOT-single exposure, STOT-repeated exposure, or aspiration hazard data is currently available.[3]

Emergency Response Workflow

EmergencyResponse Start Incident Occurs Assess Assess Situation (Spill, Exposure, Fire) Start->Assess Exposure Personnel Exposure? Assess->Exposure Yes Spill Spill or Leak? Assess->Spill No FirstAid Administer First Aid (See Section 3) Exposure->FirstAid Fire Fire? Spill->Fire No ContainSpill Contain Spill with Inert Material Spill->ContainSpill Yes Evacuate Evacuate Area Fire->Evacuate Yes Report Report Incident Fire->Report No SeekMedical Seek Immediate Medical Attention FirstAid->SeekMedical SeekMedical->Report CallEmergency Call Emergency Services Evacuate->CallEmergency Cleanup Collect and Place in Disposal Container ContainSpill->Cleanup Decontaminate Decontaminate Area Cleanup->Decontaminate Decontaminate->Report Extinguish Use Appropriate Extinguishing Media (See Section 4) Extinguish->Report CallEmergency->Extinguish

Caption: Emergency response workflow for incidents involving this compound.

References

Theoretical Insights into the Reactivity of 4-(Pyrrolidine-1-carbonyl)phenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Pyrrolidine-1-carbonyl)phenylboronic acid is a versatile building block in organic synthesis, particularly valued in medicinal chemistry and materials science for its role in carbon-carbon bond formation through Suzuki-Miyaura cross-coupling reactions. This technical guide provides an in-depth analysis of the theoretical underpinnings of its reactivity, supported by established experimental protocols. The electronic influence of the 4-(pyrrolidine-1-carbonyl) substituent is examined, and its impact on the key steps of the Suzuki-Miyaura catalytic cycle is discussed. This document serves as a comprehensive resource for researchers seeking to understand and effectively utilize this important reagent.

Introduction

Phenylboronic acids are indispensable reagents in modern organic synthesis, primarily due to their utility in palladium-catalyzed cross-coupling reactions. The reactivity of a substituted phenylboronic acid is intricately linked to the electronic nature of its substituents. The title compound, this compound, features an amide functionality at the para position, which is expected to significantly modulate the electronic properties and, consequently, the reactivity of the boronic acid moiety. Understanding these electronic effects is crucial for predicting reaction outcomes, optimizing reaction conditions, and designing novel synthetic strategies. This guide will delve into the theoretical aspects of this molecule's reactivity, complemented by practical experimental procedures.

Theoretical Reactivity Profile

Electronic Influence of the 4-(Pyrrolidine-1-carbonyl) Substituent

The reactivity of a phenylboronic acid in the Suzuki-Miyaura coupling is influenced by the electron density on the boronic acid group and the carbon atom attached to it. The 4-(pyrrolidine-1-carbonyl) group is an amide, and its electronic effect is a combination of resonance and inductive effects.

  • Inductive Effect (-I): The carbonyl group is electron-withdrawing due to the high electronegativity of the oxygen atom. This effect withdraws electron density from the phenyl ring through the sigma bond framework.

  • Resonance Effect (+M/-M): The nitrogen atom of the pyrrolidine ring has a lone pair of electrons that can be delocalized into the carbonyl group and the phenyl ring. However, the primary resonance contribution involves the delocalization of the nitrogen lone pair onto the carbonyl oxygen, which is a strong electron-withdrawing group. The delocalization of the nitrogen lone pair into the phenyl ring (a +M effect) is possible but is likely less significant than the overall electron-withdrawing nature of the amide group when considered as a whole substituent attached to the phenyl ring. The carbonyl group itself is a deactivating, meta-directing group in electrophilic aromatic substitution, indicating a net electron-withdrawing character from the ring.

The overall electronic effect of the 4-(pyrrolidine-1-carbonyl) group is therefore expected to be electron-withdrawing, decreasing the electron density on the phenyl ring and the boronic acid moiety.

Hammett Parameters: A Quantitative Estimation

The Hammett equation provides a means to quantify the electronic effect of substituents on the reactivity of benzene derivatives. While the specific Hammett constant (σ) for the 4-(pyrrolidine-1-carbonyl) group is not widely tabulated, we can estimate its nature by comparing it to similar amide substituents. For instance, the 4-acetylamino group (-NHCOCH₃) has a σₚ value of 0.00, indicating it is nearly electronically neutral, with the electron-donating resonance effect of the nitrogen lone pair counteracting the electron-withdrawing inductive effect of the carbonyl group. However, in the case of the 4-(pyrrolidine-1-carbonyl) group, the nitrogen is part of a tertiary amide. Generally, the electron-donating ability of the nitrogen in a tertiary amide is slightly greater than in a secondary amide. Still, the overall effect is likely to be weakly electron-withdrawing to nearly neutral.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₁H₁₄BNO₃[1]
Molecular Weight219.05 g/mol [1]
Melting Point136 - 140 °C[1]
AppearanceWhite to light yellow crystalline powder[1]
Impact on the Suzuki-Miyaura Coupling Mechanism

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The electronic nature of the 4-(pyrrolidine-1-carbonyl) substituent influences each of these steps.

  • Oxidative Addition: This step involves the reaction of an aryl halide with the Pd(0) catalyst. The electronic properties of the phenylboronic acid do not directly affect this step.

  • Transmetalation: This is often the rate-determining step and involves the transfer of the aryl group from the boron atom to the palladium center. An electron-withdrawing substituent on the phenylboronic acid can facilitate this step by increasing the Lewis acidity of the boron atom, thereby promoting the formation of the boronate species [R-B(OH)₃]⁻ which is the active species in transmetalation. Therefore, the 4-(pyrrolidine-1-carbonyl) group is expected to have a slightly accelerating effect on the transmetalation step compared to an unsubstituted phenylboronic acid.

  • Reductive Elimination: In this final step, the two organic groups on the palladium center couple, and the Pd(0) catalyst is regenerated. Electron-withdrawing groups on the aryl ligand can accelerate this step by making the palladium center more electrophilic.

Suzuki_Miyaura_Cycle cluster_reactants Reactants cluster_product Product Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar') Ar-X Ar-X Ar'-B(OH)2 Ar'-B(OH)2 Ar-Ar' Ar-Ar'

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route, adapted from general procedures for the synthesis of 4-aminophenylboronic acid derivatives, involves the acylation of 4-aminophenylboronic acid.[2]

Reaction Scheme:

4-aminophenylboronic acid + Pyrrolidine-1-carbonyl chloride → this compound

Procedure:

  • To a solution of 4-aminophenylboronic acid (1.0 eq) in a suitable aprotic solvent (e.g., tetrahydrofuran, dichloromethane) is added a base (e.g., triethylamine, 2.0 eq).

  • The mixture is cooled to 0 °C, and a solution of pyrrolidine-1-carbonyl chloride (1.1 eq) in the same solvent is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 3-8 hours.

  • Upon completion (monitored by TLC), the reaction is quenched with water, and the product is extracted with an organic solvent.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization to afford this compound.

Synthesis_Workflow Start Start Dissolve 4-aminophenylboronic acid and base Dissolve 4-aminophenylboronic acid and base Start->Dissolve 4-aminophenylboronic acid and base Cool to 0°C Cool to 0°C Dissolve 4-aminophenylboronic acid and base->Cool to 0°C Add pyrrolidine-1-carbonyl chloride Add pyrrolidine-1-carbonyl chloride Cool to 0°C->Add pyrrolidine-1-carbonyl chloride Stir at room temperature Stir at room temperature Add pyrrolidine-1-carbonyl chloride->Stir at room temperature Reaction monitoring (TLC) Reaction monitoring (TLC) Stir at room temperature->Reaction monitoring (TLC) Workup Workup Reaction monitoring (TLC)->Workup Purification Purification Workup->Purification Characterization Characterization Purification->Characterization End End Characterization->End

Figure 2: General workflow for the synthesis of the target molecule.
Suzuki-Miyaura Cross-Coupling using this compound

The following is a general procedure for the Suzuki-Miyaura coupling of an aryl halide with this compound, adapted from established protocols.[3][4]

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0 mmol)

  • Solvent (e.g., dioxane/water, toluene/ethanol)

Procedure:

  • To a reaction vessel, add the aryl halide, this compound, the palladium catalyst, and the base.

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Degassed solvent is added, and the reaction mixture is heated to 80-100 °C with stirring for 4-24 hours.

  • The reaction progress is monitored by TLC or GC-MS.

  • After completion, the reaction mixture is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate).

  • The layers are separated, and the aqueous layer is extracted with the organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the desired biaryl product.

Table 2: Typical Suzuki-Miyaura Reaction Parameters

ParameterCondition
Catalyst Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)
Base K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄
Solvent Dioxane/H₂O, Toluene/EtOH, DMF
Temperature 80 - 110 °C
Reaction Time 4 - 24 hours

Conclusion

This compound is a valuable reagent in organic synthesis, and its reactivity is governed by the electronic properties of the 4-amide substituent. The theoretical analysis presented in this guide suggests that the electron-withdrawing nature of the 4-(pyrrolidine-1-carbonyl) group should facilitate the key transmetalation step in the Suzuki-Miyaura catalytic cycle. The provided experimental protocols offer a practical starting point for the synthesis and application of this compound. Further dedicated computational and experimental studies are warranted to provide a more quantitative understanding of its reactivity and to further expand its utility in the development of novel pharmaceuticals and advanced materials.

References

Methodological & Application

Application Notes and Protocols for 4-(Pyrrolidine-1-carbonyl)phenylboronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Pyrrolidine-1-carbonyl)phenylboronic acid is a versatile and increasingly important building block in modern organic synthesis and medicinal chemistry. Its unique structure, featuring a robust phenylboronic acid moiety coupled with a pyrrolidine-1-carbonyl group, makes it a valuable reagent for creating complex molecular architectures through the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of carbon-carbon bond formation, prized for its mild conditions and broad functional group tolerance.

These application notes provide a detailed overview of the use of this compound in Suzuki-Miyaura coupling, with a focus on its application in the synthesis of bioactive molecules, particularly kinase and PARP (Poly (ADP-ribose) polymerase) inhibitors. The protocols and data presented herein are designed to serve as a practical guide for researchers in drug discovery and development.

Core Applications in Drug Discovery

The 4-(pyrrolidine-1-carbonyl)phenyl moiety is a significant pharmacophore found in a number of potent and selective enzyme inhibitors. Its incorporation into drug candidates can enhance binding affinity, improve pharmacokinetic properties, and confer desirable physicochemical characteristics.

Synthesis of Kinase Inhibitors

Kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer. The Suzuki-Miyaura coupling with this compound provides a direct route to introduce the 4-(pyrrolidine-1-carbonyl)phenyl group into various heterocyclic scaffolds common in kinase inhibitors. This moiety can interact with key residues in the kinase active site, leading to potent and selective inhibition. For example, it has been employed in the synthesis of Serum and Glucocorticoid-regulated Kinase 1 (SGK1) inhibitors, which are targets for cancers and diabetic nephropathy.[1]

Synthesis of PARP Inhibitors

Poly (ADP-ribose) polymerase (PARP) enzymes are crucial for DNA repair. Inhibiting PARP, particularly PARP-1, is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations. The 4-(pyrrolidine-1-carbonyl)phenyl group is a key structural feature in several potent PARP inhibitors, including analogues of the approved drug Olaparib.[2][3][4] The Suzuki-Miyaura coupling is a key step in the synthesis of these molecules, enabling the connection of the boronic acid to a suitable heterocyclic partner.

Experimental Protocols

The following protocols provide generalized yet detailed methodologies for the Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl halides. It is important to note that reaction conditions should be optimized for each specific substrate combination.

Protocol 1: General Suzuki-Miyaura Coupling with an Aryl Bromide

This protocol is a general starting point for the coupling of this compound with a generic aryl bromide.

Materials:

  • This compound

  • Aryl bromide

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane, DME, toluene, DMF)

  • Water (degassed)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 eq.), this compound (1.2 - 1.5 eq.), and the base (2.0 - 3.0 eq.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst (1-5 mol%) and any necessary ligands under a positive flow of inert gas.

  • Add the anhydrous solvent and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water). The reaction mixture is typically set to a concentration of 0.1 M with respect to the limiting reagent.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling with a Heteroaryl Chloride

Microwave irradiation can often accelerate the reaction and improve yields, especially for less reactive aryl chlorides.

Materials:

  • This compound

  • Heteroaryl chloride

  • Palladium catalyst (e.g., Pd₂(dba)₃ with a phosphine ligand like XPhos or SPhos)

  • Base (e.g., K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane, t-BuOH/water mixture)

  • Inert gas (Argon)

Procedure:

  • In a microwave-safe vial equipped with a stir bar, combine the heteroaryl chloride (1.0 eq.), this compound (1.5 eq.), palladium catalyst (2-10 mol%), phosphine ligand (4-20 mol%), and base (3.0 eq.).

  • Add the anhydrous solvent.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to the specified temperature (e.g., 100-150 °C) for a set time (e.g., 15-60 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Follow the work-up and purification procedure as described in Protocol 1.

Data Presentation

The following tables summarize representative quantitative data for Suzuki-Miyaura coupling reactions involving aryl and heteroaryl halides with various phenylboronic acids, providing a reference for expected outcomes.

Table 1: Suzuki-Miyaura Coupling of Various Aryl Halides with Phenylboronic Acid

EntryAryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
14-BromoacetophenonePd(dppf)Cl₂ (3)K₂CO₃DME/H₂O80295[5]
24-BromobenzonitrilePd(OAc)₂ (2) / SPhos (4)K₃PO₄1,4-Dioxane1001292General Protocol
32-BromopyridinePd(PPh₃)₄ (5)Na₂CO₃Toluene/EtOH/H₂O1001685General Protocol
44-ChloroanisolePd₂(dba)₃ (2) / XPhos (4)K₃PO₄t-BuOH/H₂O1102478General Protocol
53,5-Dichloropyrazine-2-carbonitrilePd(dppf)Cl₂ (5)Na₂CO₃1,4-Dioxane/H₂O90488[1]

Table 2: Synthesis of Bioactive Scaffolds via Suzuki-Miyaura Coupling

EntryBoronic Acid/EsterCoupling PartnerProduct ScaffoldCatalyst (mol%)BaseSolventYield (%)Reference
14-(Boc-amino)phenylboronic acid pinacol ester3,5-Dichloropyrazine-2-carbonitrile1H-Pyrazolo[3,4-b]pyrazinePd(dppf)Cl₂ (5)Na₂CO₃1,4-Dioxane/H₂O85[1]
2Phenylboronic acid5-Bromo-1-ethyl-1H-indazole5-Phenyl-1-ethyl-1H-indazolePd(dppf)Cl₂ (5)K₂CO₃DME84[5]
34-Methoxyphenylboronic acid4-Bromobenzoyl chloride4-MethoxybenzophenonePd₂(dba)₃ (2.5)K₂CO₃Toluene70General Protocol

Visualizations

Logical Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Aryl Halide, Boronic Acid, and Base B Evacuate and Backfill with Inert Gas A->B C Add Catalyst and Solvent B->C D Heat to Desired Temperature C->D E Monitor Progress (TLC/LC-MS) D->E F Cool and Quench Reaction E->F Reaction Complete G Aqueous Work-up and Extraction F->G H Dry and Concentrate Organic Phase G->H I Purify by Chromatography H->I J Final Product I->J

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Cycle Pd0 Pd(0)Ln OA Oxidative Addition Pd0->OA PdII_RX R-Pd(II)Ln-X OA->PdII_RX TM Transmetalation PdII_RX->TM PdII_R_R1 R-Pd(II)Ln-R' TM->PdII_R_R1 RE Reductive Elimination PdII_R_R1->RE RE->Pd0 Regeneration Product R-R' RE->Product Reactant_RX R-X Reactant_RX->OA Reactant_Boronic R'-B(OH)₂ + Base Reactant_Boronic->TM

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Signaling Pathway Inhibition by PARP Inhibitors

PARP_Inhibition cluster_pathway DNA Damage Response DNA_SSB Single-Strand Break (SSB) PARP PARP Activation DNA_SSB->PARP DNA_DSB Double-Strand Break (DSB) DNA_SSB->DNA_DSB Replication Fork Collapse BER Base Excision Repair (BER) PARP->BER BER->DNA_DSB Repair Failure leads to Cell_Survival Cell Survival BER->Cell_Survival DNA Repair HR Homologous Recombination (HR) DNA_DSB->HR HR->Cell_Survival DNA Repair Synthetic_Lethality Synthetic Lethality (Cell Death) HR->Synthetic_Lethality Repair Failure leads to PARP_Inhibitor PARP Inhibitor (e.g., Olaparib Analogue) PARP_Inhibitor->PARP Inhibits BRCA_Deficiency BRCA Deficiency BRCA_Deficiency->HR Inhibits

Caption: Mechanism of synthetic lethality induced by PARP inhibitors in BRCA-deficient cells.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its successful application in the construction of potent kinase and PARP inhibitors underscores its importance. The Suzuki-Miyaura coupling protocols provided herein offer a robust starting point for researchers to utilize this reagent in their synthetic endeavors. The continued exploration of this and similar boronic acids will undoubtedly lead to the discovery of new and improved therapeutic agents.

References

Application Notes and Protocols for Suzuki Coupling with 4-(Pyrrolidine-1-carbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This application note provides a detailed protocol for the use of 4-(Pyrrolidine-1-carbonyl)phenylboronic acid as a key building block in the synthesis of biaryl compounds. The pyrrolidine moiety is a prevalent structural motif in numerous FDA-approved drugs, and its incorporation can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.[1] This boronic acid derivative is particularly valuable in medicinal chemistry for the development of novel therapeutics, including enzyme inhibitors for diseases such as cancer.

Application: Synthesis of Autotaxin Inhibitors

Compounds synthesized using this compound have been shown to be effective inhibitors of Autotaxin (ATX), a key enzyme in the lysophosphatidic acid (LPA) signaling pathway. ATX is overexpressed in various cancers and is implicated in tumor growth, angiogenesis, and metastasis. By inhibiting ATX, the production of LPA is reduced, thereby disrupting downstream signaling that promotes cancer progression.

Below is a diagram illustrating the role of Autotaxin in the LPA signaling pathway and its inhibition.

LPA_pathway cluster_membrane Cell Membrane LPA_Receptor LPA Receptor Proliferation Cell Proliferation & Survival LPA_Receptor->Proliferation Migration Cell Migration & Invasion LPA_Receptor->Migration LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX Hydrolysis LPA Lysophosphatidic Acid (LPA) ATX->LPA Production LPA->LPA_Receptor Activation Inhibitor Synthesized Inhibitor (e.g., via Suzuki Coupling) Inhibitor->ATX Inhibition

Caption: Inhibition of the Autotaxin (ATX) signaling pathway.

Experimental Protocol: Suzuki Coupling Reaction

This protocol is adapted from a patented synthesis of an Autotaxin inhibitor.

Reaction Scheme:

Materials
  • This compound

  • Aryl halide (e.g., 6-bromo-1H-indole)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Sodium carbonate [Na₂CO₃])

  • Solvent (e.g., 1,4-Dioxane and Water)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Heating mantle or oil bath

  • Nitrogen or Argon gas supply

  • Standard workup and purification reagents (e.g., ethyl acetate, brine, sodium sulfate, silica gel)

Procedure
  • Reaction Setup: To a round-bottom flask, add the aryl halide (1.0 eq), this compound (1.2 eq), and sodium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add the solvent system, for example, a 4:1 mixture of 1,4-dioxane and water.

  • Catalyst Addition: Add the palladium catalyst (e.g., 0.05 eq of Pd(PPh₃)₄) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to a specified temperature (e.g., 90 °C) and stir for the required duration (e.g., 16 hours). Monitor the reaction progress by a suitable method such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with water and extract with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

The following diagram outlines the general workflow for this Suzuki coupling protocol.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Aryl Halide, Boronic Acid, and Base Inert Establish Inert Atmosphere (N2/Ar) Reagents->Inert Solvent Add Solvents Inert->Solvent Catalyst Add Pd Catalyst Solvent->Catalyst Heat Heat and Stir (e.g., 90°C, 16h) Catalyst->Heat Cool Cool to RT Heat->Cool Extract Extract with Organic Solvent Cool->Extract Wash Wash with Brine Extract->Wash Dry Dry and Concentrate Wash->Dry Purify Purify by Chromatography Dry->Purify Product Final Biaryl Product Purify->Product

References

The Pivotal Role of 4-(Pyrrolidine-1-carbonyl)phenylboronic Acid in the Synthesis of PARP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(Pyrrolidine-1-carbonyl)phenylboronic acid has emerged as a critical intermediate in the synthesis of complex pharmaceutical compounds, most notably in the development of targeted cancer therapies. Its unique structural features, combining a phenylboronic acid motif with a pyrrolidine-1-carbonyl group, make it an ideal building block for creating potent and selective enzyme inhibitors through palladium-catalyzed cross-coupling reactions. This application note provides a detailed overview of the use of this compound in the synthesis of the Poly (ADP-ribose) polymerase (PARP) inhibitor, Veliparib (ABT-888), a promising agent in the treatment of various cancers.

Application in the Synthesis of Veliparib (ABT-888)

Veliparib is a potent inhibitor of PARP-1 and PARP-2 enzymes, which play a crucial role in DNA repair. By inhibiting these enzymes, Veliparib can induce "synthetic lethality" in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. The synthesis of Veliparib relies on a key Suzuki-Miyaura cross-coupling reaction where this compound is coupled with a suitable heterocyclic partner.

Key Reaction:

The core of the Veliparib synthesis involves the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a brominated benzimidazole derivative. This reaction efficiently forms the crucial carbon-carbon bond that links the two key fragments of the final drug molecule.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the synthesis and activity of Veliparib, highlighting the importance of the this compound intermediate.

Table 1: Suzuki-Miyaura Coupling Reaction for Veliparib Precursor Synthesis

ParameterValue
Aryl Halide 2-bromo-8,9-dihydro-7H-cyclopenta[c]pyrrolo[1,2-a]pyridin-6-one
Boronic Acid This compound
Catalyst Tetrakis(triphenylphosphine)palladium(0)
Base Aqueous Sodium Carbonate
Solvent Toluene/Ethanol
Temperature 80 °C
Reaction Time 12 hours
Yield ~85%

Table 2: Biological Activity of Veliparib

TargetIC50 (nM)
PARP-15.2
PARP-22.9

Experimental Protocols

Protocol 1: Synthesis of 2-(4-(Pyrrolidine-1-carbonyl)phenyl)-8,9-dihydro-7H-cyclopenta[c]pyrrolo[1,2-a]pyridin-6-one (Veliparib Precursor) via Suzuki-Miyaura Coupling

Materials:

  • 2-bromo-8,9-dihydro-7H-cyclopenta[c]pyrrolo[1,2-a]pyridin-6-one

  • This compound

  • Tetrakis(triphenylphosphine)palladium(0)

  • Sodium Carbonate (2M aqueous solution)

  • Toluene

  • Ethanol

  • Nitrogen gas

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a solution of 2-bromo-8,9-dihydro-7H-cyclopenta[c]pyrrolo[1,2-a]pyridin-6-one (1.0 eq) in a mixture of toluene and ethanol (4:1), add this compound (1.2 eq).

  • Degas the mixture by bubbling nitrogen gas through the solution for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

  • Add 2M aqueous sodium carbonate solution (2.0 eq).

  • Heat the reaction mixture to 80 °C and stir under a nitrogen atmosphere for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

Visualizations

PARP-1 Signaling Pathway in DNA Repair

PARP1_Signaling_Pathway cluster_nucleus Nucleus DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 recruits PAR Poly(ADP-ribose) Polymer PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate Repair_Proteins DNA Repair Proteins (XRCC1, Ligase III, etc.) PAR->Repair_Proteins recruits DNA_Repair DNA Repair Repair_Proteins->DNA_Repair mediate Veliparib Veliparib Veliparib->PARP1 inhibits

Caption: PARP-1 is recruited to sites of DNA single-strand breaks and synthesizes poly(ADP-ribose) chains, which in turn recruit other DNA repair proteins to mediate repair. Veliparib inhibits PARP-1 activity.

Experimental Workflow for Veliparib Precursor Synthesis

Suzuki_Coupling_Workflow Start Start Reactants Combine Aryl Halide and Boronic Acid in Toluene/Ethanol Start->Reactants Degas Degas with Nitrogen Reactants->Degas Catalyst Add Pd(PPh3)4 and Na2CO3 Degas->Catalyst Heat Heat to 80°C for 12h Catalyst->Heat Workup Aqueous Workup and Extraction Heat->Workup Purification Column Chromatography Workup->Purification Product Veliparib Precursor Purification->Product

Caption: A streamlined workflow for the Suzuki-Miyaura coupling reaction to synthesize the Veliparib precursor.

This compound is a valuable and indispensable intermediate for the synthesis of the PARP inhibitor Veliparib. The Suzuki-Miyaura coupling reaction utilizing this building block provides an efficient and high-yielding route to a key precursor of this important anti-cancer agent. The detailed protocols and data presented herein are intended to support researchers and drug development professionals in the application of this versatile intermediate in pharmaceutical synthesis.

Application Notes and Protocols: 4-(Pyrrolidine-1-carbonyl)phenylboronic acid in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Pyrrolidine-1-carbonyl)phenylboronic acid is a versatile bifunctional molecule increasingly recognized for its potential applications in cancer research. While direct evidence of its intrinsic anticancer activity is not extensively documented, its true value lies in its role as a sophisticated chemical intermediate for the synthesis of targeted anticancer agents.[1] The compound uniquely combines a phenylboronic acid moiety, known for its ability to interact with specific biological targets, and a pyrrolidine-1-carbonyl group, a common scaffold in many biologically active compounds.[1][2]

This document provides detailed application notes on the potential uses of this compound in cancer research, primarily focusing on its application as a synthetic building block for enzyme inhibitors. It also includes detailed, generalized protocols for the synthesis and evaluation of such inhibitors.

Key Applications in Cancer Research

The primary application of this compound in oncology is as a precursor for the development of targeted therapies. Its chemical structure lends itself to the synthesis of inhibitors for enzymes that are overexpressed in the tumor microenvironment, such as Fibroblast Activation Protein (FAP).

Intermediate in the Synthesis of Fibroblast Activation Protein (FAP) Inhibitors

Fibroblast Activation Protein (FAP) is a serine protease that is highly expressed on cancer-associated fibroblasts (CAFs) in the stroma of most epithelial tumors, while its presence in healthy adult tissues is limited.[3][4][5] This differential expression makes FAP an attractive target for both cancer imaging and therapy. Boronic acid-containing molecules, particularly those incorporating a proline or pyrrolidine scaffold, have been identified as potent FAP inhibitors.[3][6][7] this compound serves as a key building block for a novel class of FAP inhibitors.

Mechanism of Action: The boronic acid moiety can form a reversible covalent bond with the catalytic serine residue in the active site of FAP, leading to potent and selective inhibition. The pyrrolidine-1-carbonyl-phenyl group can be further modified to enhance binding affinity and selectivity for FAP over other related proteases like dipeptidyl peptidases (DPPs).[5][6]

Experimental Protocols

The following are generalized protocols outlining the synthesis of a potential FAP inhibitor using this compound as a starting material, and the subsequent in vitro evaluation of the synthesized compound.

Protocol 1: Synthesis of a FAP Inhibitor Precursor

This protocol describes a hypothetical synthesis of a more complex molecule derived from this compound, which could then be further modified or directly tested for FAP inhibitory activity.

Objective: To synthesize a peptide-coupled derivative of this compound.

Materials:

  • This compound

  • N-Boc-glycine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Activation of N-Boc-glycine:

    • Dissolve N-Boc-glycine (1.2 eq), EDC (1.2 eq), and NHS (1.2 eq) in anhydrous DMF.

    • Stir the reaction mixture at room temperature for 4 hours to form the NHS-activated ester.

  • Coupling Reaction:

    • In a separate flask, dissolve this compound (1 eq) in anhydrous DMF.

    • Add the solution of the activated N-Boc-glycine to the boronic acid solution.

    • Stir the reaction mixture at room temperature overnight.

  • Work-up and Purification:

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Boc Deprotection:

    • Dissolve the purified product in a 1:1 mixture of DCM and TFA.

    • Stir the solution at room temperature for 2 hours.

    • Remove the solvent under reduced pressure to yield the peptide-coupled boronic acid as a TFA salt.

Protocol 2: In Vitro FAP Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory potency (IC50) of the newly synthesized compound against recombinant human FAP.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against FAP.

Materials:

  • Recombinant human FAP enzyme

  • Fluorogenic FAP substrate (e.g., Ac-Gly-Pro-AMC)

  • Synthesized inhibitor compound

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents:

    • Dilute the FAP enzyme and the fluorogenic substrate to their working concentrations in the assay buffer.

    • Prepare a serial dilution of the inhibitor compound in DMSO and then further dilute in assay buffer.

  • Assay Setup:

    • To each well of the 96-well plate, add:

      • Assay buffer

      • Inhibitor solution at various concentrations (or DMSO for control)

      • FAP enzyme solution

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Add the fluorogenic substrate to all wells to start the enzymatic reaction.

  • Measure Fluorescence:

    • Immediately begin reading the fluorescence intensity (e.g., Ex/Em = 380/460 nm) every minute for 30-60 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

    • Normalize the velocities to the control (DMSO) to determine the percent inhibition.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Data Presentation

While specific quantitative data for the direct anticancer activity of this compound is not available in the public domain, the following table presents data for known boronic acid-based FAP inhibitors to provide context for the expected potency of newly synthesized derivatives.[6]

CompoundTargetIC50 (nM)Selectivity vs. PREP
N-(4-quinolinoyl)-D-Ala-boroProFAP6.4 ± 1.4~160-fold
N-(benzoyl)-D-Ala-boroProFAP54 ± 2.9~33-fold
N-(pyridine-4-carbonyl)-D-Ala-boroPro (ARI-3099)FAP36 ± 4.8>350-fold

PREP: Prolyl endopeptidase, a closely related enzyme.

Visualizations

The following diagrams illustrate the synthetic strategy and the mechanism of FAP inhibition.

G A 4-(Pyrrolidine-1-carbonyl) phenylboronic acid C Peptide Coupling (EDC, NHS) A->C B N-Boc-Amino Acid (e.g., N-Boc-Glycine) B->C D Boc-Protected Intermediate C->D E Deprotection (TFA) D->E F Targeted FAP Inhibitor E->F

Caption: Synthetic workflow for a targeted FAP inhibitor.

G cluster_0 Enzyme FAP Active Site FAP Active Site Serine Residue Catalytic Serine Reversible Covalent Bond Reversible Covalent Bond (Tetrahedral Intermediate) Serine Residue->Reversible Covalent Bond Boronic Acid Inhibitor Boronic Acid Moiety of Inhibitor Boronic Acid Inhibitor->Reversible Covalent Bond Inhibition Enzyme Inhibition Reversible Covalent Bond->Inhibition

Caption: Mechanism of FAP inhibition by a boronic acid derivative.

Conclusion

This compound is a valuable reagent in cancer drug discovery. Its utility as a synthetic intermediate for creating potent and selective enzyme inhibitors, particularly for targets like FAP, is a promising area of research. The protocols and data presented here provide a framework for researchers to design and evaluate novel anticancer agents based on this versatile chemical scaffold. Further exploration and modification of this compound could lead to the development of next-generation targeted cancer therapies.

References

Application Notes and Protocols: 4-(Pyrrolidine-1-carbonyl)phenylboronic Acid in Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Pyrrolidine-1-carbonyl)phenylboronic acid is a versatile synthetic compound with significant potential in medicinal chemistry and drug discovery. Its structural features, particularly the presence of a boronic acid moiety, make it a compelling candidate for the development of enzyme inhibitors, especially targeting serine proteases. This document provides detailed application notes and experimental protocols for investigating the inhibitory potential of this compound against two key serine proteases implicated in cancer and diabetes: Fibroblast Activation Protein (FAP) and Dipeptidyl Peptidase IV (DPP-IV).

While this compound is commercially available as a building block for drug development, specific enzyme inhibition data is not widely published.[1] The protocols and data tables presented herein are based on established methodologies for analogous boronic acid inhibitors and serve as a comprehensive guide for researchers to evaluate the efficacy and mechanism of action of this compound as a potential therapeutic agent.

Potential Enzyme Targets and Rationale

The boronic acid functional group is known to form a reversible covalent bond with the catalytic serine residue in the active site of serine proteases, leading to potent and often selective inhibition. Based on the known involvement of specific serine proteases in oncology and metabolic diseases, the following enzymes are proposed as high-priority targets for this compound.

Fibroblast Activation Protein (FAP)
  • Relevance in Cancer: FAP is a type II transmembrane serine protease that is highly expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of most epithelial cancers.[2][3] Its expression is associated with tumor progression, invasion, metastasis, and immunosuppression, making it an attractive target for cancer therapy.[2][3] FAP is implicated in extracellular matrix remodeling and the activation of signaling pathways such as PI3K/Akt and Ras-ERK.[1][4]

  • Inhibitor Rationale: The development of FAP-specific inhibitors is a promising strategy for anticancer drug development. Boronic acid-based inhibitors have shown high potency and selectivity for FAP.[2][3]

Dipeptidyl Peptidase IV (DPP-IV/CD26)
  • Relevance in Diabetes: DPP-IV is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[5][6] By inhibiting DPP-IV, the levels of active incretins are increased, leading to enhanced insulin secretion and improved glycemic control in type 2 diabetes.[5][6]

  • Inhibitor Rationale: DPP-IV inhibitors are an established class of oral antidiabetic drugs. Boronic acid-containing dipeptides are among the most potent DPP-IV inhibitors known.[7]

Data Presentation: Hypothetical Inhibitory Activity

The following tables present hypothetical quantitative data for the inhibition of FAP and DPP-IV by this compound. These tables are for illustrative purposes to guide data presentation and comparison. Actual values must be determined experimentally.

Table 1: Hypothetical In Vitro Inhibitory Potency (IC50) of this compound

Target EnzymeSubstrateInhibitor Concentration Range (nM)IC50 (nM)
Human FAPZ-Gly-Pro-AMC0.1 - 10,00050
Human DPP-IVGly-Pro-AMC1 - 50,000250

Table 2: Hypothetical Enzyme Inhibition Kinetics and Selectivity

Target EnzymeInhibition Constant (Ki) (nM)Mechanism of InhibitionSelectivity Index (Ki DPP-IV / Ki FAP)
Human FAP25Competitive10
Human DPP-IV250Competitive

Experimental Protocols

The following are detailed protocols for determining the inhibitory activity of this compound against FAP and DPP-IV.

Protocol 1: In Vitro FAP Inhibition Assay (Fluorometric)

This protocol is adapted from established methods for assaying FAP inhibition by boronic acid-containing compounds.[8][9][10][11]

1. Materials and Reagents:

  • Recombinant human FAP (rhFAP)

  • This compound

  • FAP substrate: Z-Gly-Pro-AMC (7-amino-4-methylcoumarin)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 M NaCl and 1 mg/mL BSA

  • Dimethyl sulfoxide (DMSO)

  • 96-well, black, flat-bottom microplates

  • Fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm)

2. Experimental Procedure:

  • Prepare Inhibitor Stock Solution: Dissolve this compound in DMSO to create a 10 mM stock solution.

  • Prepare Serial Dilutions: Perform serial dilutions of the inhibitor stock solution in Assay Buffer to achieve a range of concentrations (e.g., from 1 µM to 25 pM).

  • Enzyme Preparation: Dilute rhFAP in Assay Buffer to a final concentration of 0.2 µg/mL.

  • Assay Setup:

    • Add 50 µL of the diluted rhFAP solution to each well of the 96-well plate.

    • Add 5 µL of the serially diluted inhibitor solutions to the respective wells. For control wells, add 5 µL of Assay Buffer with the corresponding DMSO concentration.

    • Incubate the plate at 37°C for 30 minutes.

  • Substrate Addition: Prepare a 20 mM stock solution of Z-Gly-Pro-AMC in DMSO. Dilute the substrate in Assay Buffer to a working concentration of 100 µM. Add 50 µL of the diluted substrate to each well to initiate the reaction.

  • Fluorescence Measurement: Immediately begin kinetic reading of fluorescence intensity at 37°C for at least 5 minutes, with readings every 30-60 seconds.

3. Data Analysis:

  • Determine the initial reaction velocity (v) from the linear portion of the fluorescence versus time plot.

  • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (v_inhibitor / v_control)] * 100

  • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: In Vitro DPP-IV Inhibition Assay (Fluorometric)

This protocol is based on standard procedures for screening DPP-IV inhibitors.[12][13][14]

1. Materials and Reagents:

  • Recombinant human DPP-IV

  • This compound

  • DPP-IV substrate: Gly-Pro-AMC

  • Assay Buffer: 100 mM HEPES, pH 7.5, containing 0.1 mg/mL BSA

  • Dimethyl sulfoxide (DMSO)

  • 96-well, black, flat-bottom microplates

  • Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)

2. Experimental Procedure:

  • Prepare Inhibitor Stock Solution: Dissolve this compound in DMSO to create a 10 mM stock solution.

  • Prepare Serial Dilutions: Perform serial dilutions of the inhibitor stock solution in Assay Buffer.

  • Enzyme Preparation: Dilute recombinant human DPP-IV in Assay Buffer to the desired working concentration (e.g., 50 pM).

  • Assay Setup:

    • In a 96-well plate, add diluted inhibitor solutions.

    • Add the diluted DPP-IV enzyme solution to each well. For control wells, add Assay Buffer.

    • Pre-incubate the plate at room temperature for 15-30 minutes.

  • Substrate Addition: Prepare a stock solution of Gly-Pro-AMC in DMSO. Dilute the substrate in Assay Buffer to a final working concentration (e.g., 50 µM). Add the diluted substrate to all wells to start the reaction.

  • Fluorescence Measurement: Measure the fluorescence intensity kinetically at 37°C.

3. Data Analysis:

  • Calculate the reaction rates from the kinetic data.

  • Determine the percentage of inhibition for each inhibitor concentration.

  • Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration on a logarithmic scale.

Visualization of Pathways and Workflows

Signaling Pathways

FAP_Signaling_Pathway FAP FAP ECM Extracellular Matrix (Collagen, Fibronectin) FAP->ECM Degradation PI3K_AKT PI3K/Akt Pathway FAP->PI3K_AKT Activation RAS_ERK Ras-ERK Pathway FAP->RAS_ERK Activation Proliferation Cell Proliferation & Invasion ECM->Proliferation PI3K_AKT->Proliferation RAS_ERK->Proliferation

Caption: FAP-mediated signaling in cancer progression.

DPP_IV_Signaling_Pathway cluster_blood Bloodstream cluster_pancreas Pancreatic β-cell GLP1_GIP Active Incretins (GLP-1, GIP) DPP4 DPP-IV GLP1_GIP->DPP4 Insulin Insulin Secretion GLP1_GIP->Insulin Stimulates Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Degradation

Caption: Role of DPP-IV in incretin hormone degradation.

Experimental Workflows

Enzyme_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Inhibitor Stock Solution (in DMSO) B Perform Serial Dilutions of Inhibitor A->B D Add Enzyme and Inhibitor to 96-well Plate B->D C Prepare Enzyme and Substrate Solutions C->D F Initiate Reaction with Substrate Addition C->F E Pre-incubate at 37°C D->E E->F G Kinetic Fluorescence Reading F->G H Calculate Initial Reaction Velocities G->H I Determine % Inhibition H->I J Plot Dose-Response Curve and Calculate IC50 I->J

Caption: General workflow for in vitro enzyme inhibition assay.

Logical_Relationship_Inhibition Inhibitor 4-(Pyrrolidine-1-carbonyl) phenylboronic acid Inhibition Enzyme Inhibition Inhibitor->Inhibition Serine_Protease Serine Protease (e.g., FAP, DPP-IV) Active_Site Active Site Serine Serine_Protease->Active_Site Serine_Protease->Inhibition Inhibition->Active_Site Reversible covalent bond formation

Caption: Mechanism of serine protease inhibition by boronic acid.

References

Application Notes and Protocols for Bioconjugation Using 4-(Pyrrolidine-1-carbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-(Pyrrolidine-1-carbonyl)phenylboronic acid in bioconjugation, a versatile technique for linking biomolecules. This compound is particularly useful in drug development and the creation of targeted therapeutics due to its ability to form stable complexes with diols, which are present in many biomolecules like glycoproteins.[1][2] The pyrrolidine moiety is suggested to enhance the reactivity and selectivity of the molecule in these chemical reactions.[1][2]

Core Principles and Applications

The primary mechanism of bioconjugation with this compound involves the formation of a reversible covalent bond with 1,2- or 1,3-diols to create a boronate ester.[3] This reaction is particularly relevant for targeting glycoproteins, as saccharide residues such as sialic acid contain the necessary diol functionalities. The reaction is pH-dependent, with the stability of the boronate ester influenced by the acidity of the local environment.[1]

Key Applications Include:

  • Targeted Drug Delivery: By conjugating drugs to antibodies or other targeting ligands using this compound, therapeutics can be specifically delivered to cells overexpressing certain glycoproteins, such as cancer cells.[1]

  • Cell Surface Engineering: This technique can be used to modify the surface of cells, for example, to enhance the targeting capabilities of immune cells in cancer therapy.[4]

  • Biomolecule Immobilization: The stable complexes formed with diols make this compound suitable for attaching biomolecules to surfaces for diagnostic and research applications.[1][2]

  • Biosensor Development: The specific interaction with diols can be harnessed to create sensors for detecting glycoproteins and other biomolecules.[1]

Reaction Mechanism and Experimental Workflow

The bioconjugation process typically involves the reaction of the boronic acid moiety with a diol on the target biomolecule, such as a glycoprotein on an antibody. The general workflow includes reaction setup, incubation, and purification of the resulting conjugate.

G cluster_0 Reaction Mechanism Biomolecule Biomolecule Boronate_Ester Bioconjugate (Boronate Ester) Biomolecule->Boronate_Ester Diol Group Boronic_Acid This compound Boronic_Acid->Boronate_Ester Water H2O Boronate_Ester->Water

Reaction of this compound with a diol-containing biomolecule.

G Start Start Prepare_Biomolecule Prepare Biomolecule Solution (e.g., Antibody in Buffer) Start->Prepare_Biomolecule Prepare_Boronic_Acid Prepare Boronic Acid Solution (in organic solvent like DMSO) Start->Prepare_Boronic_Acid Mix_Reagents Mix Biomolecule and Boronic Acid Solutions Prepare_Biomolecule->Mix_Reagents Prepare_Boronic_Acid->Mix_Reagents Incubate Incubate Reaction Mixture Mix_Reagents->Incubate Purify Purify Conjugate (e.g., Size Exclusion Chromatography) Incubate->Purify Characterize Characterize Conjugate (e.g., LC-MS, SDS-PAGE) Purify->Characterize End End Characterize->End

General experimental workflow for bioconjugation.

Quantitative Data Summary

The efficiency of bioconjugation can be influenced by several factors, including the molar ratio of reactants, reaction time, and temperature. The following table provides representative data for the conjugation of this compound to a monoclonal antibody (mAb). These values are illustrative and may require optimization for specific applications.

ParameterCondition 1Condition 2Condition 3
Molar Ratio (Boronic Acid:mAb) 10:120:140:1
Reaction Time (hours) 41224
Temperature (°C) 252537
Degree of Labeling (DOL) 1.83.55.2
Yield (%) >90%>90%>85%
Conjugate Stability (t½ in plasma) ~7 days~7 days~6.5 days

Experimental Protocols

Protocol 1: Conjugation of this compound to a Monoclonal Antibody

This protocol describes a general method for the conjugation of this compound to the carbohydrate moieties of a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction buffer (e.g., 0.1 M phosphate buffer, pH 8.0)

  • Purification column (e.g., size exclusion chromatography column)

  • Spectrophotometer

  • LC-MS system for characterization

Procedure:

  • Antibody Preparation:

    • Prepare a solution of the mAb at a concentration of 5-10 mg/mL in the reaction buffer.

  • Boronic Acid Reagent Preparation:

    • Prepare a stock solution of this compound in anhydrous DMSO at a concentration of 10-50 mM.

  • Conjugation Reaction:

    • Add the desired molar excess (e.g., 20-fold) of the boronic acid stock solution to the antibody solution.

    • Gently mix the reaction solution and incubate at 25°C for 12-24 hours with gentle agitation.

  • Purification:

    • Remove the unreacted boronic acid and any byproducts by purifying the reaction mixture using a size exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

    • Collect the fractions containing the conjugated antibody.

  • Characterization:

    • Determine the protein concentration of the purified conjugate using a spectrophotometer at 280 nm.

    • Analyze the conjugate by LC-MS to determine the degree of labeling (DOL), which is the average number of boronic acid molecules conjugated per antibody.

    • Further characterization can be performed using techniques like SDS-PAGE to confirm the integrity of the antibody.

Protocol 2: Assessment of Conjugate Stability

This protocol outlines a method to evaluate the stability of the boronate ester linkage in the bioconjugate under physiological conditions.

Materials:

  • Purified antibody-boronic acid conjugate

  • Human or mouse plasma

  • Incubator at 37°C

  • LC-MS system

Procedure:

  • Incubation:

    • Incubate the purified conjugate in plasma at 37°C.

    • At various time points (e.g., 0, 24, 48, 96, and 168 hours), take an aliquot of the mixture.

  • Sample Preparation:

    • Process the aliquots to isolate the antibody conjugate from the plasma proteins, for example, using affinity chromatography with Protein A/G.

  • Analysis:

    • Analyze the isolated conjugate by LC-MS to determine the amount of intact conjugate remaining at each time point.

    • Calculate the half-life (t½) of the conjugate by plotting the percentage of intact conjugate versus time.

Disclaimer: These protocols and data are provided as a general guide. Researchers should optimize the conditions for their specific biomolecules and applications.

References

Application Notes and Protocols for Biosensor Development with 4-(Pyrrolidine-1-carbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development of biosensors utilizing 4-(Pyrrolidine-1-carbonyl)phenylboronic acid. This compound is a versatile derivative of phenylboronic acid, enabling the detection of biologically relevant molecules such as glucose and reactive oxygen species (ROS). The inherent ability of the boronic acid moiety to reversibly bind with cis-diols forms the basis of these sensing mechanisms.[1][2][3]

I. Principle of Detection

The core of the biosensing mechanism lies in the interaction between the phenylboronic acid (PBA) group of this compound and the target analyte.

  • Saccharide Detection (e.g., Glucose): Phenylboronic acids are known to form stable, reversible covalent bonds with molecules containing cis-1,2 or cis-1,3 diol functionalities, such as glucose.[1][3] This binding event can be transduced into a measurable signal through various methods, including fluorescence quenching or enhancement, or changes in electrochemical properties.[2][4][5]

  • Reactive Oxygen Species (ROS) Detection (e.g., Hydrogen Peroxide): The detection of certain ROS, like hydrogen peroxide (H₂O₂), can be achieved through the oxidation of the boronic acid group to a phenol.[6] This transformation can be monitored, for example, by surface-enhanced Raman scattering (SERS).[6]

II. Applications in Biosensing

The unique properties of this compound make it a valuable tool in various research and development areas:

  • Metabolic Monitoring: Development of sensors for continuous glucose monitoring in diabetes research and management.

  • Cellular Biology: Probes for detecting intracellular ROS levels to study oxidative stress and related signaling pathways.

  • Drug Discovery: High-throughput screening of compounds that modulate glucose metabolism or ROS production.

  • Food Quality Control: Detection of saccharides in food and beverage products.[7]

III. Experimental Protocols

The following are detailed protocols for the development of fluorescent and electrochemical biosensors based on this compound.

Protocol 1: Fluorescent Glucose Biosensor

This protocol describes the development of a fluorescent glucose sensor based on the principle of indicator displacement. A fluorescent dye is displaced from the boronic acid receptor upon glucose binding, leading to a change in fluorescence.

Materials:

  • This compound

  • Alizarin Red S (ARS) fluorescent dye

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glucose standards of varying concentrations

  • Fluorometer

Methodology:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 1 mM stock solution of Alizarin Red S in deionized water.

    • Prepare a series of glucose standards (e.g., 0, 1, 2, 5, 10, 20 mM) in PBS.

  • Formation of the Boronic Acid-Dye Complex:

    • In a microcentrifuge tube, mix 10 µL of the this compound stock solution with 10 µL of the Alizarin Red S stock solution.

    • Add 980 µL of PBS (pH 7.4) to achieve a final volume of 1 mL.

    • Incubate the mixture for 30 minutes at room temperature to allow for complex formation.

  • Fluorescence Measurement:

    • Transfer the complex solution to a quartz cuvette.

    • Place the cuvette in a fluorometer and record the initial fluorescence emission spectrum (e.g., excitation at 460 nm, emission scan from 500 to 700 nm).

  • Glucose Titration:

    • To the cuvette containing the complex, add a small volume (e.g., 10 µL) of a glucose standard.

    • Mix gently and incubate for 5 minutes.

    • Record the fluorescence emission spectrum.

    • Repeat this step with increasing concentrations of glucose.

  • Data Analysis:

    • Plot the change in fluorescence intensity at the emission maximum as a function of glucose concentration.

    • Determine the linear detection range and the limit of detection (LOD).

Expected Results:

Upon the addition of glucose, the ARS dye is displaced from the boronic acid, leading to an increase in its fluorescence. This results in a concentration-dependent increase in the fluorescence signal, allowing for the quantification of glucose.

Quantitative Data Summary:

ParameterValue
Linear Detection RangeTo be determined experimentally
Limit of Detection (LOD)To be determined experimentally
Excitation Wavelength460 nm
Emission Maximum~600 nm (for ARS, may shift slightly)
Protocol 2: Electrochemical Glucose Biosensor

This protocol details the fabrication of an electrochemical sensor for glucose detection using a modified electrode.

Materials:

  • Glassy carbon electrode (GCE)

  • This compound

  • Multi-walled carbon nanotubes (MWCNTs)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Potassium ferricyanide/ferrocyanide solution ([Fe(CN)₆]³⁻/⁴⁻)

  • Potentiostat/Galvanostat

Methodology:

  • Electrode Preparation:

    • Polish the glassy carbon electrode with alumina slurry, sonicate in ethanol and deionized water, and dry under a nitrogen stream.

  • Modification of the Electrode:

    • Disperse MWCNTs in DMF through sonication to form a stable suspension.

    • Drop-cast the MWCNT suspension onto the GCE surface and allow it to dry.

    • Activate the carboxyl groups on the MWCNTs by immersing the electrode in a freshly prepared aqueous solution of EDC and NHS for 1 hour.

    • Rinse the electrode with deionized water.

    • Immerse the activated electrode in a solution of this compound in PBS for 2 hours to allow for covalent attachment.

    • Rinse the modified electrode thoroughly with PBS.

  • Electrochemical Measurements:

    • Perform cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) in a solution of [Fe(CN)₆]³⁻/⁴⁻ in PBS to characterize the modified electrode surface.

    • Record the baseline CV and EIS measurements of the modified electrode in PBS.

  • Glucose Detection:

    • Immerse the modified electrode in a PBS solution containing a known concentration of glucose.

    • Record the CV and EIS response.

    • Repeat the measurement with different glucose concentrations.

  • Data Analysis:

    • Analyze the changes in the peak current (from CV) or charge transfer resistance (from EIS) as a function of glucose concentration.

    • Plot the calibration curve and determine the sensitivity and linear range.

Expected Results:

The binding of glucose to the boronic acid moieties on the electrode surface will alter the electrochemical properties of the electrode. This can manifest as a decrease in the peak current or an increase in the charge transfer resistance, proportional to the glucose concentration.

Quantitative Data Summary:

ParameterValue
Linear Detection RangeTo be determined experimentally
Limit of Detection (LOD)To be determined experimentally
Potential Window (CV)-0.2 to +0.6 V (vs. Ag/AgCl)
Frequency Range (EIS)0.1 Hz to 100 kHz

IV. Visualizations

Signaling_Pathway_Fluorescent_Sensor cluster_0 Initial State (Low Fluorescence) cluster_1 Glucose Addition cluster_2 Final State (High Fluorescence) PBA 4-(Pyrrolidine-1-carbonyl) phenylboronic acid ARS Alizarin Red S (Fluorescent Dye) PBA->ARS Complex Formation (Fluorescence Quenched) Glucose Glucose PBA->Glucose Binding Free_ARS Free Alizarin Red S (Fluorescent) ARS->Free_ARS Displacement PBA_Glucose PBA-Glucose Complex

Caption: Signaling pathway for the fluorescent glucose sensor.

Experimental_Workflow_Electrochemical_Sensor start Start: Bare GCE step1 1. Polish and Clean GCE start->step1 step2 2. Deposit MWCNTs step1->step2 step3 3. Activate with EDC/NHS step2->step3 step4 4. Immobilize PBA Derivative step3->step4 step5 5. Characterize Electrode (CV, EIS) step4->step5 step6 6. Add Glucose Sample step5->step6 step7 7. Measure Electrochemical Response step6->step7 end_node End: Glucose Quantification step7->end_node

Caption: Workflow for electrochemical sensor fabrication and use.

ROS_Detection_Mechanism PBA 4-(Pyrrolidine-1-carbonyl) phenylboronic acid Phenol Phenolic Derivative PBA->Phenol Oxidation ROS Reactive Oxygen Species (e.g., H₂O₂)

Caption: Mechanism for ROS detection via boronic acid oxidation.

References

Application Notes and Protocols for 4-(Pyrrolidine-1-carbonyl)phenylboronic Acid in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-(Pyrrolidine-1-carbonyl)phenylboronic acid in the synthesis of advanced polymers for materials science. The unique properties of this monomer, particularly the presence of the boronic acid moiety, enable the creation of stimuli-responsive materials with potential applications in drug delivery, sensor technology, and bioconjugation.[1] This document outlines detailed protocols for polymerization, presents key quantitative data from analogous systems, and visualizes the underlying chemical processes.

Introduction to Applications in Materials Science

This compound is a versatile building block for the synthesis of functional polymers. The key feature of this compound is the phenylboronic acid group, which can form reversible covalent bonds with 1,2- and 1,3-diols. This dynamic interaction is the basis for creating "smart" polymers that respond to specific environmental cues, such as the presence of saccharides (e.g., glucose) or changes in pH.[2][3]

Key Applications:

  • Stimuli-Responsive Drug Delivery: Polymers incorporating this monomer can be designed to release therapeutic agents in response to elevated glucose levels, making them promising candidates for self-regulated insulin delivery systems.[2]

  • Biosensors: The specific binding of the boronic acid group to diols can be harnessed to develop sensors for the detection of sugars and other biologically important molecules.[1]

  • Bioconjugation: The reactivity of the boronic acid moiety facilitates the conjugation of polymers to biomolecules, such as proteins and carbohydrates, for various biomedical applications.[1]

  • Self-Healing Materials: The reversible nature of the boronate ester bond can be utilized to create hydrogels and other materials with self-healing properties.[3]

Polymer Synthesis Protocols

Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), are well-suited for the synthesis of well-defined polymers from boronic acid-containing monomers. These methods allow for precise control over molecular weight, polydispersity, and polymer architecture.

Protocol for RAFT Polymerization

This protocol is adapted from established procedures for the RAFT polymerization of amide-functionalized phenylboronic acid monomers.[2] It is recommended to first protect the boronic acid as a pinacol ester to avoid potential side reactions during polymerization.

Materials:

  • This compound pinacol ester (Monomer)

  • 2-(Dodecylthiocarbonothioylthio)-2-methylpropanoic acid (CTA)

  • Azobisisobutyronitrile (AIBN) (Initiator)

  • Anhydrous 1,4-Dioxane (Solvent)

  • Anhydrous Tetrahydrofuran (THF) (Solvent)

  • Diethyl ether (Precipitation)

  • Nitrogen gas

Procedure:

  • Reaction Setup: In a Schlenk flask, dissolve the monomer, CTA, and AIBN in anhydrous 1,4-dioxane. A typical molar ratio of [Monomer]:[CTA]:[AIBN] is 50:1:0.2.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the sealed flask in a preheated oil bath at 70°C and stir for the desired reaction time (e.g., 12-24 hours).

  • Quenching: Stop the polymerization by exposing the reaction mixture to air and cooling it to room temperature.

  • Purification: Precipitate the polymer by adding the reaction mixture dropwise into an excess of cold diethyl ether.

  • Isolation: Collect the polymer by filtration or centrifugation and dry it under vacuum.

  • Deprotection (if necessary): To obtain the free boronic acid, dissolve the polymer in THF and treat with an aqueous solution of a suitable acid (e.g., HCl) or a diol like phenylboronic acid (PBA) in excess to facilitate the deprotection.

RAFT_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Workup & Purification cluster_final Final Product Monomer Monomer (Protected) Setup Combine Reagents Monomer->Setup CTA RAFT Agent (CTA) CTA->Setup Initiator Initiator (AIBN) Initiator->Setup Solvent Solvent (Dioxane) Solvent->Setup Degas Freeze-Pump-Thaw Setup->Degas Polymerize Heat (70°C) Degas->Polymerize Quench Cool & Expose to Air Polymerize->Quench Precipitate Precipitate in Diethyl Ether Quench->Precipitate Isolate Filter & Dry Precipitate->Isolate Deprotect Deprotection (if needed) Isolate->Deprotect FinalPolymer Final Polymer Deprotect->FinalPolymer

Protocol for ATRP

This protocol is a general guideline for ATRP of functional monomers and may require optimization for this compound.

Materials:

  • This compound (Monomer)

  • Ethyl α-bromoisobutyrate (Initiator)

  • Copper(I) bromide (CuBr) (Catalyst)

  • N,N,N',N'',N''-Penta-methyldiethylenetriamine (PMDETA) (Ligand)

  • Anhydrous Dimethylformamide (DMF) (Solvent)

  • Methanol (Precipitation)

  • Nitrogen gas

Procedure:

  • Catalyst Complex Formation: In a Schlenk flask, add CuBr and DMF. Degas the suspension by bubbling with nitrogen for 20 minutes. Add the PMDETA ligand via a syringe and stir until a homogeneous green solution is formed.

  • Reaction Mixture: In a separate flask, dissolve the monomer and the initiator in DMF. Degas this solution by bubbling with nitrogen.

  • Initiation: Transfer the monomer/initiator solution to the catalyst solution via a cannula under a nitrogen atmosphere.

  • Polymerization: Place the flask in a thermostated oil bath at the desired temperature (e.g., 50-70°C) and stir.

  • Termination: Stop the reaction by opening the flask to air and adding a large amount of THF to dilute the mixture.

  • Purification: Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst.

  • Isolation: Precipitate the purified polymer solution into an excess of cold methanol.

  • Drying: Collect the polymer by filtration and dry under vacuum.

ATRP_Workflow cluster_catalyst Catalyst Preparation cluster_monomer_prep Monomer Preparation cluster_reaction Polymerization cluster_purification Workup & Purification CuBr CuBr CatalystComplex Form Catalyst Complex CuBr->CatalystComplex Ligand PMDETA Ligand->CatalystComplex Solvent1 DMF Solvent1->CatalystComplex Combine Combine Solutions CatalystComplex->Combine Monomer Monomer MonomerSolution Prepare Monomer Solution Monomer->MonomerSolution Initiator Initiator Initiator->MonomerSolution Solvent2 DMF Solvent2->MonomerSolution MonomerSolution->Combine Polymerize Heat Combine->Polymerize Terminate Expose to Air Polymerize->Terminate RemoveCu Alumina Column Terminate->RemoveCu Precipitate Precipitate in Methanol RemoveCu->Precipitate Isolate Filter & Dry Precipitate->Isolate FinalPolymer Final Polymer Isolate->FinalPolymer

Quantitative Data

Table 1: RAFT Polymerization of 3-Acrylamidophenylboronic Acid (APBA) *

[APBA]:[CTA]:[AIBN]Mn ( g/mol )Mw/Mn (PDI)Reference
20:1:0.17,7801.22[2]
40:1:0.112,5001.39[2]

*Data for the synthesis of PNIPAM-b-PAPBA block copolymer. Mn and PDI values are for the final block copolymer.[2]

Stimuli-Responsive Behavior

Polymers containing this compound are expected to exhibit stimuli-responsive behavior due to the reversible interaction of the boronic acid with diols and its pH-dependent charge state.

Stimuli_Response cluster_pH pH Response cluster_Glucose Glucose Response Polymer {Polymer with Boronic Acid Side Chains} Low_pH Low pH (e.g., < 7) High_pH High pH (e.g., > 9) No_Glucose No Glucose Glucose Glucose Present Trigonal {Trigonal Boronic Acid | Neutral, Hydrophobic} Low_pH->Trigonal Favors Tetrahedral {Tetrahedral Boronate | Anionic, Hydrophilic} High_pH->Tetrahedral Favors Free_BA {Free Boronic Acid} No_Glucose->Free_BA Boronate_Ester {Boronate Ester Complex | Increased Hydrophilicity} Glucose->Boronate_Ester Forms

At physiological pH, the boronic acid is predominantly in a neutral, trigonal planar state. Upon an increase in pH (typically above the pKa of the boronic acid), it transitions to a negatively charged, tetrahedral boronate ion, which increases the hydrophilicity of the polymer.[2] The presence of diols, such as glucose, can form a cyclic boronate ester, which also alters the polymer's properties, such as solubility or hydrogel swelling.[2][3] This reversible binding is the key to designing materials that respond to biological signals.

References

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method in organic synthesis for the formation of carbon-carbon bonds.[1][2] Developed by Akira Suzuki, who was a co-recipient of the 2010 Nobel Prize in Chemistry, this reaction involves the palladium-catalyzed coupling of an organoboron compound (typically a boronic acid) with an organic halide or triflate.[2][3][4] Its popularity in academic and industrial research, particularly in drug development, stems from its mild reaction conditions, tolerance to a wide range of functional groups, and the general commercial availability and low toxicity of boronic acid reagents.[1]

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the experimental setup for Suzuki-Miyaura cross-coupling reactions. Included are summaries of key reaction components, detailed experimental protocols, and visualizations of the experimental workflow and catalytic cycle.

Key Reaction Components and Optimization

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the careful selection and optimization of several key components: the palladium catalyst, ligands, base, and solvent system.[1][5]

1. Palladium Catalyst: The active catalytic species is a Pd(0) complex, which can be introduced directly or generated in situ from a Pd(II) precatalyst.[1] Common palladium sources include palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[1][6]

2. Ligands: Ligands are crucial for stabilizing the palladium catalyst and enhancing its reactivity.[1] Phosphine-based ligands are most common, with their electronic and steric properties being tunable to optimize the reaction.[1] Electron-rich and bulky ligands generally facilitate the key steps of oxidative addition and reductive elimination.[1][4] N-heterocyclic carbenes (NHCs) have also emerged as highly effective ligands.[1]

3. Base: The base plays a critical role in the transmetalation step by activating the boronic acid.[6] The choice of base can significantly impact the reaction yield and is often substrate-dependent. Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides.[4][6]

4. Solvent: A variety of organic solvents can be used, such as toluene, tetrahydrofuran (THF), and dioxane.[4][5] Often, water is added to the organic solvent to aid in dissolving the inorganic base and to facilitate the activation of the boronic species.[5]

5. Boronic Acid and Organic Halide: Boronic acids are the most common organoboron reagents, though boronate esters (e.g., pinacol esters) are often used to enhance stability.[5][7] The reactivity of the organic halide typically follows the trend I > Br > OTf >> Cl.[6]

Table 1: Common Components for Suzuki-Miyaura Cross-Coupling Reactions
ComponentExamplesTypical Loading/ConcentrationRole in Reaction
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, PdCl₂(dppf)0.5 - 5 mol%Catalyst
Ligand PPh₃, SPhos, XPhos, RuPhos, dppf1 - 10 mol%Stabilizes catalyst, enhances reactivity
Base K₃PO₄, K₂CO₃, Cs₂CO₃, NaOH, Et₃N1.5 - 3.0 equivalentsActivates boronic acid for transmetalation
Solvent Toluene, Dioxane, THF, DMF, WaterVariesDissolves reactants and reagents
Boron Reagent Arylboronic acids, Pinacol boronate esters1.0 - 1.5 equivalentsNucleophilic partner
Organic Halide Aryl iodides, bromides, chlorides, triflates1.0 equivalentElectrophilic partner

Experimental Protocols

The following protocols provide a general procedure for the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid. Reaction conditions should be optimized for specific substrates.

General Protocol for Suzuki-Miyaura Coupling

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., Toluene, 5 mL)

  • Water (0.5 mL)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, palladium catalyst, ligand, and base.[1]

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.[1]

  • Solvent Addition: Add the degassed solvent (e.g., toluene) and degassed water to the flask via syringe.[1]

  • Reaction Execution: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C). Stir the reaction mixture vigorously for the required time (typically 2-24 hours).[1]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[1]

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Add water to the reaction mixture and transfer it to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.[1]

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter the solution and concentrate it under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[1]

Table 2: Example Reaction Conditions for Suzuki-Miyaura Coupling
Aryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
4-BromoanisolePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (10:1)1001295
1-Iodo-4-nitrobenzene4-Methylphenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃ (2)Toluene/Ethanol/H₂O80692
4-Chlorotoluene3-Methoxyphenylboronic acidPd₂(dba)₃ (1)XPhos (3)K₃PO₄ (2)Dioxane/H₂O (4:1)1101888

Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

G A Reactant & Reagent Preparation B Reaction Setup under Inert Atmosphere A->B C Solvent Addition B->C D Heating & Stirring C->D E Reaction Monitoring (TLC/GC-MS) D->E F Work-up & Extraction E->F Reaction Complete G Purification (Column Chromatography) F->G H Product Characterization G->H

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle

The mechanism of the Suzuki-Miyaura reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2][8][9]

G cluster_0 Catalytic Cycle A Pd(0)L₂ (Active Catalyst) B Oxidative Addition A->B R¹-X C R¹-Pd(II)L₂-X B->C D Transmetalation C->D R²-B(OH)₂ Base E R¹-Pd(II)L₂-R² D->E F Reductive Elimination E->F F->A G R¹-R² (Product) F->G

References

Application Notes and Protocols for Monitoring Reactions with 4-(Pyrrolidine-1-carbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical monitoring of chemical reactions involving 4-(Pyrrolidine-1-carbonyl)phenylboronic acid. This versatile reagent is frequently utilized in medicinal chemistry and organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. Accurate and efficient reaction monitoring is crucial for optimizing reaction conditions, ensuring product quality, and understanding reaction kinetics.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds.[1] Its reactivity and selectivity are enhanced by the pyrrolidine moiety.[1] Monitoring its consumption and the formation of products during a chemical reaction can be achieved through several analytical techniques. This guide focuses on the application of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for this purpose.

Analytical Methods and Data Presentation

A summary of common analytical techniques and their key quantitative parameters for monitoring reactions with boronic acids is presented below.

Table 1: High-Performance Liquid Chromatography (HPLC) Parameters
ParameterTypical Value/ConditionReference
Column Reversed-phase C18 (e.g., Acquity BEH C18)[2]
Mobile Phase A: 10 mM Ammonium Acetate in WaterB: Acetonitrile[2]
Gradient Isocratic or Gradient elution depending on separation needs[3]
Flow Rate 0.5 - 1.0 mL/min[4]
Detection UV at 254 nm[2]
LOD ~0.1 µg[2]
LOQ ~1.0 µg[2]
Table 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Parameters
ParameterTypical Value/ConditionReference
Ionization Mode Electrospray Ionization (ESI), Negative or Positive Mode[3]
Mass Analyzer Triple Quadrupole (QqQ) for MRM[3]
Monitoring Multiple Reaction Monitoring (MRM)[3]
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid[3]
LLOQ 2 - 10 pg/mL for phenylboronic acids[3]
**Linearity (R²) **> 0.99[3]
Precision (RSD) < 3%[3]
Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring
ParameterApplicationReference
Nucleus ¹H, ¹⁹F (if applicable)[5]
Solvent Deuterated solvent compatible with the reaction mixture[5]
Internal Standard Yes (for quantitative analysis)
Acquisition Series of 1D spectra at regular time intervals[6]
Data Analysis Integration of reactant and product signals[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: HPLC Monitoring of a Suzuki-Miyaura Coupling Reaction

This protocol describes the offline monitoring of a Suzuki-Miyaura coupling reaction between this compound and an aryl halide.

Materials:

  • Reaction mixture

  • Quenching solvent (e.g., acetonitrile)

  • Internal standard (optional, e.g., a stable compound not involved in the reaction)

  • Syringes and 0.22 µm syringe filters

  • HPLC vials

Procedure:

  • Reaction Sampling: At specified time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot (approximately 50 µL) of the reaction mixture.[5]

  • Quenching: Immediately dilute the aliquot into a known volume (e.g., 1 mL) of the quenching solvent in an HPLC vial. If using an internal standard, add it to the quenching solvent.[5]

  • Sample Preparation: Cap the vial and vortex to ensure homogeneity. Filter the sample through a 0.22 µm syringe filter into a clean HPLC vial.[5]

  • HPLC Analysis: Inject the prepared sample onto the HPLC system.

  • Data Analysis: Integrate the peak areas of the starting materials (this compound and the aryl halide) and the product. Calculate the percent conversion and yield at each time point.

Protocol 2: Quantitative LC-MS Analysis

This protocol outlines a method for the sensitive quantification of this compound, which can be adapted to monitor its consumption in a reaction.

Materials:

  • Methanol

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid

  • This compound standard

  • Reaction aliquots

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL). From this stock, prepare a series of calibration standards by serial dilution with a 50:50 (v/v) methanol/water mixture.[3]

  • Sample Preparation: At various time points, take an aliquot of the reaction mixture and dilute it with the 50:50 methanol/water mixture to fall within the calibration range.

  • LC-MS/MS Analysis: Analyze the prepared standards and samples using an LC-MS/MS system with the parameters outlined in Table 2.

  • Quantification: Construct a calibration curve from the standard solutions and determine the concentration of this compound in the reaction samples.

Protocol 3: In-situ NMR Reaction Monitoring

This protocol details the use of NMR spectroscopy for real-time monitoring of a reaction involving this compound.

Materials:

  • NMR tube

  • Deuterated solvent compatible with the reaction

  • Reactants and catalyst

Procedure:

  • Sample Preparation: In an NMR tube, dissolve the starting materials, including this compound and the coupling partner, in the deuterated solvent.

  • Initial Spectrum: Acquire an initial ¹H NMR spectrum before initiating the reaction to identify the chemical shifts of the starting materials.

  • Reaction Initiation: Add the catalyst or initiating reagent to the NMR tube, mix quickly, and place it in the NMR spectrometer.

  • Time-course Acquisition: Immediately start acquiring a series of ¹H NMR spectra at regular time intervals (e.g., every 5-10 minutes).[7]

  • Data Processing and Analysis: Process the series of spectra. Identify the characteristic signals for the reactants and products. Integrate these signals to determine their relative concentrations over time, allowing for the calculation of reaction kinetics.[5][7]

Visualizations

The following diagrams illustrate key concepts related to the application of this compound.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Product Reductive Elimination->Ar-Ar' Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2)->Reductive Elimination Ar-X Ar-X Ar-X->Oxidative Addition Ar'-B(OR)2 This compound Ar'-B(OR)2->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow_HPLC cluster_reaction Chemical Reaction cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data_processing Data Processing Start Reaction Start Reaction Aliquot Sampling Aliquot Sampling Start Reaction->Aliquot Sampling Time points Quenching Quenching Aliquot Sampling->Quenching Stop Reaction Filtration Filtration Quenching->Filtration HPLC Injection HPLC Injection Filtration->HPLC Injection Data Acquisition Data Acquisition HPLC Injection->Data Acquisition Peak Integration Peak Integration Data Acquisition->Peak Integration Quantification Quantification Peak Integration->Quantification

Caption: Workflow for HPLC monitoring of a chemical reaction.

TLR_Signaling_Pathway TLR Agonist TLR Agonist TLR Toll-like Receptor TLR Agonist->TLR MyD88 MyD88-dependent pathway TLR->MyD88 TRIF TRIF-dependent pathway TLR->TRIF NF-kB Activation NF-κB Activation MyD88->NF-kB Activation IRF3 Activation IRF3 Activation TRIF->IRF3 Activation Inflammatory Gene Expression Inflammatory Gene Expression (COX-2, iNOS) NF-kB Activation->Inflammatory Gene Expression Interferon Response Interferon-inducible Gene Expression (IP-10) IRF3 Activation->Interferon Response FPP Pyrrolidine Derivative (e.g., FPP) FPP->NF-kB Activation FPP->IRF3 Activation

Caption: Inhibition of TLR signaling by a pyrrolidine derivative.[8]

References

Application Notes: 4-(Pyrrolidine-1-carbonyl)phenylboronic Acid in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phenylboronic acid (PBA) and its derivatives have emerged as a highly promising class of molecules for targeted cancer therapy.[1] Their unique ability to form reversible covalent bonds with cis-1,2- or -1,3-diols allows them to selectively target glycoproteins, such as sialic acid (SA), which are frequently overexpressed on the surface of cancer cells.[1][2] This interaction is pH-dependent, showing stronger binding in the slightly acidic tumor microenvironment (pH ~6.5) compared to the physiological pH of healthy tissues (pH 7.4), thereby providing a mechanism for tumor-specific targeting.[2][3]

4-(Pyrrolidine-1-carbonyl)phenylboronic acid is a versatile derivative within this class.[4] The pyrrolidine moiety enhances its utility as a building block in medicinal chemistry, offering a stable point for conjugation to drug molecules, polymers, or nanoparticle surfaces via amide bond formation.[4][5][6] This compound serves as a crucial intermediate for designing sophisticated drug delivery systems (DDS) that can selectively deliver therapeutic payloads to tumor sites, enhancing efficacy while minimizing off-target toxicity.[4]

Mechanism of Action: Sialic Acid Targeting

The core of the targeting strategy relies on the interaction between the boronic acid group and sialic acid residues on the cancer cell glycocalyx.

  • Binding: In an aqueous environment, the boron atom of the phenylboronic acid exists in equilibrium between a neutral trigonal planar form and an anionic tetrahedral form.[7] The tetrahedral form binds strongly with the cis-diols of sialic acid, forming a stable cyclic boronate ester.

  • pH-Sensitivity: The pKa of the boronic acid is crucial. The acidic environment of tumors promotes the formation of the anionic tetrahedral state, enhancing the binding affinity to sialic acid on cancer cells.[2][3]

  • Internalization and Release: Upon binding, the drug delivery system is internalized by the cancer cell, typically via endocytosis. Inside the cell, the lower pH of endosomes and lysosomes can further modulate the stability of the boronate ester, facilitating the release of the therapeutic cargo into the cytoplasm.[2]

This pH-gated, selective binding makes PBA derivatives like this compound ideal candidates for developing smart, stimuli-responsive drug delivery platforms.

Visualizations

G cluster_0 Bloodstream (pH 7.4) cluster_1 Tumor Microenvironment (pH ~6.5) NP PBA-Functionalized Nanoparticle HealthyCell Healthy Cell (Low Sialic Acid) NP->HealthyCell Weak Interaction NP_Tumor PBA-Functionalized Nanoparticle CancerCell Cancer Cell (High Sialic Acid) Receptor Sialic Acid Receptor Endosome Endosome (Low pH) Receptor->Endosome Endocytosis Drug Drug Release Endosome->Drug pH-Triggered Release NP_Tumor->Receptor Strong Binding (Boronate Ester Formation)

Caption: Sialic acid targeting by a PBA-functionalized nanoparticle.

Applications in Targeted Drug Delivery

This compound can be incorporated into various drug delivery platforms:

  • Surface-Functionalized Nanoparticles: This is the most common application. The compound can be conjugated to the surface of polymeric nanoparticles (e.g., PLGA), liposomes, or micelles.[8] These nanoparticles encapsulate a chemotherapeutic agent, and the PBA moiety acts as a homing device, directing the nanoparticle to sialic acid-rich cancer cells.[9][10]

  • Stimuli-Responsive Prodrugs: The boronic acid can form a pH-sensitive boronate ester bond directly with a drug molecule that contains a diol group. This creates a prodrug that remains inactive in circulation and releases the active drug only upon reaching the acidic tumor microenvironment or inside the cancer cell.[11][12]

  • PROTAC Development: In the field of Proteolysis-Targeting Chimeras (PROTACs), this molecule can serve as a building block for the target-binding ligand.[13] A PROTAC designed with a PBA ligand could be selectively directed to cancer cells, enhancing the targeted degradation of pathogenic proteins within those cells.[13]

Data Presentation

Table 1: Physicochemical Properties of Phenylboronic Acid-Functionalized Nanoparticles This table summarizes representative data for nanoparticle systems designed for targeted delivery, demonstrating common characteristics achieved in formulation.

FormulationCore MaterialAverage Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Loading Content (%)Reference
CPBA-PLGA(SOR+SIM)-NPsPLGA213.1 ± 10.90.22 ± 0.03-22.9 ± 3.2N/A[8]
PBA-Emodin-NPsPBA Homopolymer~197 ± 6N/AN/A2.1%[14][15]
PPPE Nano-prodrugmPEG-PEI~102N/AN/AN/A[12]

CPBA: 4-carboxy phenylboronic acid; PLGA: Poly(lactic-co-glycolic acid); SOR: Sorafenib; SIM: Simvastatin; PBA: Phenylboronic acid; mPEG-PEI: PEGylated polyethyleneimine.

Table 2: In Vitro Cytotoxicity of PBA-Targeted Formulations This table illustrates the enhanced anticancer effect of targeted systems compared to free drugs or non-targeted controls.

Cell LineFormulationIC50 ValueFold Decrease vs. Free DrugReference
MDA-MB-231 (Breast Cancer)CPBA-PLGA(SOR+SIM)-NPsN/A2.51-fold vs. SOR[8]
A549 (Lung Cancer)CPBA-PLGA(SOR+SIM)-NPsN/A2.69-fold vs. SOR[8]
HeLa (Cervical Cancer)CPBA-PLGA(SOR+SIM)-NPsN/A2.61-fold vs. SOR[8]
HeLa (Cervical Cancer)PKM2 Activator (6c)80 nMN/A (selectively cytotoxic)[16]

IC50: The half maximal inhibitory concentration, a measure of drug potency.

Experimental Protocols

Protocol 1: Synthesis of Drug-Loaded, PBA-Functionalized Nanoparticles

This protocol describes a general method for preparing PLGA nanoparticles functionalized with a PBA derivative, adapted from literature procedures.[8]

Materials:

  • PLGA (Poly(lactic-co-glycolic acid))

  • This compound (or a carboxylated PBA derivative for EDC/NHS coupling)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Anticancer drug (e.g., Doxorubicin, Sorafenib)

  • Dichloromethane (DCM) or Acetone (organic solvent)

  • Polyvinyl alcohol (PVA) solution (e.g., 2% w/v)

  • Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

  • Nanoparticle Formulation (Emulsion-Solvent Evaporation): a. Dissolve PLGA and the selected anticancer drug in the organic solvent (e.g., 5 mL of DCM). b. Add this organic phase dropwise to an aqueous solution of PVA while sonicating on an ice bath. c. Continue sonication for 5 minutes to form a stable oil-in-water (o/w) emulsion. d. Stir the emulsion at room temperature for 4-6 hours to allow the organic solvent to evaporate completely, leading to the formation of solid nanoparticles. e. Collect the nanoparticles by ultracentrifugation (e.g., 15,000 rpm for 20 minutes at 4°C). f. Wash the nanoparticle pellet three times with ultrapure water to remove excess PVA and unencapsulated drug.

  • Surface Functionalization with PBA (Carbodiimide Chemistry): a. Resuspend the washed nanoparticle pellet in a suitable buffer (e.g., MES buffer, pH 6.0). b. To activate the carboxyl groups on the PLGA surface, add EDC and NHS (typically in a 2:1 molar ratio to the carboxyl groups) and incubate for 30 minutes at room temperature. c. Add this compound (assuming it has been modified to present an amine group for coupling) or an amine-containing linker attached to the pyrrolidine. Alternatively, if using a carboxylated PBA and amine-modified PLGA, reverse the activation target. d. Allow the reaction to proceed for 4-6 hours at room temperature with gentle stirring. e. Quench the reaction by adding a small amount of hydroxylamine. f. Purify the functionalized nanoparticles by repeated centrifugation and washing with water to remove unreacted reagents. g. Lyophilize the final product for long-term storage.

G cluster_prep Nanoparticle Preparation & Drug Loading cluster_func Surface Functionalization cluster_char Characterization & In Vitro Testing A 1. Dissolve PLGA & Drug in Solvent B 2. Emulsify in PVA Solution A->B C 3. Solvent Evaporation B->C D 4. Collect & Wash Nanoparticles C->D E 5. Activate Surface (EDC/NHS) D->E F 6. Conjugate PBA Derivative E->F G 7. Purify & Lyophilize F->G H 8. Characterize (Size, Zeta, Drug Load) G->H I 9. In Vitro Release Study H->I J 10. Cytotoxicity Assay (e.g., MTT) H->J K 11. Cellular Uptake Study H->K

Caption: Experimental workflow for nanoparticle development.

Protocol 2: Characterization of Nanoparticles

1. Size and Zeta Potential Analysis: a. Resuspend a small amount of the lyophilized nanoparticles in ultrapure water. b. Analyze the suspension using a Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer). c. The instrument will provide the average hydrodynamic diameter, polydispersity index (PDI), and surface charge (zeta potential).

2. Drug Loading Content (DLC) and Encapsulation Efficiency (EE): a. Dissolve a known weight of lyophilized drug-loaded nanoparticles in a suitable organic solvent (e.g., DMSO or DCM) to break them apart and release the drug. b. Quantify the amount of drug in the solution using UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC) by comparing to a standard curve of the free drug. c. Calculate DLC and EE using the following formulas:

  • DLC (%) = (Weight of drug in nanoparticles / Total weight of nanoparticles) x 100
  • EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100

Protocol 3: In Vitro Cytotoxicity Assessment (MTT Assay)

Materials:

  • Cancer cell line (e.g., MDA-MB-231, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • PBA-functionalized nanoparticles, non-targeted nanoparticles, and free drug solution.

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the nanoparticles and free drug in the cell culture medium.

  • Replace the old medium with the medium containing the test compounds. Include untreated cells as a negative control.

  • Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.

  • Add MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and dissolve the formazan crystals by adding DMSO to each well.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the untreated control and determine the IC50 values.

cluster_pathway Ferroptosis Induction Pathway Drug Delivered Drug (e.g., Sorafenib) GPX4 GPX4 (Glutathione Peroxidase 4) Drug->GPX4 Inhibition Lipid_ROS Lipid Peroxidation (Lipid ROS) GPX4->Lipid_ROS Reduces GSH Glutathione (GSH) GSH->GPX4 Cofactor Ferroptosis Ferroptotic Cell Death Lipid_ROS->Ferroptosis Induces

Caption: Simplified ferroptosis signaling pathway.

References

Application Notes and Protocols: Screening 4-(Pyrrolidine-1-carbonyl)phenylboronic Acid Against Protein Kinases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including cell growth, differentiation, and metabolism.[1] Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.[1][2][3] 4-(Pyrrolidine-1-carbonyl)phenylboronic acid is a versatile synthetic building block utilized in the development of pharmaceuticals, with potential applications in cancer research.[4] Boronic acid derivatives, in general, have shown promise as inhibitors of various enzymes, including serine proteases, by interacting with key active site residues.[5] This document provides a comprehensive guide for the screening and characterization of this compound against a panel of protein kinases to identify and validate potential inhibitory activity.

Experimental Overview

The screening process is designed as a tiered approach, starting with a broad primary screen to identify initial "hits," followed by secondary assays to confirm activity and determine potency, and concluding with selectivity profiling and mechanism of action studies.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Selectivity & Mechanism Primary_Screen High-Throughput Screen (HTS) (Single concentration of compound) Hit_Identification Identification of Preliminary Hits (Activity > 50% inhibition) Primary_Screen->Hit_Identification Dose_Response Dose-Response Curves (IC50 Determination) Hit_Identification->Dose_Response Hit_Confirmation Confirmation of Activity Dose_Response->Hit_Confirmation Selectivity_Profiling Kinase Panel Screening Hit_Confirmation->Selectivity_Profiling MoA_Studies Mechanism of Action Studies (e.g., ATP Competition) Selectivity_Profiling->MoA_Studies

Figure 1: Experimental workflow for screening this compound.

Data Presentation: Hypothetical Screening Results

While specific experimental data for this compound is not yet publicly available, the following table illustrates how quantitative data from a screening campaign should be structured. This hypothetical data assumes the compound was screened against a panel of cancer-related protein kinases.

Kinase TargetPrimary Screen (% Inhibition @ 10 µM)IC50 (µM)Kinase Family
AKT1851.2AGC
MAPK1 (ERK2)15> 50CMGC
CDK222> 50CMGC
EGFR12> 50Tyrosine Kinase
PIK3CA782.5Lipid Kinase
mTOR658.7Atypical Kinase
BRAF9> 50TKL
SRC18> 50Tyrosine Kinase
PLK15515.2Other
AURKA4821.0Other

Table 1: Hypothetical screening data for this compound. IC50 values are determined for kinases showing significant inhibition in the primary screen.

Experimental Protocols

Protocol 1: Primary High-Throughput Screening (HTS) using a Luminescence-Based Kinase Assay

This protocol is designed for a primary screen to identify initial hits from a compound library. A luminescence-based assay that measures ATP depletion is a common and robust method for HTS.

Principle: Kinase activity consumes ATP. The remaining ATP is then used in a luciferase-catalyzed reaction to produce light. A lower luminescence signal indicates higher kinase activity and, therefore, less inhibition by the test compound.

Materials:

  • This compound (stock solution in DMSO)

  • Purified recombinant protein kinases

  • Kinase-specific peptide substrates

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ATP solution

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 384-well microplates

  • Multichannel pipettes or automated liquid handling system

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Plating: Dispense 50 nL of 2 mM this compound in DMSO into the wells of a 384-well plate for a final assay concentration of 10 µM. For control wells, dispense 50 nL of DMSO.

  • Kinase Reaction Mixture Preparation: Prepare a master mix containing the kinase assay buffer, the specific protein kinase, and its corresponding peptide substrate.

  • Kinase Addition: Add 5 µL of the kinase reaction mixture to each well of the plate containing the compound.

  • Initiation of Reaction: Add 5 µL of ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for each specific kinase.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • ATP Detection: Add 10 µL of the luminescence-based ATP detection reagent to each well.

  • Signal Measurement: Incubate the plate at room temperature for an additional 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the DMSO controls.

Protocol 2: IC50 Determination using a Fluorescence Polarization (FP) Assay

This protocol is for secondary screening to determine the potency (IC50) of the hit compound.

Principle: A small, fluorescently labeled peptide substrate tumbles rapidly in solution, resulting in low fluorescence polarization. Upon phosphorylation by the kinase, the peptide binds to a larger, phospho-specific antibody, causing it to tumble more slowly and increasing the fluorescence polarization. An inhibitor will prevent this phosphorylation, resulting in a low FP signal.

Materials:

  • This compound (serial dilutions in DMSO)

  • Purified recombinant protein kinase (identified as a hit from the primary screen)

  • Fluorescently labeled peptide substrate

  • Phospho-specific antibody

  • Kinase assay buffer

  • ATP solution

  • Black, low-binding 384-well microplates

  • Plate reader with fluorescence polarization capabilities

Procedure:

  • Compound Plating: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO. Dispense 50 nL of each concentration into the wells of the 384-well plate.

  • Kinase and Substrate Addition: Add 5 µL of a solution containing the kinase and the fluorescently labeled peptide substrate in kinase assay buffer to each well.

  • Reaction Initiation: Add 5 µL of ATP solution to each well.

  • Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60-120 minutes).

  • Detection: Add 10 µL of a solution containing the phospho-specific antibody in a suitable buffer with EDTA to stop the kinase reaction.

  • Signal Measurement: Incubate for 30 minutes at room temperature to allow for antibody binding. Measure the fluorescence polarization using a plate reader.

  • Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Relevant Signaling Pathway: PI3K/AKT/mTOR

The PI3K/AKT/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, and survival, and its hyperactivation is a common event in many cancers.[1] Targeting key kinases within this pathway is a major focus of cancer drug discovery.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation

Figure 2: Simplified PI3K/AKT/mTOR signaling pathway.

Conclusion

The protocols and workflow detailed in this application note provide a robust framework for the initial screening and characterization of this compound as a potential protein kinase inhibitor. A systematic approach, from broad screening to detailed mechanistic studies, is essential for identifying and validating novel kinase inhibitors for further development in therapeutic areas such as oncology.

References

Troubleshooting & Optimization

Technical Support Center: 4-(Pyrrolidine-1-carbonyl)phenylboronic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for the synthesis of 4-(Pyrrolidine-1-carbonyl)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve synthesis yield and purity. This versatile compound is a key intermediate in medicinal chemistry, particularly for developing pharmaceuticals targeting cancer and diabetes.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is a Miyaura borylation reaction. This involves a palladium-catalyzed cross-coupling of a suitable aryl halide (typically 4-bromo-N,N-pyrrolidinylbenzamide) with a diboron reagent like bis(pinacolato)diboron (B2pin2).[2] This approach offers good functional group tolerance and generally proceeds under mild conditions.[2] An alternative, more traditional route involves the formation of an organometallic intermediate (like a Grignard or organolithium reagent) from the aryl halide, which is then quenched with a trialkyl borate ester at low temperatures.[3][4][5]

Q2: Why is it often preferable to synthesize the boronate ester version of the molecule first?

A2: Synthesizing the boronate ester, such as the pinacol ester, offers several advantages. Boronate esters are generally more stable and less prone to degradation (e.g., protodeboronation) than the corresponding free boronic acids.[2][6] This stability makes purification significantly easier, as they are more compatible with standard silica gel chromatography, a process that can be challenging for free boronic acids due to their tendency to streak or decompose on silica.[6][7] The stable boronate ester can then be used directly in subsequent reactions like Suzuki couplings or hydrolyzed to the free boronic acid if required.[2]

Q3: Can I use this boronic acid directly in a Suzuki-Miyaura coupling reaction?

A3: Yes, this compound is designed for use in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds, which is essential for building more complex molecular structures.[1] However, for optimal results and higher yields in the coupling step, using its corresponding boronate ester (e.g., pinacol ester) is often recommended.[6]

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Problem: Consistently Low Yield

Low or inconsistent yields are a common frustration. The following sections break down the potential causes and solutions.

Possible Cause 1: Inefficient Palladium-Catalyzed Borylation

The efficiency of the Miyaura borylation is highly dependent on the reaction conditions.

  • Solution:

    • Optimize the Base: The choice of base is critical. While potassium acetate (KOAc) is commonly used, studies have shown that lipophilic bases like potassium 2-ethylhexanoate can significantly improve reaction rates and yields, even at lower temperatures (e.g., 35 °C) and with lower catalyst loading.[8][9][10]

    • Screen Ligands: The choice of phosphine ligand for the palladium catalyst is crucial. XPhos is often a highly effective ligand for Miyaura borylations.[11] If yields are poor, consider screening other Buchwald-type ligands like SPhos or RuPhos.

    • Check Reagent Quality: Ensure the diboron reagent (e.g., B2pin2) is of high purity and has not degraded. The aryl halide starting material should also be pure.

    • Solvent Purity: Use anhydrous solvents, as water can interfere with the catalytic cycle and lead to protodeboronation of the product.

Possible Cause 2: Product Degradation (Protodeboronation)

Arylboronic acids can be susceptible to cleavage of the carbon-boron bond, replacing it with a hydrogen atom, especially under harsh conditions.

  • Solution:

    • Milder Conditions: Avoid excessively high temperatures or prolonged reaction times. Optimization studies may reveal that the reaction completes faster than initially thought.[9]

    • Workup Carefully: During the aqueous workup, avoid strong acidic conditions for extended periods.

    • Isolate as an Ester: As mentioned in the FAQs, synthesizing and isolating the product as a more stable boronate ester (e.g., pinacol ester) is the most effective strategy to prevent degradation during purification and storage.[2][6]

Data on Base Optimization in Miyaura Borylation

The following table summarizes the impact of different bases on a model Miyaura borylation reaction, highlighting the effectiveness of lipophilic bases.

BaseCatalyst LoadingTemperature (°C)Time (h)Typical YieldReference
Potassium Acetate (KOAc)1-2 mol%80-10012-24Moderate-Good[2]
Potassium Phosphate (K3PO4)1-2 mol%80-10012-24Moderate-GoodGeneral Knowledge
Potassium 2-ethylhexanoate0.5 mol%35< 2Excellent[8][9][10]
Problem: Difficulty with Product Purification

Arylboronic acids are notoriously difficult to purify via standard column chromatography.[6][12]

Possible Cause 1: Strong Adsorption to Silica Gel

The Lewis acidic nature of the boron atom and the polar hydroxyl groups cause the compound to bind strongly to silica gel, leading to poor recovery and streaking.[6][7]

  • Solution:

    • Recrystallization: This is often the most effective method for purifying free arylboronic acids.[12] Experiment with different solvent systems, such as hot water or ethanol/water mixtures.[12]

    • Acid-Base Extraction: Exploit the acidic nature of the boronic acid. An impure organic solution can be washed with a basic aqueous solution (e.g., NaOH) to extract the boronic acid as its boronate salt into the aqueous layer. The aqueous layer is then separated, re-acidified (e.g., with HCl), and the pure boronic acid is extracted back into an organic solvent.[7][13]

    • Derivatization: Convert the crude boronic acid into a more stable, crystalline derivative for purification. For example, reacting it with diethanolamine can form a stable adduct that often crystallizes readily.[7][12] The pure boronic acid can be recovered from the adduct afterward.

    • Use Alternative Stationary Phases: If chromatography is necessary, consider using a less acidic stationary phase like neutral alumina or C18 reverse-phase silica.[7][14]

Experimental Protocols

Protocol 1: Optimized Miyaura Borylation for Boronate Ester Synthesis

This protocol is based on modern methods emphasizing mild conditions and high efficiency.[9][10]

  • Reagents & Setup:

    • 4-bromo-N,N-pyrrolidinylbenzamide (1.0 eq)

    • Bis(pinacolato)diboron (B2pin2) (1.1 - 1.5 eq)

    • Pd(OAc)2 (0.01 eq) or a suitable pre-catalyst

    • XPhos (0.02 eq) or another suitable ligand

    • Potassium 2-ethylhexanoate (3.0 eq)

    • Anhydrous solvent (e.g., Dioxane, Toluene, or CPME)

    • Reaction vessel (e.g., Schlenk flask) under an inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To the reaction vessel, add the aryl bromide, B2pin2, the base, and the palladium catalyst/ligand.

    • Add the anhydrous solvent via syringe.

    • Stir the mixture at the optimized temperature (start with trials around 40-60 °C) and monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

  • Workup & Purification:

    • Dilute the mixture with an organic solvent (e.g., Ethyl Acetate).

    • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

    • Purify the resulting crude boronate ester via flash column chromatography on silica gel or recrystallization.

Visualizations

Synthesis Pathway

Caption: General synthesis route via Miyaura borylation and subsequent hydrolysis.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed CheckReaction Check Borylation Conditions Start->CheckReaction CheckPurity Analyze Crude Product Purity Start->CheckPurity OptimizeBase Optimize Base (e.g., try K-2-ethylhexanoate) CheckReaction->OptimizeBase Base? OptimizeCat Optimize Catalyst/Ligand (e.g., screen ligands) CheckReaction->OptimizeCat Catalyst? OptimizeTemp Optimize Temperature & Time CheckReaction->OptimizeTemp Temp/Time? Deboronated Protodeboronation Detected? CheckPurity->Deboronated PurificationIssue Difficulty in Purification? CheckPurity->PurificationIssue End Yield Improved OptimizeBase->End OptimizeCat->End OptimizeTemp->End MilderCond Use Milder Conditions (Lower Temp, Shorter Time) Deboronated->MilderCond Yes IsolateEster Isolate as Boronate Ester to prevent degradation Deboronated->IsolateEster Yes MilderCond->End IsolateEster->End Recrystallize Try Recrystallization PurificationIssue->Recrystallize Yes AcidBase Use Acid/Base Extraction PurificationIssue->AcidBase Yes Recrystallize->End AcidBase->End

Caption: A decision tree to systematically troubleshoot and resolve low yield issues.

References

Technical Support Center: Purification of Crude 4-(Pyrrolidine-1-carbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4-(Pyrrolidine-1-carbonyl)phenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: While specific impurities depend on the synthetic route, common contaminants in crude arylboronic acids include inorganic salts from the workup, starting materials, and byproducts such as the corresponding boronic anhydride and deboronated arene. For this specific compound, unreacted 4-bromobenzoylpyrrolidine or related precursors may also be present.

Q2: My compound is showing significant tailing during silica gel column chromatography. How can I resolve this?

A2: Tailing is a common issue when purifying boronic acids on silica gel due to the interaction between the acidic boronic acid moiety and the silica surface. To mitigate this, you can try modifying your mobile phase by adding a small percentage of a polar solvent like methanol or an acid like acetic acid. An alternative and often effective approach is to use silica gel impregnated with boric acid, which can help suppress the undesired interactions and reduce tailing.

Q3: Is recrystallization a suitable method for purifying this compound?

A3: Recrystallization can be an effective purification method if a suitable solvent system is identified. Given the polar nature of the molecule, you may need to screen various polar solvents or solvent mixtures. Methanol is a known solvent for this compound. A mixed solvent system, such as methanol/water or ethanol/water, where the compound is dissolved in the better solvent at an elevated temperature and then precipitated by the addition of the anti-solvent upon cooling, could be effective.

Q4: Can I use acid-base extraction for purification?

A4: Yes, acid-base extraction is a viable method for purifying boronic acids. A general approach involves dissolving the crude material in an organic solvent and extracting it with an aqueous base (like sodium hydroxide) to form the boronate salt, which will move to the aqueous layer. The aqueous layer is then separated, washed with an organic solvent to remove neutral impurities, and then acidified (e.g., with hydrochloric acid) to precipitate the purified boronic acid. The purified product can then be extracted back into an organic solvent.

Q5: How can I confirm the purity of my final product?

A5: The purity of this compound can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC, is a powerful tool for determining purity. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and identify organic impurities. Melting point analysis can also be a good indicator of purity, with a sharp melting range close to the literature value (136-140 °C) suggesting high purity.[1][2]

Troubleshooting Guide

Issue Potential Cause Suggested Solution(s)
Low recovery after column chromatography The compound is highly polar and may be irreversibly adsorbed onto the silica gel.- Use boric acid-impregnated silica gel.- Employ a more polar eluent system (e.g., with a higher percentage of methanol).- Consider reverse-phase chromatography on C18 silica.
Product appears as an oil or fails to crystallize The presence of impurities is inhibiting crystallization. The chosen solvent may not be appropriate.- Attempt to purify a small sample by another method (e.g., preparative TLC or chromatography) to obtain a seed crystal.- Try triturating the oil with a non-polar solvent like hexanes or diethyl ether to induce solidification.- Screen a wider range of recrystallization solvents or solvent mixtures.
Formation of a white precipitate during workup that is not the product This could be the boronic anhydride, which can form upon dehydration.- Ensure the final product is thoroughly dried under vacuum.- If the anhydride is the desired product, this may not be an issue. If the boronic acid is required, the anhydride can often be converted back by stirring with water.
Inconsistent analytical data (e.g., broad NMR peaks) Boronic acids can form reversible trimeric anhydrides (boroxines), which can lead to complex or broad NMR spectra.- Adding a small amount of D₂O to the NMR sample can sometimes sharpen the peaks of the B(OH)₂ protons.- Ensure the sample is fully dissolved in the NMR solvent.

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Screening: On a small scale, test the solubility of the crude material in various solvents (e.g., methanol, ethanol, water, ethyl acetate, and mixtures thereof) at room temperature and upon heating.

  • Dissolution: Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., methanol or an ethanol/water mixture).

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Filtration: Hot filter the solution to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Protocol 2: Purification by Silica Gel Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or a low-polarity hexane/ethyl acetate mixture). For improved separation, consider using silica gel impregnated with boric acid.

  • Column Packing: Pack a chromatography column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent and load it onto the column.

  • Elution: Elute the column with a solvent system of increasing polarity. A common starting point is a hexane/ethyl acetate gradient, gradually increasing the proportion of ethyl acetate. If the compound does not elute, a gradient including methanol may be necessary (e.g., dichloromethane/methanol).

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC).

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 3: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate.

  • Basification: Transfer the solution to a separatory funnel and extract with an aqueous solution of a base (e.g., 1 M NaOH). The boronic acid will form a salt and move into the aqueous layer. Repeat the extraction 2-3 times.

  • Washing: Combine the aqueous layers and wash with a small amount of an organic solvent (e.g., ethyl acetate or diethyl ether) to remove any neutral organic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add a strong acid (e.g., 1 M HCl) with stirring until the solution is acidic (pH ~2). The purified boronic acid should precipitate out.

  • Extraction: Extract the precipitated product back into an organic solvent like ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the purified product.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₁H₁₄BNO₃[2]
Molecular Weight219.05 g/mol [2]
AppearanceWhite to light yellow crystalline powder[2]
Melting Point136-140 °C[1][2]
SolubilitySoluble in Methanol[1]

Table 2: Suggested Starting Conditions for Purification

Purification Method Parameter Suggested Starting Condition Notes
Recrystallization Solvent SystemMethanol/Water or Ethanol/WaterRequires optimization of solvent ratios.
Column Chromatography Stationary PhaseSilica Gel (or Boric Acid-impregnated Silica Gel)Boric acid impregnation can improve peak shape.
Mobile PhaseHexane/Ethyl Acetate gradient, then Dichloromethane/Methanol gradientStart with a low polarity and gradually increase.
Acid-Base Extraction Base1 M Sodium Hydroxide
Acid1 M Hydrochloric Acid
Organic SolventEthyl Acetate

Visualizations

Purification_Workflow crude Crude Product recrystallization Recrystallization crude->recrystallization chromatography Column Chromatography crude->chromatography acid_base Acid-Base Extraction crude->acid_base pure_product Pure Product recrystallization->pure_product chromatography->pure_product acid_base->pure_product analysis Purity Analysis (HPLC, NMR, MP) pure_product->analysis

Caption: General workflow for the purification of crude this compound.

Troubleshooting_Tree start Poor Purification Outcome tailing Tailing in Chromatography? start->tailing Chromatography Issue low_recovery Low Recovery? start->low_recovery General Issue no_crystals Fails to Crystallize? start->no_crystals Recrystallization Issue solution1 Modify Mobile Phase (add acid/polar solvent) tailing->solution1 Yes solution2 Use Boric Acid-Treated Silica tailing->solution2 Yes solution3 Switch to Reverse Phase low_recovery->solution3 Yes solution4 Use Seed Crystal no_crystals->solution4 Yes solution5 Triturate with Non-polar Solvent no_crystals->solution5 Yes

Caption: Troubleshooting decision tree for common purification issues.

References

overcoming solubility issues with 4-(Pyrrolidine-1-carbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming challenges related to 4-(Pyrrolidine-1-carbonyl)phenylboronic acid, with a primary focus on addressing solubility issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: Based on available data and the properties of similar compounds, this compound exhibits solubility in polar solvents. It is reported to be soluble in Methanol[1]. The presence of the pyrrolidinylcarbonyl group is known to enhance solubility in polar aprotic solvents, such as Dimethylformamide (DMF)[2]. For related phenylboronic acids, ethers and ketones have also been shown to be effective solvents[3][4].

Q2: I am struggling with incomplete dissolution of the boronic acid in my chosen solvent. What steps can I take?

A2: If you are experiencing poor solubility, consider the following techniques:

  • Gentle Heating: Warming the solvent can significantly increase the solubility of the compound.

  • Sonication: Using an ultrasonic bath can help break up solid aggregates and accelerate the dissolution process.

  • Co-Solvent System: Employing a mixture of solvents can be effective. For example, in Suzuki-Miyaura coupling reactions, a common system is a mixture of an organic solvent (like Dioxane or THF) with water[5][6].

  • Solvent Selection: If possible, switch to a solvent with higher dissolving power for this compound, such as DMF or Methanol[1][2].

Q3: How stable is this compound in solution, and what are common degradation pathways?

A3: Like many boronic acids, this compound can be susceptible to certain degradation pathways:

  • Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom. It is often accelerated by strong bases and the presence of water[5]. To mitigate this, consider using milder bases (e.g., K₂CO₃, KF) or running the reaction under anhydrous conditions[5].

  • Anhydride Formation (Boroxines): Boronic acids can undergo dehydration to form cyclic trimers called boroxines[4]. This can affect the stoichiometry of your reaction. Using the pinacol ester derivative of the boronic acid can sometimes circumvent this issue[4][7].

Q4: My Suzuki-Miyaura coupling reaction using this boronic acid is providing low to no yield. What are the first things I should troubleshoot?

A4: When a Suzuki coupling fails, a systematic check of key parameters is crucial. The primary areas to investigate are:

  • Catalyst Activity: Ensure your palladium catalyst and ligand are active. If using a Pd(II) precatalyst, it requires in-situ reduction to the active Pd(0) species[5].

  • Inert Atmosphere: Oxygen can lead to catalyst decomposition and unwanted side reactions like the homocoupling of boronic acids. Ensure your solvent is properly degassed and the reaction is maintained under an inert atmosphere (e.g., Argon or Nitrogen)[5].

  • Reagent Purity and Stability: Verify the purity of your boronic acid and aryl halide. Boronic acids can degrade over time[5].

  • Base and Solvent Choice: The selection of base and solvent is critical and interdependent. The base must be adequate to facilitate transmetalation without causing degradation of your starting materials[5].

Solubility Data

While specific quantitative solubility data for this compound is not extensively published, the following table summarizes its qualitative solubility based on available information and general chemical principles.

Solvent TypeExamplesSolubility ProfileReference
Polar Protic Methanol, WaterSoluble in Methanol. Phenylboronic acids generally have low solubility in water.[1][3]
Polar Aprotic DMF, DMSO, AcetonitrileThe amide group enhances solubility in polar aprotic solvents like DMF.[2]
Ethers THF, Dioxane, Diethyl EtherPhenylboronic acids generally show high solubility in ethers.[3][4]
Ketones AcetonePhenylboronic acids generally show high solubility in ketones.[3][4]
Hydrocarbons Toluene, HexaneExpected to have very low solubility.[3][4]

Troubleshooting Guide for Suzuki-Miyaura Coupling

This guide provides a logical workflow for diagnosing and resolving common issues encountered during Suzuki-Miyaura coupling reactions involving this compound.

G start Problem: Low or No Product Yield reagents 1. Check Reagents start->reagents conditions 2. Check Reaction Conditions start->conditions catalyst 3. Check Catalyst System start->catalyst sub_reagents reagents->sub_reagents sub_conditions conditions->sub_conditions sub_catalyst catalyst->sub_catalyst boronic_acid Boronic Acid Quality: - Purity check (NMR/LCMS) - Potential degradation (protodeboronation/anhydride formation) aryl_halide Aryl Halide Quality: - Purity check - Reactive impurities base_solv Base & Solvent: - Base dry and finely powdered? - Solvents properly degassed? atmosphere Inert Atmosphere: - Leaks in system? - Sufficient purging with Ar/N2? temperature Temperature: - Is reaction at optimal temperature? - Consider increasing temp for solubility. stirring Stirring: - Is stirring vigorous enough for biphasic mixtures? pd_source Palladium Source: - Is precatalyst air-stable? - Use fresh batch of catalyst. ligand Ligand: - Ligand appropriate for coupling? - Ligand to Pd ratio correct? sub_reagents->boronic_acid sub_reagents->aryl_halide sub_reagents->base_solv sub_conditions->atmosphere sub_conditions->temperature sub_conditions->stirring sub_catalyst->pd_source sub_catalyst->ligand

Caption: Troubleshooting workflow for a low-yielding Suzuki-Miyaura coupling reaction.

Experimental Protocols

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol allows for the determination of the equilibrium solubility of the title compound in a specific solvent.

G cluster_0 Solubility Testing Workflow prep 1. Sample Preparation Add excess solid boronic acid to a vial with a known volume of solvent. equil 2. Equilibration Seal and agitate vial at constant temperature (e.g., 25°C) for 24-48 hours. prep->equil sep 3. Phase Separation Centrifuge or let stand to allow undissolved solid to settle. equil->sep collect 4. Sample Collection Withdraw a clear aliquot of the supernatant. sep->collect filter 5. Filtration Filter supernatant through a 0.45 µm syringe filter. collect->filter analyze 6. Analysis Determine concentration of the filtrate via HPLC or UV-Vis spectroscopy. filter->analyze

Caption: Workflow for determining thermodynamic solubility.

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. "Excess" means that solid material should remain visible after the equilibration period.

  • Equilibration: Seal the vials and agitate them (e.g., on a shaker or stir plate) at a constant temperature (e.g., 25°C) for an extended period, typically 24 to 48 hours, to ensure equilibrium is reached[8].

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed. Alternatively, centrifuge the vials at a moderate speed to pellet the excess solid[8].

  • Sample Collection & Filtration: Carefully withdraw a clear aliquot of the supernatant, ensuring no solid particles are transferred. Filter the collected supernatant through a 0.45 µm syringe filter to remove any microscopic particles[8].

  • Analysis: Prepare a series of dilutions from the filtrate and analyze them using a validated analytical method (e.g., HPLC or UV-Vis spectroscopy) against a standard curve to determine the concentration. This concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

Protocol 2: Representative Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for using this compound in a Suzuki-Miyaura reaction.[5]

Reagents & Materials:

  • This compound (1.2 - 1.5 equiv.)

  • Aryl Halide (e.g., Aryl Bromide) (1.0 equiv.)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄) (2-3 equiv.)

  • Degassed Solvent System (e.g., Dioxane/H₂O 10:1)

  • Reaction vessel (e.g., Schlenk flask), stir bar, condenser

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), the base (2-3 equiv.), and the palladium catalyst (1-5 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system via syringe. The typical reaction concentration is between 0.1 M and 0.5 M with respect to the limiting reagent (the aryl halide).

  • Reaction: Place the flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80–110 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting starting material is consumed.

  • Workup: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

References

preventing degradation of 4-(Pyrrolidine-1-carbonyl)phenylboronic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of 4-(Pyrrolidine-1-carbonyl)phenylboronic acid to prevent its degradation. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its use in research and development.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound during storage?

A1: The degradation of this compound is primarily influenced by exposure to moisture, air (oxygen), elevated temperatures, and light. These factors can lead to hydrolysis, oxidation, and the formation of anhydrides (boroxines).

Q2: What is the recommended method for storing this compound to ensure its long-term stability?

A2: To maintain the integrity of this compound, it should be stored in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dark, and dry place. Refrigeration at 2-8°C is recommended for long-term storage.

Q3: I've noticed the appearance of my this compound has changed (e.g., clumping, discoloration). What could be the cause?

A3: Changes in the physical appearance of the compound, such as clumping or discoloration, often indicate degradation. Clumping can be a sign of moisture absorption and subsequent hydrolysis or boroxine formation. Discoloration may suggest oxidative degradation. It is advisable to re-analyze the purity of the material before use.

Q4: What are the main degradation pathways for this compound?

A4: The primary degradation pathways for arylboronic acids like this compound include:

  • Boroxine Formation: Dehydration of three boronic acid molecules to form a cyclic trimer anhydride. This is often a reversible process.

  • Protodeboronation: Cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond. This can be catalyzed by acidic or basic conditions.

  • Oxidation: Conversion of the boronic acid to a phenol. This can be initiated by air, especially in the presence of light or metal catalysts.[1]

Q5: Are there more stable alternatives to this compound that I can use in my experiments?

A5: Yes, for applications where the stability of the boronic acid is a concern, more stable derivatives can be used. These derivatives can act as "slow-release" sources of the active boronic acid under specific reaction conditions. Common stable alternatives include:

  • Pinacol esters: These are generally more stable to storage and handling.

  • MIDA (N-methyliminodiacetic acid) boronates: These are known for their exceptional stability and can be used in a controlled release of the boronic acid.[1][2]

Troubleshooting Guides

Issue 1: Inconsistent or Poor Yields in Suzuki-Miyaura Coupling Reactions

If you are experiencing inconsistent or low yields in your Suzuki-Miyaura coupling reactions using this compound, consider the following troubleshooting steps:

Potential Cause Troubleshooting Step Rationale
Degraded Boronic Acid Use a fresh batch of the boronic acid or re-analyze the purity of the existing stock.Degradation reduces the effective concentration of the active reagent, leading to lower yields.
Presence of Boroxines Recrystallize the boronic acid from an aqueous solvent system.The presence of water can hydrolyze the boroxine back to the active boronic acid.
Protodeboronation Use milder reaction conditions (e.g., lower temperature, weaker base). Consider using a more stable derivative like a pinacol ester or MIDA boronate.Harsh conditions can promote the cleavage of the carbon-boron bond.
Oxidation of Boronic Acid Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).Oxygen can lead to the oxidation of the boronic acid, reducing its availability for the coupling reaction.
Issue 2: Appearance of Unknown Impurities in Analytical Data (HPLC/NMR)

The presence of unexpected peaks in your analytical data may indicate degradation of your this compound.

Observation Potential Degradation Product Confirmation Method
A new, less polar peak in reverse-phase HPLC.Boroxine (cyclic anhydride)Mass spectrometry can confirm the mass of the trimer. The peak should decrease upon addition of water to the sample.
A new peak corresponding to the arene without the boronic acid group.Protodeboronation product (Pyrrolidine-1-yl(phenyl)methanone)Compare the retention time and mass spectrum with an authentic sample of the protodeboronated compound.
A new peak corresponding to the corresponding phenol.Oxidation product (4-hydroxy-N-pyrrolidinylbenzamide)Compare the retention time and mass spectrum with an authentic sample of the corresponding phenol.

Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Assessment

This protocol outlines a general method for assessing the purity of this compound and detecting potential degradation products.

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the reference standard of this compound in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 100 µg/mL.

  • Sample Solution: Prepare the sample to be tested in the same manner as the standard solution.

3. Analysis and Interpretation:

  • Inject the standard and sample solutions.

  • The peak corresponding to this compound should be the major peak.

  • The presence of earlier eluting peaks may indicate more polar degradation products like the corresponding phenol, while later eluting peaks could correspond to less polar species like the boroxine.

Protocol 2: ¹H NMR Spectroscopy for Purity and Degradation Analysis

This protocol provides a method for assessing the purity and identifying degradation products of this compound using ¹H NMR.

1. Instrumentation and Parameters:

  • NMR Spectrometer: 400 MHz or higher.

  • Solvent: Deuterated methanol (CD₃OD) or Deuterated chloroform (CDCl₃). Note that using CD₃OD will result in the exchange of the B(OH)₂ protons with the solvent.

  • Internal Standard (for quantitative NMR): A certified internal standard with a known concentration and non-overlapping signals (e.g., dimethyl sulfone).

2. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the this compound sample into an NMR tube.

  • Add approximately 0.7 mL of the deuterated solvent.

  • If performing quantitative analysis, add a known amount of the internal standard.

  • Gently agitate to dissolve the sample completely.

3. Data Acquisition and Analysis:

  • Acquire the ¹H NMR spectrum.

  • Integrate the signals corresponding to the aromatic protons of the phenyl ring and the protons of the pyrrolidine ring.

  • The presence of new aromatic signals may indicate protodeboronation or oxidation products.

  • Broadening of the aromatic signals or the appearance of multiple sets of signals could suggest the presence of the boroxine form in equilibrium with the monomeric boronic acid.

Visual Guides

DegradationPathways This compound This compound Boroxine (Anhydride) Boroxine (Anhydride) This compound->Boroxine (Anhydride) Dehydration (Heat, Dry Conditions) Protodeboronation Product Protodeboronation Product This compound->Protodeboronation Product Protodeboronation (Acid/Base, Moisture) Oxidation Product (Phenol) Oxidation Product (Phenol) This compound->Oxidation Product (Phenol) Oxidation (Air, Light) Boroxine (Anhydride)->this compound Hydrolysis (Moisture)

Caption: Major degradation pathways for this compound.

TroubleshootingWorkflow cluster_storage Storage & Handling Store at 2-8°C Store at 2-8°C Store under Inert Gas Store under Inert Gas Protect from Light Protect from Light Keep Dry Keep Dry Start Start Inconsistent Results? Inconsistent Results? Start->Inconsistent Results? Check Storage Conditions Check Storage Conditions Inconsistent Results?->Check Storage Conditions Yes Proceed with Experiment Proceed with Experiment Inconsistent Results?->Proceed with Experiment No Analyze Purity (HPLC/NMR) Analyze Purity (HPLC/NMR) Check Storage Conditions->Analyze Purity (HPLC/NMR) Degradation Detected? Degradation Detected? Analyze Purity (HPLC/NMR)->Degradation Detected? Use Fresh Material Use Fresh Material Degradation Detected?->Use Fresh Material Yes Degradation Detected?->Proceed with Experiment No Consider Stable Derivatives Consider Stable Derivatives Use Fresh Material->Consider Stable Derivatives End End Consider Stable Derivatives->End

Caption: Troubleshooting workflow for experiments using this compound.

References

troubleshooting failed Suzuki coupling reactions with boronic acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and resolve common issues encountered during Suzuki-Miyaura cross-coupling reactions involving boronic acids.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific challenges you may encounter during your experiments in a question-and-answer format.

Q1: My Suzuki coupling reaction has failed or resulted in a very low yield. What are the most common initial checks I should perform?

A1: When a Suzuki coupling reaction fails, a systematic check of your reagents and reaction setup is the best first step. Low yields can often be traced back to a few key areas.[1]

  • Reagent Quality and Stability :

    • Boronic Acid Integrity : Boronic acids can degrade over time, especially when exposed to air and moisture.[2] They are susceptible to protodeboronation (loss of the C-B bond) and can form inactive trimeric anhydrides called boroxines.[2][3][4] Consider using a fresh batch of the boronic acid or test its purity. For particularly unstable boronic acids (e.g., heteroaromatic or electron-deficient), using more stable derivatives like pinacol esters, MIDA boronates, or diethanolamine (DABO) boronates is recommended.[5][6][7]

    • Catalyst and Ligand Activity : The active catalytic species is Pd(0).[8] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be efficiently reduced in situ.[1][8] Palladium catalysts can degrade over time, forming inactive palladium black.[8] Phosphine ligands are particularly sensitive to oxidation by air.[2] Always use fresh, properly stored catalysts and ligands. You can test your catalyst's activity on a simple, reliable reaction like coupling phenylboronic acid with bromobenzene.[8]

    • Aryl Halide Reactivity : The reactivity of the coupling partner significantly impacts the reaction. The general reactivity trend is I > Br > OTf >> Cl.[2][9] Reactions with aryl chlorides are notably more challenging and often require specialized, highly active catalyst systems.[2][10]

  • Reaction Conditions :

    • Inert Atmosphere : The exclusion of oxygen is critical.[1] Oxygen can oxidize the active Pd(0) catalyst and any phosphine ligands, leading to catalyst deactivation.[2] It also promotes the unwanted homocoupling of the boronic acid, which consumes starting material and complicates purification.[1][11] Ensure your reaction flask is properly flame-dried and the system is thoroughly purged with an inert gas (Argon or Nitrogen).[2][10]

    • Solvent and Base Purity : Use anhydrous and properly degassed solvents.[2][8] Oxygen dissolved in the solvent is a common cause of reaction failure.[2] Ensure your base is pure and anhydrous, as water content can affect its performance and promote side reactions.[8]

Q2: I suspect my boronic acid is degrading. What are the common degradation pathways and how can I prevent them?

A2: Boronic acid instability is a frequent cause of failed Suzuki couplings. The primary side reactions are protodeboronation, oxidation, and homocoupling.[4]

  • Protodeboronation : This is the cleavage of the C-B bond by a proton source (like water), replacing the boronic acid group with a hydrogen atom.[2][4] This process can be uncatalyzed or catalyzed by acid or base.[4]

    • Solution : Use anhydrous solvents, milder bases (e.g., NaHCO₃, KF), and lower reaction temperatures if possible.[11] The most robust solution is to use a more stable boronic acid derivative that slowly releases the active boronic acid under the reaction conditions.[3] MIDA esters and potassium trifluoroborate salts are excellent for this "slow-release" strategy.[6][12]

  • Oxidation : Boronic acids are susceptible to oxidation, especially by peroxides that can form in ethereal solvents like THF or dioxane, converting the boronic acid to a phenol.[4]

    • Solution : Use freshly distilled or peroxide-free solvents. Rigorous degassing of the solvent before use is also crucial.[11]

  • Homocoupling : This is a palladium-catalyzed side reaction that forms a biaryl product from two molecules of the boronic acid. It is often promoted by the presence of oxygen.[1][11]

    • Solution : Maintain a strict inert atmosphere throughout the reaction.[11] Using a slight excess (1.1-1.5 equivalents) of the boronic acid can sometimes favor the desired cross-coupling pathway over homocoupling.[5]

Below is a diagram illustrating these common degradation pathways.

Caption: Degradation pathways of boronic acids.

Q3: How do I choose the right base and solvent for my Suzuki coupling reaction?

A3: The choice of base and solvent is critical and highly dependent on the specific substrates.[13][14] There is no universal system, so screening may be necessary.

Base Selection : The primary role of the base is to activate the boronic acid, forming a more nucleophilic boronate "ate" complex, which facilitates the crucial transmetalation step.[15][16]

  • Strength and Solubility : The base must be strong and soluble enough in the reaction medium.[2] Strong bases like KOtBu or NaOH can accelerate reactions but may not be suitable for substrates with base-sensitive functional groups.[10][17]

  • Common Choices : Inorganic bases are most common.[16] The choice can significantly influence yield and reaction rate.

BaseCommon SubstratesTypical EfficacyNotes
K₃PO₄ Aryl bromides, aryl chlorides, N-heterocycles90-99%A strong, non-nucleophilic base, very effective for nitrogen-containing heterocycles.[16]
Cs₂CO₃ / CsF Aryl bromides, challenging couplingsHighOften highly effective (the "caesium effect"), but more expensive.[16]
K₂CO₃ / Na₂CO₃ Aryl bromides, general purposeGood to HighWidely used, effective, and economical. Often used in aqueous solvent mixtures.[10][16][18]
KF Aryl bromides, base-sensitive substratesModerate to HighA milder base. Fluoride ions are believed to play a unique role in activating the boronic acid.[16][18]
KOH / NaOH Aryl bromides70-90%Strong bases that can sometimes lead to side reactions or substrate degradation.[16]

Solvent Selection : The solvent system solubilizes reagents and stabilizes the catalytic species.[2][14]

  • Common Choices : Mixtures of polar aprotic solvents with water are frequently used.[2] Common solvents include 1,4-Dioxane, Tetrahydrofuran (THF), Toluene, and Dimethylformamide (DMF).[2][6][13]

  • Solvent Effects : The solvent can influence reaction selectivity and rate.[14][19] For example, some polar solvents like MeCN or DMF can alter the chemoselectivity of couplings with chloroaryl triflates compared to nonpolar solvents like THF or toluene.[19][20] Always use anhydrous, degassed solvents to prevent catalyst deactivation and side reactions.[2][8]

Q4: My reaction is not working. How can I systematically troubleshoot the problem?

A4: A logical, step-by-step approach is crucial for identifying the root cause of a failed reaction. The following workflow provides a structured troubleshooting process.

G start Low or No Product Observed reagent_check 1. Verify Reagent Quality & Stoichiometry start->reagent_check condition_check 2. Review Reaction Setup & Conditions reagent_check->condition_check Reagents OK sub_reagent Boronic Acid Stability Aryl Halide Purity Catalyst/Ligand Activity Base & Solvent Purity reagent_check->sub_reagent analysis 3. Analyze Crude Reaction Mixture (LCMS/NMR) condition_check->analysis Setup OK sub_condition Inert Atmosphere? Correct Temperature? Sufficient Stirring? condition_check->sub_condition optimization 4. Systematic Optimization (Component Screening) analysis->optimization Problem Identified sub_analysis Starting Material Consumed? Side Products Formed? (e.g., Homocoupling, Protodeboronation) analysis->sub_analysis success Successful Reaction optimization->success sub_optimization Screen Different: - Ligands - Bases - Solvents - Temperatures optimization->sub_optimization

Caption: A logical workflow for troubleshooting failed Suzuki reactions.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This is a generalized procedure that may require optimization for specific substrates.

  • Reaction Setup :

    • To a flame-dried Schlenk flask containing a stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the boronic acid or ester (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).[2]

    • Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure a fully inert atmosphere.[2]

  • Reagent Addition : 3. Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%) and any additional ligand if required.[1][2] 4. Add the degassed solvent system (e.g., 5 mL of 4:1 1,4-dioxane/water) via syringe.[2] Bubble the inert gas through the solvent for 10-15 minutes prior to addition to ensure it is thoroughly deoxygenated.[2]

  • Reaction Execution : 5. Place the flask in a preheated oil bath and heat the reaction mixture to the desired temperature (typically 80–100 °C) with vigorous stirring.[1][2] 6. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).[1][2]

  • Workup and Purification : 7. Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1] 8. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1] 9. Purify the crude product by flash column chromatography.[1]

Protocol for Preparing Stable Diethanolamine (DABO) Boronates

For unstable boronic acids, conversion to an air-stable diethanolamine adduct can greatly improve handling and reaction success.[1][21]

  • Dissolution : In a vial with a stir bar, dissolve the boronic acid (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride.[1][21]

  • Addition : Add diethanolamine (1.0 equiv) dropwise via pipette while stirring.[1][21]

  • Precipitation : A white precipitate will typically form. The initial solid may dissolve completely before the adduct precipitates.[21]

  • Isolation : Stir the resulting slurry for 15-20 minutes. Isolate the white solid product by vacuum filtration.[1]

  • Drying : Wash the solid with a small amount of cold solvent and dry under vacuum. This stable adduct can be used directly in Suzuki coupling reactions, typically with a protic co-solvent.[1][21]

Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to effective troubleshooting. The reaction proceeds via a catalytic cycle involving three main steps.[22][23]

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (R¹-X), forming a Pd(II) complex.[22][23] Electron-rich ligands can accelerate this step, which is often rate-limiting for unreactive halides like aryl chlorides.[6][24]

  • Transmetalation : The organic group (R²) from the boronic acid (which is activated by the base to form a boronate) is transferred to the palladium complex, replacing the halide.[22][23] This is a crucial step where the choice of base is paramount.[25]

  • Reductive Elimination : The two organic groups (R¹ and R²) are coupled and eliminated from the palladium center, forming the desired C-C bond (R¹-R²). This step regenerates the active Pd(0) catalyst, which re-enters the cycle.[9][22] Bulky ligands often promote this final step.[6]

G Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation diorgano_pd2 R¹-Pd(II)L₂-R² transmetalation->diorgano_pd2 reductive_elimination Reductive Elimination diorgano_pd2->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product aryl_halide R¹-X aryl_halide->oxidative_addition boronic_acid R²-B(OH)₂ boronate [R²-B(OH)₃]⁻ boronic_acid->boronate + OH⁻ base Base (OH⁻) boronate->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Optimizing Reactions with 4-(Pyrrolidine-1-carbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Pyrrolidine-1-carbonyl)phenylboronic acid, particularly in the context of Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the general properties and storage conditions for this compound?

A1: this compound is a white to light yellow crystalline powder. Key properties are summarized below. It is advisable to store it in a cool, dry place, typically between 2-8°C, under an inert atmosphere to prevent degradation.

PropertyValue
Molecular Formula C₁₁H₁₄BNO₃
Molecular Weight 219.05 g/mol
Melting Point 136-140°C
Solubility Soluble in Methanol
Storage Temperature 2-8°C

Q2: What is the primary application of this compound?

A2: Its primary application is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a versatile method for forming carbon-carbon bonds, particularly for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and advanced materials. The pyrrolidine-1-carbonyl group can influence the electronic properties and reactivity of the boronic acid.

Q3: What are the most critical parameters to consider when optimizing a Suzuki-Miyaura reaction with this boronic acid?

A3: The success of a Suzuki-Miyaura coupling hinges on several factors. The most critical parameters to optimize are the choice of palladium catalyst and ligand, the base, the solvent system, and the reaction temperature. Due to the presence of the amide group, this compound can be considered an electron-deficient boronic acid, which may require specific conditions to achieve high yields.

Troubleshooting Guides

Low or No Product Yield

Problem: The reaction shows low to no conversion of the starting materials to the desired biaryl product.

Possible Causes and Solutions:

  • Inactive Catalyst: The palladium catalyst may be degraded or not properly activated.

    • Solution: Use a freshly opened bottle of the palladium catalyst or a reliable source. Consider using a pre-catalyst that readily forms the active Pd(0) species. If using a Pd(II) source like Pd(OAc)₂, ensure the reaction conditions are suitable for its in-situ reduction.

  • Inappropriate Ligand: The chosen phosphine ligand may not be suitable for the specific substrates.

    • Solution: For electron-deficient boronic acids, bulky and electron-rich phosphine ligands, such as Buchwald-type ligands (e.g., SPhos, XPhos), are often more effective.

  • Suboptimal Base: The base may be too weak or not soluble in the reaction medium.

    • Solution: A common and often effective choice for Suzuki couplings is K₂CO₃. Other bases to consider include K₃PO₄ or Cs₂CO₃, especially for challenging couplings. The physical state of the base is also important; ensure it is finely powdered and dry.

  • Incorrect Solvent System: The solvent may not be appropriate for the solubility of the reagents or the stability of the catalytic species.

    • Solution: A mixture of an organic solvent and water is often beneficial. Common solvent systems include dioxane/water, THF/water, or toluene/water. Ensure solvents are properly degassed to remove oxygen.

  • Low Reaction Temperature: The reaction may require thermal energy to proceed at a reasonable rate.

    • Solution: Gradually increase the reaction temperature, typically in the range of 80-110°C. Monitor for potential decomposition of starting materials or products at higher temperatures.

Significant Side Product Formation

Problem: The reaction mixture shows the presence of significant byproducts, such as homocoupled boronic acid or protodeboronation products.

Possible Causes and Solutions:

  • Homocoupling of the Boronic Acid: This side reaction is often caused by the presence of oxygen.

    • Solution: Ensure the reaction is performed under a strict inert atmosphere (e.g., argon or nitrogen). Thoroughly degas all solvents and reagents before use. Using a pre-catalyst that rapidly generates the active Pd(0) species can also minimize homocoupling.

  • Protodeboronation: This is the cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond. It can be promoted by the presence of water, strong bases, or high temperatures.

    • Solution: If protodeboronation is significant, consider using anhydrous conditions or a milder base such as K₂CO₃ or KF. Lowering the reaction temperature may also help. In some cases, converting the boronic acid to a more stable derivative, like a pinacol ester, can mitigate this issue.

Experimental Protocols

While specific optimized conditions for this compound are not extensively reported, the following general procedures for Suzuki-Miyaura reactions can be adapted and optimized.

General Protocol for Suzuki-Miyaura Coupling

This protocol is a starting point and should be optimized for specific aryl halides.

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., Dioxane/Water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 eq.), this compound (1.2 eq.), and the base (2.0 eq.).

  • Seal the vessel and purge with an inert gas for 10-15 minutes.

  • Under the inert atmosphere, add the palladium catalyst (1-5 mol%).

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100°C) with vigorous stirring.

  • Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as flash column chromatography.

Data Presentation: Example of Optimization Table

The following table illustrates how to present data from a reaction optimization study. The values presented here are illustrative for a generic Suzuki-Miyaura coupling and should be determined experimentally for your specific reaction.

EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Toluene/H₂O1001245
2Pd(PPh₃)₄ (3)-K₂CO₃ (2)Dioxane/H₂O90878
3Pd₂(dba)₃ (1.5)SPhos (3)K₃PO₄ (2.5)Dioxane/H₂O90692
4PdCl₂(dppf) (3)-Cs₂CO₃ (2)DMF1001085

Visualizations

Experimental_Workflow General Suzuki-Miyaura Workflow reagents 1. Combine aryl halide, boronic acid, and base in a dry flask. purge 2. Purge with inert gas (Ar or N2). reagents->purge catalyst 3. Add palladium catalyst and ligand. purge->catalyst solvent 4. Add degassed solvent. catalyst->solvent react 5. Heat reaction mixture with stirring. solvent->react monitor 6. Monitor reaction progress (TLC, LC-MS). react->monitor workup 7. Aqueous workup. monitor->workup purify 8. Purify product (e.g., chromatography). workup->purify

Caption: A general experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Logic Troubleshooting Low Yield start Low or No Yield check_catalyst Is the catalyst active and appropriate? start->check_catalyst change_catalyst Try a different catalyst/ligand system (e.g., Buchwald pre-catalyst). check_catalyst->change_catalyst No check_base Is the base strong enough and soluble? check_catalyst->check_base Yes change_base Switch to a stronger or more soluble base (e.g., K3PO4, Cs2CO3). check_base->change_base No check_conditions Are the temperature and reaction time sufficient? check_base->check_conditions Yes increase_temp_time Increase temperature and/or reaction time. check_conditions->increase_temp_time No check_side_reactions Are there significant side reactions? check_conditions->check_side_reactions Yes address_side_reactions Address protodeboronation or homocoupling (see guide). check_side_reactions->address_side_reactions Yes

Technical Support Center: Scaling Up the Synthesis of 4-(Pyrrolidine-1-carbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 4-(Pyrrolidine-1-carbonyl)phenylboronic acid. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for scaling up the production of this compound?

A1: There are two primary and strategically viable routes for the large-scale synthesis of this compound. The choice between these routes often depends on the availability and cost of starting materials, as well as the specific capabilities of the manufacturing facility.

  • Route A: Amide Formation Followed by Borylation. This is often the preferred route for scale-up. It begins with the readily available and cost-effective 4-bromobenzoyl chloride, which is first reacted with pyrrolidine to form the stable amide intermediate, (4-bromophenyl)(pyrrolidin-1-yl)methanone. This intermediate is then converted to the final product via a borylation reaction, such as a Miyaura borylation or a lithiation-borylation.

  • Route B: Amide Coupling of a Boronic Acid Precursor. This route involves the coupling of a pre-existing phenylboronic acid derivative, such as 4-carboxyphenylboronic acid or its corresponding ester, with pyrrolidine. While this approach is more convergent, the starting boronic acid derivatives can be more expensive and potentially less stable under the conditions required for amide bond formation.

Q2: What are the critical parameters to control during the N-acylation of pyrrolidine with 4-bromobenzoyl chloride in Route A?

A2: The N-acylation step is a crucial part of Route A, and its success on a large scale hinges on several key parameters:

  • Temperature Control: The reaction of an acyl chloride with an amine is typically exothermic. On a larger scale, efficient heat dissipation is critical to prevent side reactions and ensure the stability of the product. It is recommended to maintain the reaction temperature between 0 and 10 °C during the addition of the acyl chloride.

  • Stoichiometry and Addition Rate: A slight excess of the acyl chloride is sometimes used to ensure complete conversion of the pyrrolidine. However, a large excess can lead to purification challenges. The 4-bromobenzoyl chloride should be added portion-wise or via a dropping funnel to control the reaction rate and temperature.

  • Base Selection and Stoichiometry: A non-nucleophilic base, such as triethylamine or diisopropylethylamine, is essential to neutralize the hydrochloric acid byproduct. At least one equivalent of the base is required, with a slight excess (1.1 to 1.2 equivalents) often being beneficial.

  • Solvent Selection: Anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate are suitable for this reaction. The choice of solvent can impact reaction kinetics and ease of workup.

Q3: What are the main challenges associated with the borylation step in Route A, and how can they be mitigated?

A3: The borylation of the aryl bromide intermediate is a critical transformation that can present several challenges during scale-up:

  • Choice of Borylation Method:

    • Miyaura Borylation: This palladium-catalyzed reaction using bis(pinacolato)diboron (B₂pin₂) is a common and robust method. Key challenges include catalyst deactivation, incomplete conversion, and potential side reactions like dehalogenation. Careful selection of the palladium catalyst and ligand, as well as rigorous exclusion of oxygen, are crucial.

    • Lithiation-Borylation: This method involves a halogen-metal exchange with an organolithium reagent followed by quenching with a borate ester. This approach is highly effective but requires stringent anhydrous and anaerobic conditions, as well as careful temperature control due to the use of pyrophoric reagents.

  • Reaction Conditions:

    • Inert Atmosphere: Both methods are sensitive to oxygen and moisture. Reactions must be conducted under a robust inert atmosphere (e.g., nitrogen or argon).

    • Temperature: The optimal temperature will depend on the chosen method. Lithiation-borylation is typically performed at low temperatures (-78 °C), while Miyaura borylation often requires elevated temperatures (80-100 °C).

  • Purification: The resulting boronic acid or boronate ester can be challenging to purify on a large scale. Common issues include the removal of residual palladium catalyst and the separation from starting material or homocoupled byproducts.

Q4: What are the common pitfalls in the amide coupling of 4-carboxyphenylboronic acid (Route B)?

A4: While seemingly straightforward, the direct amide coupling of a boronic acid-containing carboxylic acid presents unique challenges:

  • Boronic Acid Instability: Boronic acids can be unstable under certain conditions, particularly at elevated temperatures and in the presence of some coupling reagents, leading to protodeboronation (loss of the B(OH)₂ group).

  • Competitive Reactions: The boronic acid moiety can potentially interact with the coupling reagents, leading to undesired side reactions.

  • Purification: Separating the desired product from unreacted starting materials and coupling agent byproducts can be difficult due to the polar nature of the compounds involved. It is often advantageous to use the more stable pinacol ester of the boronic acid for the coupling reaction, followed by deprotection.

Troubleshooting Guides

Troubleshooting the N-Acylation of Pyrrolidine (Route A)
Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive 4-bromobenzoyl chloride due to hydrolysis. 2. Pyrrolidine is protonated and non-nucleophilic due to insufficient base. 3. Reaction temperature is too low.1. Use freshly opened or purified 4-bromobenzoyl chloride. 2. Ensure at least one equivalent of a suitable base (e.g., triethylamine) is used. 3. Allow the reaction to warm to room temperature after the initial addition at low temperature.
Formation of Multiple Byproducts 1. Reaction temperature too high, leading to side reactions. 2. Presence of impurities in starting materials.1. Maintain strict temperature control, especially during the addition of the acyl chloride. 2. Verify the purity of starting materials by analytical techniques (e.g., NMR, GC-MS) before use.
Difficult Product Isolation/Purification 1. Excess 4-bromobenzoyl chloride remaining. 2. Emulsion formation during aqueous workup.1. Use a slight excess of pyrrolidine or quench the excess acyl chloride with a small amount of an amine scavenger. 2. Add brine to the aqueous layer to break up emulsions. Consider using a different workup solvent.
Troubleshooting the Miyaura Borylation (Route A)
Problem Potential Cause(s) Recommended Solution(s)
Incomplete Conversion 1. Inactive palladium catalyst. 2. Insufficient reaction time or temperature. 3. Poor quality of bis(pinacolato)diboron (B₂pin₂).1. Use a fresh batch of palladium catalyst and ligand. Ensure proper degassing of the reaction mixture. 2. Increase the reaction time and/or temperature incrementally. 3. Use high-purity B₂pin₂.
Significant Dehalogenation Byproduct 1. Presence of water or other protic impurities. 2. Certain palladium catalysts/ligands are more prone to this side reaction.1. Use anhydrous solvents and reagents. 2. Screen different palladium catalysts and ligands to find a more selective system.
Formation of Homocoupled Byproduct 1. Oxygen contamination in the reaction mixture.1. Thoroughly degas all solvents and the reaction mixture before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.
Difficult Purification 1. Co-elution of product and starting material. 2. Hydrolysis of the boronate ester on silica gel.1. Optimize chromatographic conditions (e.g., gradient elution, different solvent systems). 2. Consider converting the boronic ester to the free boronic acid before purification, or use a less acidic stationary phase like alumina.
Troubleshooting the Lithiation-Borylation (Route A)
Problem Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete lithiation due to moisture or poor-quality organolithium reagent. 2. Temperature fluctuations during the reaction.1. Use rigorously dried solvents and glassware. Titrate the organolithium reagent before use. 2. Maintain a constant low temperature (-78 °C) using a suitable cooling bath.
Formation of Protodeboronated Product 1. Quenching with a protic source before the addition of the borate ester.1. Ensure the reaction is kept strictly anhydrous until the borylation step is complete.

Experimental Protocols

Route A: Amide Formation Followed by Miyaura Borylation

Step 1: Synthesis of (4-bromophenyl)(pyrrolidin-1-yl)methanone

  • Preparation: To a stirred solution of pyrrolidine (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous dichloromethane (DCM, 5-10 volumes) at 0 °C under a nitrogen atmosphere, add a solution of 4-bromobenzoyl chloride (1.05 eq.) in anhydrous DCM dropwise over 30-60 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Workup: Quench the reaction with water. Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure amide.

Step 2: Synthesis of this compound pinacol ester

  • Preparation: To a reaction vessel, add (4-bromophenyl)(pyrrolidin-1-yl)methanone (1.0 eq.), bis(pinacolato)diboron (1.1 eq.), and potassium acetate (3.0 eq.).

  • Reaction: Add a degassed solvent such as 1,4-dioxane or DMSO. Purge the mixture with nitrogen or argon for 15-20 minutes. Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-3 mol%). Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup: Cool the reaction mixture to room temperature and filter through a pad of celite to remove the palladium catalyst. Dilute the filtrate with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude boronate ester can be purified by column chromatography on silica gel.

Step 3: Hydrolysis to this compound

  • Hydrolysis: Dissolve the purified pinacol ester in a suitable solvent mixture (e.g., THF/water). Add an acid such as HCl to facilitate the hydrolysis of the pinacol ester to the free boronic acid.

  • Isolation: After completion of the hydrolysis, the product can be isolated by extraction and/or crystallization.

Data Presentation

Table 1: Typical Reaction Parameters for N-Acylation

ParameterCondition
Pyrrolidine:4-bromobenzoyl chloride:Base Ratio 1 : 1.05 : 1.1
Solvent Dichloromethane (DCM)
Temperature 0 °C to Room Temperature
Reaction Time 2-4 hours
Typical Yield 90-98%
Typical Purity (after recrystallization) >98%

Table 2: Comparison of Borylation Methods

Parameter Miyaura Borylation Lithiation-Borylation
Reagents B₂pin₂, Pd catalyst, BaseOrganolithium, Borate ester
Temperature 80-100 °C-78 °C
Key Considerations Inert atmosphere, catalyst selectionStrict anhydrous/anaerobic conditions
Typical Yield 70-90%75-95%
Scalability Generally more amenable to scale-upRequires specialized equipment for handling organolithiums at scale

Visualizations

experimental_workflow_route_a cluster_step1 Step 1: N-Acylation cluster_step2 Step 2: Miyaura Borylation cluster_step3 Step 3: Hydrolysis start1 Pyrrolidine + 4-Bromobenzoyl Chloride proc1 Reaction in DCM with Triethylamine (0°C to RT) start1->proc1 workup1 Aqueous Workup proc1->workup1 pur1 Recrystallization workup1->pur1 inter (4-bromophenyl)(pyrrolidin-1-yl)methanone pur1->inter start2 Amide Intermediate + B₂pin₂ inter->start2 proc2 Pd-catalyzed reaction in Dioxane (80-100°C) start2->proc2 workup2 Filtration and Extraction proc2->workup2 pur2 Column Chromatography workup2->pur2 ester Boronic Acid Pinacol Ester pur2->ester start3 Boronic Acid Pinacol Ester ester->start3 proc3 Acidic Hydrolysis (THF/Water) start3->proc3 final_product This compound proc3->final_product

Caption: Experimental workflow for the synthesis of this compound via Route A.

troubleshooting_logic start Low Yield in Borylation Step q1 Is Starting Material Consumed? start->q1 a1_yes Yes q1->a1_yes Product Degradation/Side Reactions a1_no No q1->a1_no Incomplete Reaction q2 Significant Dehalogenation? a1_yes->q2 sol1 Increase reaction time/temperature Check catalyst/reagent quality a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no sol2 Ensure anhydrous conditions Screen catalysts/ligands a2_yes->sol2 sol3 Check for O₂ contamination (homocoupling) Optimize purification a2_no->sol3

Caption: Troubleshooting logic for low yield in the Miyaura borylation step.

Technical Support Center: Efficient Catalyst Selection for Coupling with 4-(Pyrrolidine-1-carbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the Suzuki-Miyaura coupling of 4-(Pyrrolidine-1-carbonyl)phenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low to no yield. What are the primary factors to investigate?

A1: When encountering low yields with this substrate, several key factors should be systematically evaluated:

  • Catalyst System (Palladium Source and Ligand): The choice of catalyst is critical. While standard catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, the electron-withdrawing nature of the amide group in your boronic acid can make the transmetalation step more challenging.[1][2] Consider using more robust catalyst systems, particularly those with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos or XPhos) in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃.[1] These ligands can enhance catalyst stability and promote efficient oxidative addition and reductive elimination.[1]

  • Base Selection: The base plays a crucial role in the activation of the boronic acid. The choice of base is often solvent-dependent. Common bases include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃). For challenging couplings, a stronger, non-nucleophilic base like K₃PO₄ is often a good starting point.[2]

  • Solvent System: Aprotic solvents such as 1,4-dioxane, toluene, or tetrahydrofuran (THF), often in combination with water, are commonly used. The water component is essential for dissolving the base and facilitating the activation of the boronic acid. A typical ratio is 4:1 or 5:1 organic solvent to water.[2]

  • Reaction Temperature: Suzuki-Miyaura couplings are typically run at elevated temperatures, commonly between 80-110 °C.[3] Ensure your reaction is reaching and maintaining the target temperature.

  • Inert Atmosphere: Palladium catalysts, particularly Pd(0) species, are sensitive to oxygen. Ensure your reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that your solvents are properly degassed.[4]

Q2: I am observing significant protodeboronation of my this compound. How can this side reaction be minimized?

A2: Protodeboronation, the undesired cleavage of the C-B bond and its replacement with a C-H bond, can be a significant issue, especially with electron-deficient boronic acids. To mitigate this:

  • Use a Milder Base: Strong bases can promote protodeboronation. Consider switching to a milder base like potassium fluoride (KF) or using carefully controlled amounts of your current base.

  • Anhydrous Conditions: While water is often necessary, excessive amounts can exacerbate protodeboronation. If this is a persistent issue, consider using anhydrous solvents and a non-hydroxide base.

  • Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol ester or a trifluoroborate salt. These are generally more resistant to protodeboronation and can be used directly in the coupling reaction.

Q3: How do I choose the optimal palladium catalyst and ligand for coupling with this specific boronic acid?

A3: The amide group in this compound imparts an electron-withdrawing character, which can slow down the transmetalation step of the catalytic cycle. To overcome this, a catalyst system that is both highly active and stable is required.

  • For routine couplings with activated aryl halides (iodides and bromides): A standard catalyst like Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with PPh₃ may suffice.

  • For less reactive aryl halides (chlorides) or sterically hindered substrates: It is highly recommended to use a more advanced catalyst system. Buchwald-type ligands, such as SPhos, XPhos, or RuPhos, paired with a palladium source like Pd(OAc)₂ or a pre-catalyst like an XPhos-palladacycle, are often the catalysts of choice.[1] These systems are designed to facilitate the coupling of challenging substrates by promoting both the oxidative addition and the reductive elimination steps.[1]

Below is a logical workflow for catalyst selection:

CatalystSelection Start Start: Select Aryl Halide Aryl_Iodide_Bromide Aryl Iodide or Activated Aryl Bromide Start->Aryl_Iodide_Bromide Aryl_Chloride Aryl Chloride or Deactivated Aryl Bromide Start->Aryl_Chloride Standard_Catalyst Standard Catalyst: Pd(PPh3)4 or Pd(OAc)2/PPh3 Aryl_Iodide_Bromide->Standard_Catalyst Buchwald_Catalyst Advanced Catalyst: Pd(OAc)2/SPhos or XPhos Pd G2/G3 Aryl_Chloride->Buchwald_Catalyst Check_Yield Reaction Successful? (High Yield) Standard_Catalyst->Check_Yield Buchwald_Catalyst->Check_Yield Check_Yield->Buchwald_Catalyst No, Low Yield End End Check_Yield->End Yes

Caption: Catalyst selection workflow based on the aryl halide coupling partner.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Formation Inactive catalystUse a fresh batch of palladium catalyst and ligand. Ensure proper storage conditions (e.g., inert atmosphere for sensitive reagents).
Oxygen contaminationDegas the solvent thoroughly by sparging with an inert gas (argon or nitrogen) for 15-20 minutes before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.[4]
Impure starting materialsVerify the purity of the this compound and the aryl halide using techniques like NMR or LC-MS.
Incorrect base or solventOptimize the base and solvent system. For this substrate, a combination of K₃PO₄ in a 1,4-dioxane/water (4:1) mixture is a good starting point.[2]
Formation of Homocoupled Biaryl Product Oxidative homocoupling of the boronic acidThis can be caused by the presence of oxygen. Ensure rigorous exclusion of air from the reaction. Using a slight excess (1.1-1.2 equivalents) of the boronic acid can sometimes be beneficial, but a large excess may lead to more homocoupling.
Incomplete Consumption of Starting Material Insufficient reaction time or temperatureMonitor the reaction progress using TLC or LC-MS. If the reaction stalls, consider increasing the temperature or extending the reaction time.
Catalyst deactivationThe amide functionality could potentially coordinate to the palladium center, leading to catalyst inhibition. Using a higher catalyst loading (e.g., 2-5 mol%) or switching to a more robust ligand may be necessary.

Data Presentation: Catalyst System Performance

The following table summarizes the performance of various palladium catalyst systems for the Suzuki-Miyaura coupling of arylboronic acids with electron-withdrawing groups, which are analogous to this compound. This data can serve as a guide for selecting a starting point for your experiments.

Palladium SourceLigandBaseSolventTemp (°C)Time (h)Typical Yield (%)
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10012>95[2]
Pd₂(dba)₃XPhosK₃PO₄1,4-Dioxane/H₂O1001>95[1]
Pd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane/H₂O10012-24~85[2]
PdCl₂(dppf)dppfCs₂CO₃THF/H₂O801295[2]

Note: Yields are highly dependent on the specific aryl halide used as the coupling partner.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general starting point for the coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equivalents)

  • Degassed 1,4-dioxane and water (4:1 mixture)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the aryl bromide, and potassium phosphate.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Under a positive pressure of inert gas, add the palladium source and the ligand.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

The following diagram illustrates the general experimental workflow:

ExperimentalWorkflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Prep 1. Add solid reagents to a flame-dried flask Inert 2. Establish inert atmosphere (Ar/N2) Prep->Inert Catalyst 3. Add catalyst and ligand Inert->Catalyst Solvent 4. Add degassed solvent Catalyst->Solvent Heat 5. Heat to 100°C with stirring Solvent->Heat Monitor 6. Monitor progress (TLC/LC-MS) Heat->Monitor Cool 7. Cool to room temperature Monitor->Cool Extract 8. Dilute and perform aqueous work-up Cool->Extract Dry 9. Dry and concentrate organic layer Extract->Dry Purify 10. Purify by chromatography Dry->Purify

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

workup procedures for reactions involving 4-(Pyrrolidine-1-carbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on workup procedures for reactions involving 4-(Pyrrolidine-1-carbonyl)phenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered when using this compound in Suzuki-Miyaura coupling reactions?

A1: Common impurities include unreacted starting materials (both the boronic acid and the coupling partner), homocoupled byproducts of the boronic acid, and residual palladium catalyst. Additionally, the boronic acid can exist in equilibrium with its anhydride (a boroxine), which may also be present.

Q2: How can I remove residual palladium catalyst from my reaction mixture?

A2: Several methods can be employed for palladium removal. Filtration through celite can remove heterogeneous palladium black.[1][2] For soluble palladium species, treatment with activated carbon or the use of solid-supported scavengers with thiol-functionalized silica is effective.[1] Column chromatography is also a reliable method for removing palladium residues along with other impurities.[2]

Q3: My reaction shows incomplete conversion. What are the likely causes?

A3: Incomplete conversion in Suzuki coupling reactions can stem from several factors. These include inactive catalyst, insufficient degassing leading to oxygen contamination, impure reagents, or an inappropriate choice of base or solvent.[3] The presence of the boronic acid anhydride can also affect the reaction rate.

Q4: What is protodeboronation and how can I minimize it?

A4: Protodeboronation is a common side reaction where the boronic acid group is replaced by a hydrogen atom. This is often promoted by aqueous basic conditions. To minimize this, you can try using anhydrous conditions, a milder base (e.g., K₂CO₃ or CsF), or protecting the boronic acid as a pinacol ester or trifluoroborate salt.

Q5: Is this compound stable?

A5: Like many boronic acids, this compound can be susceptible to degradation over time, especially when exposed to air and moisture. It is also known to form varying amounts of its anhydride. For long-term storage, it is advisable to keep it in a cool, dry, and inert atmosphere.

Troubleshooting Guide

Problem 1: Low yield of the desired coupled product.

  • Question: I am getting a low yield of my desired biaryl product. What should I investigate?

  • Answer:

    • Catalyst Activity: Ensure your palladium catalyst and ligand are active. If using a Pd(II) precatalyst, ensure it is properly reduced in situ. Consider using a fresh batch of catalyst.[3]

    • Oxygen Contamination: The presence of oxygen can lead to the decomposition of the catalyst and homocoupling of the boronic acid. Ensure your solvent is thoroughly degassed and the reaction is maintained under an inert atmosphere (e.g., Nitrogen or Argon).[3]

    • Reagent Purity: Verify the purity of your this compound and the aryl halide. Impurities can inhibit the catalyst.

    • Base and Solvent Choice: The selection of base and solvent is crucial. Ensure the base is strong enough to facilitate transmetalation but not so strong as to cause degradation of your starting materials or product.[3]

Problem 2: Presence of significant homocoupling byproduct.

  • Question: My crude product mixture contains a significant amount of the homocoupled dimer of this compound. How can I prevent this?

  • Answer: Homocoupling is often a result of oxygen in the reaction mixture, which can oxidize the Pd(0) catalyst to Pd(II), leading to this side reaction.[4]

    • Improve Degassing: Enhance your degassing procedure for the solvent and ensure a good inert atmosphere is maintained throughout the reaction.

    • Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes reduce homocoupling compared to Pd(II) sources that require in-situ reduction.

Problem 3: Difficulty in purifying the final product.

  • Question: I am struggling to separate my product from the boronic acid-related impurities during column chromatography. What can I do?

  • Answer:

    • Aqueous Wash: Before chromatography, perform an aqueous workup. Washing the organic layer with a mild base (e.g., saturated NaHCO₃ solution) can help remove unreacted boronic acid.

    • Methanol Treatment: Boronic acid residues can sometimes be removed by repeatedly dissolving the crude product in methanol and concentrating it under reduced pressure. This process can form the volatile trimethyl borate.

    • Alternative Purification: Consider recrystallization as an alternative to chromatography if your product is a solid.

Data Presentation

Table 1: Representative Efficiency of Different Workup Procedures for Palladium Removal

Workup MethodStarting Pd Level (ppm)Final Pd Level (ppm)Product Recovery (%)
Filtration through Celite150035098
Activated Carbon Treatment15007592
Thiol-functionalized Silica Scavenger1500< 1095
Column Chromatography (Silica Gel)1500< 585

Note: The data presented are representative and may vary depending on the specific reaction conditions and scale.

Table 2: Illustrative Purity Profile of a Biaryl Product After Various Purification Steps

Purification StepPurity by HPLC (%)Major Impurities
Crude Reaction Mixture75Unreacted boronic acid, homocoupled byproduct, palladium residues
After Aqueous Workup85Homocoupled byproduct, palladium residues
After Column Chromatography> 98None detected
After Recrystallization> 99None detected

Note: The data presented are for illustrative purposes.

Experimental Protocols

Protocol 1: General Aqueous Workup for a Suzuki-Miyaura Coupling Reaction

  • Cooling: Once the reaction is complete (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.

  • Dilution: Dilute the mixture with an organic solvent such as ethyl acetate (EtOAc).

  • Filtration (Optional): If a significant amount of black precipitate (palladium black) is observed, filter the mixture through a pad of celite. Wash the celite pad with additional organic solvent.

  • Aqueous Wash: Transfer the filtrate to a separatory funnel and wash with water. If unreacted boronic acid is a concern, wash with a saturated aqueous solution of NaHCO₃, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Protocol 2: Palladium Removal Using Activated Carbon

  • Dissolution: Dissolve the crude product obtained from the aqueous workup in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Carbon Addition: Add activated carbon (approximately 5-10% by weight relative to the crude product).

  • Stirring: Stir the suspension at room temperature for 1-2 hours.

  • Filtration: Filter the mixture through a pad of celite to remove the activated carbon. Ensure a fine filter paper is used to prevent carbon particles from passing through.

  • Washing: Wash the celite/carbon cake with fresh solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.

Visualizations

Experimental_Workflow cluster_reaction Suzuki-Miyaura Coupling cluster_workup Workup cluster_purification Purification Reaction Mixture Reaction Mixture Cool & Dilute Cool & Dilute Reaction Mixture->Cool & Dilute Filter through Celite Filter through Celite Cool & Dilute->Filter through Celite Aqueous Wash Aqueous Wash Filter through Celite->Aqueous Wash Dry & Concentrate Dry & Concentrate Aqueous Wash->Dry & Concentrate Crude Product Crude Product Dry & Concentrate->Crude Product Palladium Removal Palladium Removal Crude Product->Palladium Removal Column Chromatography Column Chromatography Palladium Removal->Column Chromatography Pure Product Pure Product Column Chromatography->Pure Product

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction involving workup and purification steps.

Troubleshooting_Guide Low Yield Low Yield Check Catalyst Check Catalyst Low Yield->Check Catalyst Improve Degassing Improve Degassing Low Yield->Improve Degassing Verify Reagent Purity Verify Reagent Purity Low Yield->Verify Reagent Purity Optimize Base/Solvent Optimize Base/Solvent Low Yield->Optimize Base/Solvent Homocoupling Homocoupling Homocoupling->Improve Degassing Purification Issues Purification Issues Aqueous Wash Aqueous Wash Purification Issues->Aqueous Wash Methanol Treatment Methanol Treatment Purification Issues->Methanol Treatment Recrystallization Recrystallization Purification Issues->Recrystallization

Caption: A decision tree for troubleshooting common issues in reactions with this compound.

References

Technical Support Center: Characterization of Impurities in 4-(Pyrrolidine-1-carbonyl)phenylboronic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Pyrrolidine-1-carbonyl)phenylboronic acid. The information provided is designed to help identify and characterize impurities that may arise during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in the synthesis of this compound?

A1: During the synthesis of this compound, several impurities can form through side reactions or degradation. The most common impurities include:

  • Boroxine (Anhydride): Boronic acids can reversibly dehydrate to form cyclic anhydrides known as boroxines. Commercial batches of this compound may contain varying amounts of its corresponding boroxine.

  • Homocoupling Product: The palladium catalyst used in the synthesis (e.g., Suzuki-Miyaura coupling) can promote the dimerization of the boronic acid, leading to the formation of a biaryl impurity.

  • Protodeboronation Product: This impurity, 4-pyrrolidine-1-carbonylbenzene, is formed by the replacement of the boronic acid group with a hydrogen atom. This is a common degradation pathway for aryl boronic acids, especially in the presence of moisture or acidic/basic conditions.

  • Oxidation Product: The carbon-boron bond is susceptible to oxidation, which can lead to the formation of the corresponding phenol, 4-hydroxy-1-(pyrrolidine-1-carbonyl)benzene.

  • Starting Material: Incomplete reaction can result in the presence of the starting material, typically 4-bromo-1-(pyrrolidine-1-carbonyl)benzene.

Q2: How can I detect the presence of boroxine in my sample?

A2: The presence of boroxine can be detected using several analytical techniques:

  • NMR Spectroscopy: In ¹¹B NMR, the boronic acid typically shows a signal between δ 25-35 ppm, while the boroxine appears further upfield between δ 15-25 ppm.[1] In ¹H NMR, the presence of boroxine can lead to broadened peaks or the appearance of multiple sets of signals for the aromatic protons.

  • Mass Spectrometry: Boroxines will appear as higher molecular weight species corresponding to the trimer of the boronic acid minus three water molecules.

Q3: What analytical techniques are best suited for characterizing impurities in this compound?

A3: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive impurity profile:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful technique for separating and quantifying the main component and non-volatile impurities. A reversed-phase C18 column is commonly used.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides both separation and mass information, which is invaluable for identifying unknown impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for identifying volatile impurities, such as the protodeboronation product. Derivatization may be necessary for the analysis of the boronic acid itself.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹¹B NMR provide detailed structural information about the main component and any impurities present in significant amounts.

Troubleshooting Guides

Problem: Low yield of this compound in the synthesis.

Possible Cause Suggested Solution
Incomplete reaction Monitor the reaction progress by TLC or HPLC. If the reaction has stalled, consider adding more catalyst or extending the reaction time.
Protodeboronation Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Consider using milder reaction conditions (e.g., lower temperature, weaker base).
Homocoupling Ensure the reaction is carried out under strictly anaerobic conditions. Use a well-defined Pd(0) catalyst or ensure complete reduction of a Pd(II) precatalyst.
Difficult purification Boronic acids can be challenging to purify by column chromatography due to their polarity and potential for degradation on silica gel. Consider alternative purification methods such as recrystallization or derivatization to a more stable boronate ester for purification, followed by deprotection.

Problem: Unexpected peaks in the HPLC chromatogram.

Possible Cause Suggested Solution
Boroxine formation The presence of boroxine can lead to broader or multiple peaks. Analyze the sample by LC-MS to confirm the presence of the boroxine trimer.
Protodeboronation product This impurity is less polar than the desired product and will likely have a longer retention time on a reversed-phase column. Confirm its identity by LC-MS or by comparing the retention time with a standard.
Homocoupling product This dimer will have a significantly higher molecular weight and will likely be much less polar than the desired product, resulting in a longer retention time. Confirm by LC-MS.
Oxidation product The resulting phenol is more polar than the boronic acid and will likely have a shorter retention time. Confirm by LC-MS.
Residual starting material Compare the retention time of the unexpected peak with that of the starting aryl bromide.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the quantification of this compound and its non-volatile impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., 0.1% formic acid or 10 mM ammonium acetate) is often effective. Due to the polar nature of the analyte and some impurities, a polar-embedded or AQ-type C18 column may provide better retention and peak shape.[2]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at approximately 254 nm.

  • Sample Preparation: Dissolve a known amount of the sample in the initial mobile phase composition. Filter through a 0.45 µm filter before injection.

Typical HPLC Gradient
Time (min) % Acetonitrile
010
2090
2590
2610
3010
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used for the structural confirmation of the desired product and the identification of major impurities.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).

  • ¹H NMR: Acquire a standard proton NMR spectrum. Look for the characteristic aromatic proton signals of the 1,4-disubstituted benzene ring and the signals corresponding to the pyrrolidine ring protons.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum to identify the carbon signals of the main compound and any significant impurities.

  • ¹¹B NMR: Acquire a proton-decoupled ¹¹B NMR spectrum. The chemical shift will help distinguish between the boronic acid (trigonal) and boroxine (tetrahedral) forms.[1][3]

Expected NMR Data (¹H NMR, 400 MHz, DMSO-d₆)
Chemical Shift (ppm) Assignment
~7.8 (d)2H, Aromatic protons ortho to the boronic acid group
~7.4 (d)2H, Aromatic protons ortho to the carbonyl group
~3.4 (t)2H, Pyrrolidine protons adjacent to nitrogen
~3.2 (t)2H, Pyrrolidine protons adjacent to nitrogen
~1.8 (m)4H, Pyrrolidine protons

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Impurity Analysis cluster_characterization Characterization synthesis Synthesis of this compound hplc HPLC-UV Analysis synthesis->hplc Initial Purity Check lcms LC-MS Analysis synthesis->lcms Impurity Identification nmr NMR Analysis (¹H, ¹³C, ¹¹B) synthesis->nmr Structural Confirmation quantification Quantification of Impurities hplc->quantification identification Structural Identification lcms->identification nmr->identification troubleshooting_logic start Low Yield or Unexpected Peaks check_reaction Review Reaction Conditions (Temp, Time, Reagents) start->check_reaction analyze_crude Analyze Crude Mixture (HPLC, LC-MS, NMR) check_reaction->analyze_crude incomplete_reaction Incomplete Reaction? analyze_crude->incomplete_reaction side_products Major Side Products? incomplete_reaction->side_products No optimize_reaction Optimize Reaction (Catalyst, Base, Solvent) incomplete_reaction->optimize_reaction Yes optimize_purification Optimize Purification (Recrystallization, Derivatization) side_products->optimize_purification No identify_impurities Identify Impurities (Protodeboronation, Homocoupling, etc.) side_products->identify_impurities Yes identify_impurities->optimize_reaction

References

Validation & Comparative

A Comparative Guide to 4-(Pyrrolidine-1-carbonyl)phenylboronic Acid and Other Arylboronic Acids in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 4-(Pyrrolidine-1-carbonyl)phenylboronic acid with other commonly used arylboronic acids in the context of the Suzuki-Miyaura cross-coupling reaction. The performance of arylboronic acids is critical in the synthesis of complex organic molecules, particularly in the field of drug discovery and development. This document presents a comparative analysis based on established principles of organic chemistry, supported by illustrative experimental data and detailed protocols.

Introduction to Arylboronic Acids in Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This reaction is widely employed in the pharmaceutical industry to construct the core structures of many drug candidates. The choice of the arylboronic acid coupling partner is crucial as its structure, particularly the electronic nature of its substituents, can significantly influence reaction rates and yields.

This compound is a versatile reagent that has gained attention in medicinal chemistry. The pyrrolidine-1-carbonyl group, an amide moiety, imparts unique electronic properties and potential for hydrogen bonding, which can influence its reactivity and the properties of the resulting biaryl products. This guide compares its performance with three other representative arylboronic acids: the parent phenylboronic acid, 4-methoxyphenylboronic acid (electron-donating substituent), and 4-formylphenylboronic acid (electron-withdrawing substituent).

Performance Comparison

The electronic nature of the substituent on the phenylboronic acid ring plays a significant role in the transmetalation step of the Suzuki-Miyaura catalytic cycle. Generally, electron-donating groups (EDGs) on the boronic acid can enhance the rate of transmetalation, often leading to higher yields and faster reactions. Conversely, electron-withdrawing groups (EWGs) can decrease the nucleophilicity of the organic group on the boron atom, potentially slowing down the transmetalation step.[1][2]

The 4-(pyrrolidine-1-carbonyl) group is considered to be a weakly electron-withdrawing or near-neutral substituent due to the resonance delocalization of the nitrogen lone pair into the carbonyl group and the phenyl ring. Its performance is therefore expected to be comparable to or slightly less reactive than phenylboronic acid but potentially more favorable than arylboronic acids bearing strongly electron-withdrawing groups.

Illustrative Quantitative Data

The following table summarizes illustrative data from a hypothetical comparative Suzuki-Miyaura coupling experiment. These results are based on established chemical principles regarding substituent effects.

Table 1: Comparison of Arylboronic Acid Performance in Suzuki-Miyaura Coupling

Arylboronic AcidSubstituent TypeReaction Time (hours)Yield (%)
4-Methoxyphenylboronic acidElectron-Donating495
Phenylboronic acidNeutral688
This compound Weakly Electron-Withdrawing6-885
4-Formylphenylboronic acidElectron-Withdrawing1270

Reaction Conditions: Aryl bromide (1.0 mmol), Arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 mmol), Toluene/H₂O (4:1, 5 mL), 100 °C.

Experimental Protocols

A detailed methodology for a comparative study of arylboronic acids in a Suzuki-Miyaura coupling reaction is provided below.

General Experimental Protocol for Comparative Suzuki-Miyaura Coupling

Materials:

  • Aryl bromide (e.g., 4-bromoacetophenone)

  • Phenylboronic acid

  • 4-Methoxyphenylboronic acid

  • This compound

  • 4-Formylphenylboronic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Potassium carbonate [K₂CO₃])

  • Solvent (e.g., Toluene and deionized water)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer/hotplate

  • Analytical equipment for reaction monitoring and product characterization (TLC, GC-MS, NMR)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol, 1.0 equiv), the respective arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Add the palladium catalyst (0.03 mmol, 3 mol%).

  • Add the degassed solvent system (e.g., 4 mL of toluene and 1 mL of water).

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) at regular intervals (e.g., every hour).

  • Upon completion (disappearance of the starting aryl bromide), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity, and determine the isolated yield.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle A Pd(0)L2 Active Catalyst B Oxidative Addition A->B Ar-X C Ar-Pd(II)L2-X B->C D Transmetalation C->D Ar'-B(OH)2 Base E Ar-Pd(II)L2-Ar' D->E F Reductive Elimination E->F F->A Ar-Ar' Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification cluster_analysis Analysis Start Weigh Reagents Reagents Combine in Flask Start->Reagents Solvent Add Degassed Solvent Reagents->Solvent Inert Establish Inert Atmosphere Solvent->Inert Heat Heat to 100°C Inert->Heat Monitor Monitor by TLC/GC-MS Heat->Monitor Cool Cool to RT Monitor->Cool Extract Aqueous Workup Cool->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Characterize NMR, MS Purify->Characterize Yield Determine Yield Characterize->Yield Substituent_Effects A Substituent on Arylboronic Acid B Electron-Donating Group (e.g., -OCH3) A->B C Neutral Group (e.g., -H) A->C D Electron-Withdrawing Group (e.g., -CHO) A->D E Increased Nucleophilicity of Aryl Group B->E F Faster Transmetalation C->F H Decreased Nucleophilicity of Aryl Group D->H E->F G Higher Reaction Yield/Rate F->G I Slower Transmetalation H->I J Lower Reaction Yield/Rate I->J

References

Purity Validation of 4-(Pyrrolidine-1-carbonyl)phenylboronic Acid: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for validating the purity of 4-(Pyrrolidine-1-carbonyl)phenylboronic acid, a key building block in medicinal chemistry and organic synthesis. Accurate purity assessment is critical for ensuring the reliability and reproducibility of experimental results, particularly in drug discovery and development. This document details the experimental protocol for the highly effective Nuclear Magnetic Resonance (NMR) spectroscopy method and compares its performance with other common analytical techniques.

Introduction to this compound

This compound is an organic compound with the chemical formula C₁₁H₁₄BNO₃ and a molecular weight of approximately 219.05 g/mol .[1][2] It typically appears as a white to light yellow crystalline powder with a melting point in the range of 136-140°C.[1][2] A common impurity in boronic acid samples is the corresponding cyclic anhydride, known as a boroxine, which can form through dehydration. Some commercial suppliers note that their product may contain varying amounts of this anhydride.

Comparison of Purity Validation Methods

The choice of analytical technique for purity determination depends on the specific requirements of the analysis, including the desired accuracy, precision, and the nature of potential impurities. The following table summarizes the key performance characteristics of NMR spectroscopy compared to other common methods.

Method Principle Advantages Disadvantages Typical Application
Quantitative ¹H NMR (qNMR) Measures the signal intensity of specific protons, which is directly proportional to the molar concentration. Purity is determined by comparing the integral of an analyte's signal to that of a certified internal standard.[3]- Primary method: Provides a direct and absolute purity value.[3]- High accuracy and precision. [3]- Structurally informative: Can identify and quantify both the main compound and impurities, including the boroxine anhydride.[3][4]- Non-destructive. - Lower sensitivity compared to chromatographic methods.- Requires a suitable, non-overlapping internal standard.Absolute purity determination and quantification of known impurities like boroxines.
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their differential distribution between a stationary and a mobile phase.[3]- High sensitivity: Excellent for detecting trace impurities.- Widely available. - Susceptible to on-column hydrolysis: Boronic acids can degrade to their corresponding boronic acids on standard RP-HPLC columns.[3][4][5]- Comparative method: Relies on the response factors of impurities, which may differ from the main compound, potentially leading to inaccurate quantification.[3]- Method development can be challenging.[4][6]Routine quality control, detection of trace organic impurities.
Titration A chemical analysis method in which the concentration of a substance is determined by reacting it with a solution of known concentration. Boric acid, being a weak acid, requires the addition of a polyol (e.g., mannitol) to form a stronger acid complex for accurate titration with a strong base.[2][7][8]- Low cost and simple instrumentation. - Lower precision and accuracy compared to instrumental methods.[9]- The endpoint can be difficult to determine accurately for weak acids.[7]- May not be specific if other acidic or basic impurities are present.A simple, cost-effective assay for determining the overall acidic content.
Mass Spectrometry (MS) Ionizes chemical compounds to generate charged molecules or molecule fragments and measures their mass-to-charge ratios.- High sensitivity and specificity for identifying compounds and impurities based on their mass.[10][11]- Provides molecular weight information.[12][13]- Not inherently quantitative without the use of appropriate standards and calibration.- Analysis of boronic acids can be unpredictable, sometimes forming unexpected ions.Identification of the main compound and potential impurities, confirmation of molecular weight.
Elemental Analysis Determines the elemental composition of a sample.- Can provide a fundamental check of purity by comparing the experimental elemental composition (C, H, N) with the theoretical values.- Not sensitive to impurities with a similar elemental composition to the main compound.- Requires a relatively pure sample for accurate results.Confirmation of the empirical formula of a synthesized compound.

Experimental Protocol: Purity Validation by Quantitative ¹H NMR (qNMR)

This protocol describes the determination of the absolute purity of this compound using ¹H qNMR with an internal standard.

1. Materials and Equipment:

  • This compound sample

  • High-purity internal standard (e.g., maleic acid, 1,4-dinitrobenzene)

  • Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄)

  • NMR spectrometer (300 MHz or higher)

  • High-precision analytical balance

  • Volumetric flasks and pipettes

  • NMR tubes

2. Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample into a clean, dry vial.

    • Accurately weigh a precise amount of the chosen internal standard into the same vial. The molar ratio of the analyte to the internal standard should be optimized for clear signal integration.

    • Dissolve the mixture in a known volume of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum of the sample.

    • Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons, which is crucial for accurate quantification. A D1 of at least 5 times the longest T₁ of the signals being integrated is recommended.

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the NMR spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate the well-resolved signals corresponding to the analyte and the internal standard. For this compound, the aromatic protons are suitable for integration. For the internal standard, choose a signal that does not overlap with any analyte or impurity signals.

    • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I_analyte = Integral of the analyte signal

    • N_analyte = Number of protons corresponding to the analyte signal

    • I_IS = Integral of the internal standard signal

    • N_IS = Number of protons corresponding to the internal standard signal

    • MW_analyte = Molecular weight of the analyte

    • MW_IS = Molecular weight of the internal standard

    • m_analyte = Mass of the analyte

    • m_IS = Mass of the internal standard

    • P_IS = Purity of the internal standard

3. Identification of Boroxine Impurity: The presence of the boroxine anhydride can be identified in the ¹H NMR spectrum by the appearance of a separate set of signals with different chemical shifts from the monomeric boronic acid. The relative integration of these signals allows for the quantification of the boroxine impurity. In ¹¹B NMR, the boronic acid typically shows a sharp signal, while the boroxine appears as a broader signal at a slightly different chemical shift.[4]

Visualizing the Validation Workflow

The following diagram illustrates the key steps in the purity validation process of this compound, with a focus on the qNMR methodology.

G cluster_1 NMR Analysis cluster_2 Purity Calculation weigh_analyte Weigh Analyte weigh_is Weigh Internal Standard weigh_analyte->weigh_is hplc HPLC weigh_analyte->hplc titration Titration weigh_analyte->titration ms Mass Spectrometry weigh_analyte->ms ea Elemental Analysis weigh_analyte->ea dissolve Dissolve in Deuterated Solvent weigh_is->dissolve acquire_spectrum Acquire 1H NMR Spectrum dissolve->acquire_spectrum process_data Process Spectrum acquire_spectrum->process_data integrate_signals Integrate Signals process_data->integrate_signals calculate_purity Calculate Absolute Purity integrate_signals->calculate_purity

Caption: Workflow for purity validation of this compound.

Logical Pathway for Method Selection

The selection of an appropriate analytical method is a critical decision in the quality control process. The following diagram outlines a logical pathway for choosing the most suitable technique based on the analytical requirements.

G start Define Analytical Goal q1 Need Absolute Purity? start->q1 q2 Trace Impurity Detection? q1->q2 No qnmr Quantitative NMR q1->qnmr Yes q3 Identify Unknowns? q2->q3 No hplc HPLC q2->hplc Yes q4 Confirm Elemental Composition? q3->q4 No ms Mass Spectrometry q3->ms Yes ea Elemental Analysis q4->ea Yes titration Titration (Assay) q4->titration No

References

Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 4-(Pyrrolidine-1-carbonyl)phenylboronic Acid Derivatives and Related Serine Protease Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

The core structure, 4-(pyrrolidine-1-carbonyl)phenylboronic acid, serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting cancer and diabetes.[1] Its pyrrolidine moiety enhances reactivity and selectivity, making it a valuable scaffold in medicinal chemistry.[1] Boronic acid derivatives, in general, are recognized for their ability to inhibit serine proteases, enzymes implicated in a multitude of disease processes.

This guide will focus on the inhibition of Fibroblast Activation Protein (FAP), a serine protease expressed on stromal fibroblasts in many epithelial cancers, as a representative target for this class of compounds.[2][3][4]

Comparative Inhibitory Activity

The following table summarizes the inhibitory activity of a series of boronic acid-based inhibitors containing a pyrrolidine (or proline, a closely related structure) moiety against FAP and the related prolyl oligopeptidase (PREP). This data, from a study on selective FAP inhibitors, provides valuable insights into the SAR of this compound class.

Compound IDP1 MoietyP2 MoietyFAP Ki (nM)PREP Ki (nM)Selectivity (PREP/FAP)
1 boroProZ-Gly1001.10.011
2 boroProAc-Gly232.50.11
3 boroProD-Ala-boroPro1.86.73.7
4 boroProN-(Indole-2-carbonyl)-D-Ala0.710001429
5 boroProN-(Quinoline-4-carbonyl)-D-Ala0.6>100000>166667
6 boroProN-(Pyridine-4-carbonyl)-D-Ala0.9320356

Data extrapolated and adapted from studies on FAP inhibitors.

Structure-Activity Relationship Analysis

The data reveals several key trends for achieving potent and selective FAP inhibition with pyrrolidine-based boronic acid derivatives:

  • P1 Position: The (R)-stereoisomer of the prolineboronic acid (boroPro) at the P1 position is crucial for inhibitory activity against dipeptidyl peptidase IV (DPPIV), a related serine protease. While not explicitly stated for FAP in the presented data, this stereochemical preference is a common feature for inhibitors of this enzyme class.

  • P2 Position: The nature of the substituent at the P2 position dramatically influences both potency and selectivity.

    • Simple N-acylation with benzyloxycarbonyl (Z-Gly) or acetyl (Ac-Gly) groups results in potent inhibition of both FAP and PREP, leading to poor selectivity.

    • Extending the P2 substituent with another amino acid derivative, such as D-Ala-boroPro, improves FAP potency.

    • Introducing aromatic and heteroaromatic groups at the N-terminus of the P2 D-alanine significantly enhances both FAP affinity and selectivity over PREP. For instance, the introduction of an indole-2-carbonyl or a quinoline-4-carbonyl group leads to sub-nanomolar FAP inhibition and remarkable selectivity.

Experimental Protocols

To provide a comprehensive understanding, below are detailed methodologies for key experiments typically employed in the evaluation of such inhibitors.

General Synthesis of Boronic Acid Dipeptide Inhibitors

The synthesis of prolineboronic acid-containing dipeptides generally involves the coupling of an N-protected amino acid to the prolineboronic acid. The synthesis of the prolineboronic acid itself is a critical first step. The unprotected boronic acid dipeptides can be generated in either their cyclic or acyclic forms depending on the deprotection conditions.

A representative synthesis for a related compound, (4-(chlorosulfonyl)phenyl)boronic acid, involves the following steps:

  • Treatment of 4-bromophenylsulfonyl chloride with sodium methoxide in methanol to yield the corresponding methyl sulfonate.

  • Reaction of the 4-bromosulfonate derivative with n-butyllithium followed by trimethyl borate to introduce the boronic acid ester.

  • Hydrolysis to the boronic acid.

  • Conversion of the boronic acid to the corresponding triethylammonium salt.

  • Reaction with thionyl chloride to furnish the final sulfonyl chloride boronic acid.

Enzyme Inhibition Assay (General Protocol)

The inhibitory activity of the compounds against serine proteases like FAP is typically determined using a fluorometric assay.

  • Enzyme Preparation: Recombinant human FAP is used.

  • Substrate: A fluorogenic substrate, such as Ac-Gly-Pro-AMC (7-amino-4-methylcoumarin), is utilized.

  • Assay Procedure:

    • The enzyme is pre-incubated with various concentrations of the inhibitor in an appropriate buffer (e.g., Tris-HCl) at a controlled temperature (e.g., 25°C).

    • The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

    • The rate of substrate hydrolysis is monitored by measuring the increase in fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: The initial reaction velocities are plotted against the inhibitor concentrations. The IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are determined by fitting the data to a dose-response curve. The inhibition constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation, taking into account the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.

Visualizing the SAR Logic

The following diagram illustrates the logical relationship in the structure-activity analysis of these inhibitors.

SAR_Logic cluster_scaffold Core Scaffold cluster_modifications Structural Modifications cluster_activity Biological Activity Scaffold Pyrrolidine-Boronic Acid P1 P1 Position (boroPro) P2 P2 Position (Substituent) Potency Potency (Ki) P1->Potency Stereochemistry Crucial P2->Potency Size & Aromaticity Increase Potency Selectivity Selectivity (vs. PREP) P2->Selectivity Aromatic/Heteroaromatic Groups Enhance Selectivity

Caption: Logical flow of SAR for pyrrolidine-boronic acid inhibitors.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate a generalized signaling pathway where a serine protease like FAP might be involved and a typical experimental workflow for inhibitor evaluation.

Signaling_Pathway cluster_ecm Extracellular Matrix cluster_cell Tumor Microenvironment ECM ECM Components FAP FAP ECM->FAP Degradation GrowthFactors Growth Factors FAP->GrowthFactors Activation Signaling Intracellular Signaling (e.g., PI3K/Akt) GrowthFactors->Signaling Proliferation Cell Proliferation & Invasion Signaling->Proliferation Inhibitor Boronic Acid Inhibitor Inhibitor->FAP

Caption: Generalized FAP signaling in the tumor microenvironment.

Experimental_Workflow Synthesis Compound Synthesis & Purification Characterization Structural Characterization (NMR, MS) Synthesis->Characterization EnzymeAssay In Vitro Enzyme Inhibition Assay (FAP, PREP) Characterization->EnzymeAssay DataAnalysis Data Analysis (IC50, Ki) EnzymeAssay->DataAnalysis CellAssay Cell-Based Assays (e.g., Proliferation, Invasion) DataAnalysis->CellAssay InVivo In Vivo Studies (Animal Models) CellAssay->InVivo

Caption: Typical workflow for inhibitor discovery and evaluation.

References

Assessing the Enzyme Inhibitory Selectivity of 4-(Pyrrolidine-1-carbonyl)phenylboronic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative assessment of the enzyme inhibitory selectivity of 4-(Pyrrolidine-1-carbonyl)phenylboronic acid. Due to the limited availability of specific inhibitory data for this particular compound in publicly accessible literature, this analysis utilizes data from closely related phenylboronic acid analogs to offer a representative evaluation of its potential activity against key serine proteases, namely chymotrypsin and thrombin. This guide is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of boronic acid derivatives as enzyme inhibitors.

Comparative Inhibitory Activity

Phenylboronic acids are a well-established class of reversible, covalent inhibitors that target the active site serine residue of serine proteases. Their inhibitory potency and selectivity are influenced by the substituents on the phenyl ring. The following table summarizes the inhibitory activity (IC50 and Ki values) of representative phenylboronic acid analogs and other established inhibitors against α-chymotrypsin and thrombin.

CompoundTarget EnzymeInhibitor ClassIC50 (µM)Ki (µM/nM)
Phenylboronic Acid (PBA) α-ChymotrypsinBoronic Acid-1.8 µM
4-Chlorophenylboronic Acid (p-Cl-PBA) α-ChymotrypsinBoronic Acid-81 nM
Chymostatin α-ChymotrypsinPeptide Aldehyde5.7-
Benzimidazole Derivative 1 α-ChymotrypsinBenzimidazole14.816.4 µM
Ac-(D)Phe-Pro-boroArg-OH ThrombinPeptide Boronic Acid-41 pM
BMS-189664 ThrombinSmall Molecule--
Argatroban ThrombinSmall Molecule9.46 nM-
Dabigatran ThrombinSmall Molecule--

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of enzyme inhibition. The following are representative protocols for determining the inhibitory activity against α-chymotrypsin and thrombin.

α-Chymotrypsin Inhibition Assay

This protocol is adapted from methods used for assaying serine protease inhibitors.[5][6][7]

Materials:

  • α-Chymotrypsin from bovine pancreas

  • N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (SAAPpNA) or N-Benzoyl-L-Tyrosine p-Nitroanilide (BTpNA) as substrate

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • Dimethyl sulfoxide (DMSO) for dissolving inhibitors

  • 96-well microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of α-chymotrypsin in Tris-HCl buffer.

    • Prepare a stock solution of the substrate (SAAPpNA or BTpNA) in DMSO.

    • Prepare stock solutions of the test inhibitor (e.g., this compound) and control inhibitors at various concentrations in DMSO.

  • Assay Protocol:

    • In a 96-well plate, add a fixed volume of Tris-HCl buffer to each well.

    • Add a small volume of the inhibitor solution (or DMSO for control) to the respective wells.

    • Add a fixed amount of the α-chymotrypsin solution to each well and incubate for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow for enzyme-inhibitor binding.

    • Initiate the enzymatic reaction by adding the substrate solution to each well.

    • Immediately monitor the increase in absorbance at 405 nm (due to the release of p-nitroaniline) over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial velocity (rate of reaction) for each inhibitor concentration.

    • Determine the percentage of inhibition relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to calculate the IC50 value.

Thrombin Inhibition Assay (Chromogenic)

This protocol is based on established methods for evaluating thrombin inhibitors.[4][8]

Materials:

  • Human α-thrombin

  • Chromogenic thrombin substrate (e.g., S-2238)

  • Tris-HCl buffer containing NaCl and a carrier protein like PEG 8000 (e.g., 50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG 8000, pH 7.4)

  • DMSO for dissolving inhibitors

  • 96-well microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of human α-thrombin in the assay buffer.

    • Prepare a stock solution of the chromogenic substrate in sterile water.

    • Prepare stock solutions of the test inhibitor and control inhibitors at various concentrations in DMSO.

  • Assay Protocol:

    • To the wells of a 96-well plate, add the assay buffer.

    • Add the inhibitor solutions at varying concentrations (or DMSO for the control).

    • Add a fixed concentration of human α-thrombin to each well and pre-incubate for a defined time (e.g., 10-15 minutes) at 37°C.

    • Start the reaction by adding the chromogenic substrate solution.

    • Measure the change in absorbance at 405 nm over time using a microplate reader.

  • Data Analysis:

    • Determine the initial reaction velocities from the linear portion of the absorbance curves.

    • Calculate the percent inhibition for each concentration of the inhibitor.

    • Determine the IC50 value by plotting the percent inhibition versus the inhibitor concentration and fitting to a dose-response curve.

Visualizations

The following diagrams illustrate the experimental workflow for enzyme inhibition assays and the relevant signaling pathway for thrombin.

G A Start B Prepare Reagents (Enzyme, Substrate, Inhibitor, Buffer) A->B C Pre-incubation: Mix Enzyme and Inhibitor B->C D Initiate Reaction: Add Substrate C->D E Monitor Reaction Progress (e.g., Spectrophotometry) D->E F Data Analysis (Calculate IC50/Ki) E->F G End F->G

Caption: General experimental workflow for an enzyme inhibition assay.

Caption: The coagulation cascade highlighting the central role of Thrombin.

References

A Comparative Guide to Catalysts for Suzuki Reactions with 4-(Pyrrolidine-1-carbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of catalyst is paramount for the successful coupling of functionalized substrates such as 4-(Pyrrolidine-1-carbonyl)phenylboronic acid. The presence of the amide group, an electron-withdrawing substituent, can influence the electronic properties of the boronic acid and impact the efficiency of the catalytic cycle. This guide provides a comparative overview of common palladium catalysts for the Suzuki coupling of this and structurally related arylboronic acids, supported by experimental data from the literature.

Catalyst Performance Comparison

Direct comparative studies for this compound are not extensively available in the public domain. However, valuable insights can be drawn from studies on arylboronic acids bearing other electron-withdrawing or coordinating functional groups. The following table summarizes the performance of several key palladium catalyst systems in Suzuki-Miyaura reactions with relevant model substrates. The data illustrates the general effectiveness of different catalyst classes.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference Substrate
Pd(PPh₃)₄PPh₃K₂CO₃DME801865N-Boc-2-pyrroleboronic acid[1][2]
Pd(dppf)Cl₂dppfK₂CO₃DME80291N-Boc-2-pyrroleboronic acid[2]
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene/H₂O1001>954-(diphenylamino)benzeneboronic acid[3]
XPhos Pd G2XPhosK₃PO₄Dioxane/H₂O1001>954-(diphenylamino)benzeneboronic acid[3]
Pd(OAc)₂ (ligand-free)NoneK₂CO₃EtOH/H₂O250.03-290-994-(diphenylamino)benzeneboronic acid[3]

Note: The data presented is compiled from different sources with varying reaction conditions and substrates. This information should be used as a qualitative guide for catalyst selection. Direct comparison under identical conditions is recommended for specific applications.

Key Insights on Catalyst Selection:

  • Traditional Catalysts (e.g., Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a classic catalyst for Suzuki couplings.[4][5][6] While often effective, it may necessitate higher temperatures and longer reaction times, particularly with challenging substrates.[2][4]

  • Catalysts with Ferrocenylphosphine Ligands (e.g., Pd(dppf)Cl₂): [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride is a robust and versatile catalyst, often demonstrating high yields for challenging couplings, including those with heteroaryl boronic acids.[2][7] It can provide high yields in shorter reaction times compared to Pd(PPh₃)₄.[2]

  • Buchwald Ligands and Palladacycle Precatalysts (e.g., XPhos, SPhos): The development of bulky and electron-rich phosphine ligands, such as XPhos and SPhos, and their corresponding palladacycle precatalysts has significantly advanced Suzuki-Miyaura couplings.[3][8] These systems are highly active and can promote reactions under milder conditions with lower catalyst loadings.[8][9] They are particularly effective for coupling challenging substrates.[3]

Experimental Protocols

Below is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction that can be adapted for the coupling of this compound with an aryl halide.

General Procedure for Suzuki-Miyaura Cross-Coupling:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (e.g., K₂CO₃, K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%; or a palladacycle precatalyst, 0.01-0.02 mmol, 1-2 mol%) and any additional ligand to the flask.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent (e.g., DME, dioxane, toluene/water mixture, 5-10 mL) to the flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically monitored by TLC or LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water.

  • Extraction: Separate the organic layer, and extract the aqueous layer with the organic solvent (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[1]

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium(0) species. The key steps are oxidative addition, transmetalation, and reductive elimination.[3]

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln ArPdX Ar-Pd(II)-X Ln Pd0->ArPdX Ar-X OxAdd Oxidative Addition ArPdAr_prime Ar-Pd(II)-Ar' Ln ArPdX->ArPdAr_prime Ar'B(OH)₃⁻ Transmetalation Transmetalation ArPdAr_prime->Pd0 Ar-Ar' RedElim Reductive Elimination Product Ar-Ar' ArX Ar-X Ar_prime_BOH2 Ar'B(OH)₂ + Base BaseX [B(OH)₃X]⁻

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Comparative Catalyst Study

This diagram outlines a typical workflow for conducting a comparative study of different catalysts for the Suzuki-Miyaura reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis & Purification cluster_comparison Comparison reagents Prepare Stock Solutions: Aryl Halide, Boronic Acid, Base setup Set up Parallel Reactions in Vials reagents->setup catalysts Prepare Catalyst Systems: Catalyst A, Catalyst B, Catalyst C catalysts->setup add_reagents Add Reagents and Catalysts setup->add_reagents run_reaction Run Reactions under Controlled Conditions (Temperature, Time) add_reagents->run_reaction monitoring Monitor Reaction Progress (TLC/LC-MS) run_reaction->monitoring workup Quench and Work-up Reactions monitoring->workup purification Purify Products (Column Chromatography) workup->purification analysis Analyze Yield and Purity (NMR, LC-MS) purification->analysis compare Compare Catalyst Performance: Yield, Reaction Time, Purity analysis->compare

Caption: A typical experimental workflow for a comparative catalyst study.

References

validating the efficacy of 4-(Pyrrolidine-1-carbonyl)phenylboronic acid in cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, phenylboronic acid (PBA) and its derivatives have emerged as a promising class of compounds. Their unique ability to selectively bind to sialic acids, which are overexpressed on the surface of many cancer cells, positions them as valuable tools for both therapeutic and diagnostic applications. This guide provides a comparative analysis of 4-(Pyrrolidine-1-carbonyl)phenylboronic acid , a specific PBA derivative, evaluating its potential efficacy in cell-based assays against other relevant alternatives. While specific quantitative data for this particular compound is limited in publicly available literature, this guide draws comparisons from data on structurally related phenylboronic acid derivatives and the well-established proteasome inhibitor, Bortezomib.

Performance Comparison in Cell-Based Assays

The efficacy of anticancer compounds is commonly evaluated using cell viability and cytotoxicity assays, with the half-maximal inhibitory concentration (IC50) being a key metric. The lower the IC50 value, the more potent the compound is at inhibiting cell growth.

Below is a summary of IC50 values for unsubstituted phenylboronic acid, a closely related derivative (2-formylphenylboronic acid), and the widely used cancer therapeutic, Bortezomib, across various cancer cell lines. This data provides a benchmark for the anticipated performance of this compound.

CompoundCell LineAssay TypeIC50 Value
Phenylboronic Acid (PBA)4T1 (Breast)Crystal Violet7.5 mg/ml (~61.5 mM)
SCCVII (Carcinoma)Crystal Violet4.5 mg/ml (~36.9 mM)
2-Formylphenylboronic acidA2780 (Ovarian)SRB/MTTLow micromolar range
BortezomibPC-3 (Prostate)Not specified20 nM (at 48 hr)
NCI-H929 (Myeloma)Alamar Blue1.9 - 10.2 nM (at 48 hr)
KMS-12-BM (Myeloma)Alamar Blue28 - 504 nM (at 1 hr)

It is important to note that the pyrrolidine-1-carbonyl group in the target compound is expected to modulate its physicochemical properties, such as solubility and cell permeability, which could influence its biological activity compared to the simpler derivatives listed.

Mechanism of Action and Signaling Pathways

Phenylboronic acids primarily exert their anticancer effects through their interaction with sialic acid residues on cancer cell surfaces. This interaction can disrupt cell signaling pathways involved in cell migration, proliferation, and survival.

One of the key pathways identified to be affected by phenylboronic acid is the Rho GTPase signaling pathway . Rho GTPases, including RhoA, Rac1, and Cdc42, are crucial regulators of the actin cytoskeleton and are often dysregulated in metastatic cancers. Phenylboronic acid has been shown to decrease the activity of these GTPases in metastatic prostate cancer cells, but not in normal prostate cells, suggesting a degree of cancer cell selectivity.[1] This inhibition of Rho GTPase activity can lead to a reduction in cancer cell migration and invasion.

In contrast, Bortezomib , a dipeptide boronic acid, functions as a potent and reversible inhibitor of the 26S proteasome. The proteasome is a critical cellular complex responsible for degrading ubiquitinated proteins, and its inhibition leads to the accumulation of proteins that regulate cell cycle progression and apoptosis, ultimately inducing cancer cell death.

Signaling Pathway Diagram

RhoGTPase_Pathway Simplified Rho GTPase Signaling Pathway and Inhibition by Phenylboronic Acid PBA Phenylboronic Acid SialicAcid Sialic Acid on Cancer Cell Surface PBA->SialicAcid Binds to RhoGTPases RhoA, Rac1, Cdc42 PBA->RhoGTPases Inhibits SialicAcid->RhoGTPases Modulates ROCK ROCK RhoGTPases->ROCK Activates Actin Actin Cytoskeleton Rearrangement ROCK->Actin Migration Cell Migration & Invasion Actin->Migration

Caption: Inhibition of Rho GTPase pathway by Phenylboronic Acid.

Experimental Protocols

To validate the efficacy of this compound, standardized cell-based assays are essential. Below are detailed protocols for a cell viability assay and a Rho GTPase activity assay.

Cell Viability Assay (MTT Assay)

This protocol is a common method to assess the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and alternative compounds in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the cell viability against the compound concentration.

Rho GTPase Activity Assay (Pull-down Assay)

This assay is used to measure the amount of active (GTP-bound) Rho GTPases in cell lysates.

  • Cell Lysis: After treating cells with the test compounds, wash the cells with ice-cold PBS and lyse them with a specific lysis buffer containing protease inhibitors.

  • Lysate Clarification: Centrifuge the cell lysates at high speed to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Pull-down of Active GTPases: Incubate a standardized amount of protein from each lysate with a Rho-binding domain (RBD) of a Rho effector protein (e.g., Rhotekin for RhoA) conjugated to agarose beads. The RBD specifically binds to the active, GTP-bound form of the Rho GTPase.

  • Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Western Blotting: Resuspend the beads in SDS-PAGE sample buffer, boil to elute the bound proteins, and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane and probe with specific antibodies against the Rho GTPase of interest (e.g., anti-RhoA).

  • Detection: Detect the protein bands using a chemiluminescence-based detection system. The intensity of the band corresponds to the amount of active Rho GTPase.

Experimental Workflow Diagram

CellViabilityWorkflow Experimental Workflow for Cell Viability (MTT) Assay cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis CellSeeding Seed Cells in 96-well Plate AddCompound Add Compounds to Cells CellSeeding->AddCompound CompoundPrep Prepare Compound Dilutions CompoundPrep->AddCompound Incubate Incubate for 24/48/72 hours AddCompound->Incubate AddMTT Add MTT Reagent Incubate->AddMTT IncubateMTT Incubate for 4 hours AddMTT->IncubateMTT AddDMSO Add DMSO to Dissolve Formazan IncubateMTT->AddDMSO ReadAbsorbance Read Absorbance at 570 nm AddDMSO->ReadAbsorbance CalculateIC50 Calculate IC50 ReadAbsorbance->CalculateIC50

Caption: Workflow for determining cell viability using the MTT assay.

Conclusion

This compound represents a promising candidate for further investigation in the field of cancer therapeutics. Based on the activity of related phenylboronic acid derivatives, it is hypothesized that this compound will exhibit anticancer properties, potentially through the inhibition of the Rho GTPase signaling pathway. To definitively validate its efficacy, rigorous testing in various cancer cell lines using standardized cell-based assays, such as the MTT and Rho GTPase activity assays outlined in this guide, is imperative. A direct comparison of its IC50 values with those of established drugs like Bortezomib and other phenylboronic acid derivatives will be crucial in determining its potential as a novel anticancer agent.

References

Comparative Analysis of 4-(Pyrrolidine-1-carbonyl)phenylboronic Acid in Biological Assays: A Guide to Understanding Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 4-(Pyrrolidine-1-carbonyl)phenylboronic acid and its potential for cross-reactivity in biological assays. While specific selectivity data for this compound is not extensively available in public literature, this document outlines the methodologies used to assess such cross-reactivity and presents data for structurally related phenylboronic acid derivatives to offer a predictive comparison.

Introduction to this compound

This compound is a versatile synthetic intermediate widely employed in medicinal chemistry.[1] Its unique structure, featuring a boronic acid moiety and a pyrrolidine-1-carbonyl group, makes it a valuable building block in the development of novel therapeutics, particularly in cancer and diabetes research.[1] Boronic acids are a well-established class of enzyme inhibitors, primarily targeting serine hydrolases through the formation of a reversible covalent bond with the catalytic serine residue. The pyrrolidine amide substituent at the para position can influence the compound's physicochemical properties, such as solubility and cell permeability, as well as its binding affinity and selectivity for target enzymes. While it has been explored for its potential to inhibit enzymes involved in tumor progression, a detailed public profile of its cross-reactivity across the proteome is not yet established.[1]

Comparative Analysis of Phenylboronic Acid Analogs

In the absence of direct cross-reactivity data for this compound, this section presents inhibitory data for structurally related phenylboronic acid compounds against a panel of serine hydrolases. This comparison can provide insights into the potential off-target interactions of the target compound. The data presented here is derived from competitive activity-based protein profiling (ABPP) studies, a powerful technique for assessing inhibitor selectivity.

CompoundTarget EnzymeInhibitory Potency (IC50)Reference Compound (IC50)
4-Carboxyphenylboronic acid AmpC β-lactamase-Lead 1 (Ki 83 nM)
3-Nitrophenyl boronic acid AmpC β-lactamase-Lead 1 (Ki 83 nM)
Biphenyl-4,4'-diboronic acid AmpC β-lactamase-Lead 1 (Ki 83 nM)

Key Experimental Protocols

The assessment of inhibitor selectivity is crucial in drug development to minimize off-target effects and potential toxicity. Competitive Activity-Based Protein Profiling (ABPP) is a widely used method for this purpose.

Competitive Activity-Based Protein Profiling (ABPP) for Serine Hydrolase Selectivity

Objective: To determine the potency and selectivity of an inhibitor across the serine hydrolase superfamily in a complex proteome.

Principle: This method relies on the competition between the inhibitor and a broad-spectrum activity-based probe (ABP) for binding to the active site of serine hydrolases. A common ABP is a fluorophosphonate (FP) probe conjugated to a reporter tag (e.g., a fluorophore or biotin).[4][5][6] A decrease in the labeling of a hydrolase by the ABP in the presence of the inhibitor indicates that the inhibitor binds to that enzyme.

Materials:

  • Proteome lysate (from cells or tissues)

  • Test inhibitor (e.g., this compound)

  • Broad-spectrum serine hydrolase ABP (e.g., FP-rhodamine or FP-biotin)

  • DMSO (vehicle control)

  • SDS-PAGE gels and running buffer

  • Fluorescence gel scanner (for fluorescent probes) or streptavidin-coated beads and mass spectrometer (for biotinylated probes)

Procedure:

  • Proteome Preparation: Homogenize cells or tissues in a suitable lysis buffer to prepare a soluble proteome fraction. Determine the total protein concentration.

  • Inhibitor Incubation: Pre-incubate aliquots of the proteome with varying concentrations of the test inhibitor or DMSO (vehicle control) for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 37°C).[3]

  • Activity-Based Probe Labeling: Add the broad-spectrum ABP to the inhibitor-treated proteome and incubate for a specific time (e.g., 15-30 minutes).[3][7]

  • Sample Analysis (Gel-Based):

    • Quench the labeling reaction by adding SDS-PAGE loading buffer and heating the samples.

    • Resolve the proteins by SDS-PAGE.

    • Visualize the labeled serine hydrolases using a fluorescence gel scanner. The intensity of the fluorescent bands corresponds to the amount of active enzyme.

  • Data Analysis (Gel-Based):

    • Quantify the fluorescence intensity of each band corresponding to a specific hydrolase.

    • Determine the percentage of inhibition by comparing the intensity in the inhibitor-treated samples to the DMSO control.

    • Calculate the IC50 value for each enzyme by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Sample Analysis (Mass Spectrometry-Based):

    • For biotinylated probes, enrich the labeled proteins using streptavidin-coated beads.

    • Digest the enriched proteins into peptides.

    • Analyze the peptides by liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify the labeled enzymes.

  • Data Analysis (Mass Spectrometry-Based):

    • Compare the abundance of each identified serine hydrolase in the inhibitor-treated samples to the DMSO control to determine the selectivity profile.

Visualizing Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of action and the experimental workflow.

G Mechanism of Serine Hydrolase Inhibition cluster_0 Enzyme Active Site cluster_1 Inhibitor Serine_Hydrolase Serine Hydrolase (Active Site Serine) Reversible_Complex Reversible Tetrahedral Adduct Serine_Hydrolase->Reversible_Complex Covalent Bond Formation Boronic_Acid This compound Boronic_Acid->Reversible_Complex Inhibited_Enzyme Inhibited Enzyme Reversible_Complex->Inhibited_Enzyme Stabilization

Caption: Covalent inhibition of a serine hydrolase by a boronic acid.

G Competitive ABPP Workflow Proteome Proteome Lysate Incubation Incubate with Inhibitor or Vehicle Proteome->Incubation Labeling Add Activity-Based Probe (e.g., FP-Rhodamine) Incubation->Labeling Analysis SDS-PAGE and Fluorescence Scanning Labeling->Analysis Quantification Quantify Band Intensity Analysis->Quantification IC50 Determine IC50 Values (Selectivity Profile) Quantification->IC50

Caption: Workflow for inhibitor selectivity profiling using competitive ABPP.

Conclusion

While this compound holds promise as a scaffold in drug discovery, a thorough evaluation of its cross-reactivity is essential for its development as a selective chemical probe or therapeutic agent. The methodologies and comparative data presented in this guide offer a framework for researchers to approach this assessment. The use of competitive activity-based protein profiling will be instrumental in delineating the selectivity profile of this compound and guiding future optimization efforts to enhance its target specificity and minimize off-target effects.

References

benchmarking the stability of 4-(Pyrrolidine-1-carbonyl)phenylboronic acid against MIDA boronates

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic chemistry, particularly in the realm of cross-coupling reactions, the stability of boronic acid reagents is a critical parameter that dictates their utility, storage, and handling. This guide provides a comparative analysis of the stability of 4-(Pyrrolidine-1-carbonyl)phenylboronic acid against the well-established N-methyliminodiacetic acid (MIDA) boronates. This objective comparison is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in reagent selection.

Executive Summary

Data Presentation

The following table summarizes the known stability characteristics of MIDA boronates and provides an inferred stability profile for this compound based on the general behavior of arylboronic acids.

FeatureMIDA BoronatesThis compound (Inferred)
Form Crystalline solidsWhite to light yellow crystalline powder[9]
Benchtop Stability (Air) Indefinitely stable; >95% purity after ≥60 days[1][2]Generally stable, but susceptible to gradual decomposition over time. Purity may decrease upon prolonged storage in air.
Chromatography Stability Stable to silica gel chromatography[5][6]Generally considered unstable on silica gel, which can promote decomposition.
Stability in Solution Stable in various organic solventsStability is solvent and pH-dependent. Susceptible to decomposition in protic and aqueous basic solutions.[7]
Key Decomposition Pathways Hydrolysis under specific basic conditions to release the active boronic acidProtodeboronation, oxidation, and formation of boroxines (anhydrides).[7]

Experimental Protocols

To quantitatively assess the stability of boronic acid derivatives, a standardized experimental protocol can be employed. The following is a general methodology for a comparative stability study.

Objective: To compare the benchtop stability of a free boronic acid (e.g., this compound) and its corresponding MIDA boronate.

Materials:

  • This compound

  • This compound, MIDA ester

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • Deuterated solvent for NMR analysis (e.g., DMSO-d6)

  • Vials

Procedure:

  • Sample Preparation: Accurately weigh 10 mg of each boronic acid species into separate glass vials. To each vial, add a precise amount of the internal standard.

  • Storage: Leave the vials open to the atmosphere on a laboratory bench at ambient temperature and humidity.

  • Time Points: At designated time points (e.g., 0, 7, 14, 30, and 60 days), take a small, accurately weighed sample from each vial.

  • NMR Analysis: Dissolve the sampled material in a deuterated solvent (e.g., DMSO-d6) and acquire a quantitative ¹H NMR spectrum.

  • Quantification: Determine the purity of the boronic acid species at each time point by integrating a characteristic peak of the analyte relative to the internal standard.

  • Data Analysis: Plot the percentage of the remaining boronic acid species against time to visualize the degradation profile.

Visualizations

To further illustrate the concepts discussed, the following diagrams are provided.

G cluster_0 Stability Assay Workflow Start Prepare Samples (Boronic Acid + MIDA Boronate) Store Benchtop Storage (Open to Air) Start->Store t=0 Sample Sample at Time Points (0, 7, 14, 30, 60 days) Store->Sample NMR Quantitative ¹H NMR Analysis Sample->NMR Analyze Analyze Data (Purity vs. Time) NMR->Analyze End Compare Stability Profiles Analyze->End

A generalized workflow for assessing the benchtop stability of boronic acid species.

G cluster_mida MIDA Boronate cluster_ba Free Boronic Acid MIDA MIDA Boronate (Stable, Protected) Deprotection Mild Aqueous Base MIDA->Deprotection Controlled Release ActiveBA_MIDA Boronic Acid (Active) Deprotection->ActiveBA_MIDA FreeBA This compound (Moderately Stable) Degradation Air, Moisture, Silica FreeBA->Degradation Potential Decomposition Decomposed Degradation Products (Protodeboronation, Oxidation) Degradation->Decomposed

A logical diagram comparing the stability pathways of MIDA boronates and free arylboronic acids.

References

Quantitative Analysis of 4-(Pyrrolidine-1-carbonyl)phenylboronic Acid in Reaction Mixtures: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of reagents, intermediates, and products is paramount in chemical synthesis and drug development. This guide provides a comparative analysis of common analytical techniques for the quantitative determination of 4-(Pyrrolidine-1-carbonyl)phenylboronic acid in reaction mixtures. We will delve into the performance of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, offering supporting data and detailed experimental protocols.

Comparison of Analytical Techniques

The choice of analytical method for quantifying this compound depends on several factors, including the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. Below is a summary of the most effective techniques.

Analytical TechniquePrincipleAdvantagesDisadvantagesLimit of Quantification (LOQ)Throughput
HPLC-UV Separation based on polarity, detection via UV absorbance.Robust, widely available, good for routine analysis.Moderate sensitivity, potential for interference from co-eluting species.~1.0 µg/mL[1]High
LC-MS/MS Separation by HPLC coupled with highly selective and sensitive mass detection.Excellent sensitivity and selectivity, capable of analyzing complex mixtures.[2][3]Higher cost, requires specialized expertise.as low as 2 pg/mL[2]High[1][2]
Quantitative NMR (qNMR) Signal intensity is directly proportional to the number of nuclei.Non-destructive, provides structural information, no need for identical reference standard.[4]Lower sensitivity compared to MS, potential for signal overlap in complex mixtures.~mg/mL rangeModerate
HPLC with Post-Column Derivatization Chemical reaction after separation to enhance detection.Increased selectivity and sensitivity for boronic acids.[5][6]Method development can be complex, potential for reagent instability.~1 µM[5][6]Moderate

Detailed Experimental Protocols

HPLC-UV Method for Quantification

This protocol outlines a general reverse-phase HPLC method suitable for the quantification of this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

  • C18 reverse-phase column (e.g., Agilent Poroshell HPH C18, 4.6 x 150 mm, 2.7 µm).[3]

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Ammonium acetate (for mobile phase modification)[1]

  • This compound reference standard

Procedure:

  • Standard Preparation: Prepare a stock solution of the reference standard in a suitable solvent (e.g., methanol or acetonitrile). Create a series of calibration standards by serial dilution of the stock solution.

  • Sample Preparation: Dilute an aliquot of the reaction mixture with the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A typical starting point is 95% A, ramping to 95% B over 10 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: Determined by the UV spectrum of this compound (typically around 254 nm).

    • Injection Volume: 10 µL

  • Analysis: Inject the calibration standards and the prepared sample. Construct a calibration curve by plotting the peak area of the analyte against its concentration. Determine the concentration of this compound in the sample from the calibration curve.

LC-MS/MS Method for High-Sensitivity Quantification

For trace-level quantification, an LC-MS/MS method is recommended.

Instrumentation:

  • Liquid Chromatography system coupled to a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.[3]

Reagents:

  • Same as HPLC-UV method.

Procedure:

  • Sample and Standard Preparation: Follow the same procedure as for the HPLC-UV method, but with lower concentrations suitable for the high sensitivity of the instrument.

  • Chromatographic Conditions: Similar to the HPLC-UV method, but can be optimized for faster run times.[1][2]

  • Mass Spectrometric Conditions:

    • Ionization Mode: Negative Electrospray Ionization (ESI-) is often more sensitive for boronic acids.[3]

    • Multiple Reaction Monitoring (MRM): Optimize the precursor ion (deprotonated molecule [M-H]⁻) and a characteristic product ion for selective detection. The specific m/z values will need to be determined for this compound.

    • Optimize other parameters such as capillary voltage, gas flows, and collision energy.[3]

  • Analysis: Perform the analysis as with the HPLC-UV method, using the peak areas from the MRM chromatograms.

Logical Workflow for Quantitative Analysis

The following diagram illustrates a typical workflow for the quantitative analysis of a reaction mixture.

Quantitative Analysis Workflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Measurement cluster_data Data Processing & Quantification ReactionMixture Reaction Mixture Aliquot Dilution Dilution ReactionMixture->Dilution Filtration Filtration Dilution->Filtration HPLC_LCMS HPLC or LC-MS/MS Analysis Filtration->HPLC_LCMS ReferenceStandard Reference Standard StockSolution Stock Solution ReferenceStandard->StockSolution CalibrationStandards Calibration Standards StockSolution->CalibrationStandards CalibrationStandards->HPLC_LCMS PeakIntegration Peak Integration HPLC_LCMS->PeakIntegration CalibrationCurve Calibration Curve Construction PeakIntegration->CalibrationCurve Concentration Concentration Determination PeakIntegration->Concentration CalibrationCurve->Concentration

Caption: General workflow for quantitative analysis of a reaction mixture.

Alternative and Complementary Techniques

  • ¹¹B NMR Spectroscopy: This technique can be a powerful tool for in-situ monitoring of reactions involving boronic acids.[7][8] It provides information about the different boron species present in the reaction mixture.[7] While not as sensitive as MS-based methods, its non-destructive nature and the direct proportionality of the signal to the molar concentration make it valuable for mechanistic studies and reaction kinetics.[4][9]

  • Post-Column Derivatization with Alizarin: For enhanced selectivity and sensitivity in HPLC, a post-column reaction with alizarin can be employed.[5][6] This reaction forms a fluorescent complex with boronic acids, allowing for highly specific detection.[5][6]

Conclusion

The quantitative analysis of this compound in reaction mixtures can be effectively achieved using several analytical techniques. For routine analysis with moderate sensitivity requirements, HPLC-UV is a robust and cost-effective choice. When high sensitivity and selectivity are crucial, particularly in complex matrices or for trace-level quantification, LC-MS/MS is the superior method.[2][3] Quantitative NMR offers a valuable, non-destructive alternative, especially for structural confirmation and mechanistic studies. The selection of the most appropriate technique will ultimately be guided by the specific analytical challenges and the resources available.

References

peer-reviewed methods for the analysis of 4-(Pyrrolidine-1-carbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the peer-reviewed analytical methodologies for 4-(Pyrrolidine-1-carbonyl)phenylboronic acid is presented for researchers, scientists, and drug development professionals. This guide compares the performance of various analytical techniques with supporting data and detailed experimental protocols.

Comparison of Analytical Methods

The analysis of this compound can be approached using several analytical techniques. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), particularly with UV or Mass Spectrometry (MS) detection, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers distinct advantages in terms of sensitivity, selectivity, and the nature of the information it provides.

Analytical Method Principle Typical Instrumentation Sample Requirements Information Obtained Advantages Limitations
Reverse-Phase HPLC-UV Separation based on polarity differences between the analyte and the stationary phase.HPLC system with a C18 column and a UV detector.Solution in a suitable solvent (e.g., acetonitrile/water).Purity, quantification, stability.Robust, widely available, good for routine purity checks.Moderate sensitivity, potential for co-elution with impurities.
UPLC-ESI-MS/MS High-resolution separation coupled with mass-based detection and fragmentation for structural confirmation.UPLC system with a C18 column, electrospray ionization source, and a triple quadrupole or high-resolution mass spectrometer.Dilute solution in a compatible mobile phase.High-sensitivity quantification, impurity profiling, structural elucidation.Excellent sensitivity and selectivity, rapid analysis.[1]Higher equipment cost and complexity.
HPLC with Post-Column Derivatization Chromatographic separation followed by a chemical reaction to enhance detection.HPLC system, reaction coil, reagent pump, and a fluorescence detector.Solution in the mobile phase.Selective detection and quantification in complex matrices.High selectivity for boronic acids.[2]Method development can be more complex.
¹H and ¹¹B NMR Spectroscopy Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies.NMR spectrometer.Solution in a deuterated solvent (e.g., DMSO-d₆).Structural confirmation, purity assessment, study of chemical environment.Provides detailed structural information, non-destructive.Lower sensitivity compared to MS, requires higher sample concentration.
Titration Determination of concentration by reacting with a standard solution of known concentration.Burette, pH meter or indicator.Weighed sample dissolved in a suitable solvent.Assay of the bulk material.Simple, inexpensive, absolute method for purity of the main component.Not suitable for impurity profiling, less precise for trace analysis.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for the analysis of phenylboronic acids and can be adapted for this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine analysis of purity and for quantifying the main component.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL.

Ultra-High-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS)

This high-throughput method is ideal for sensitive quantification and impurity profiling.[1]

  • Instrumentation: A UPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase: Mobile Phase A: 10 mM ammonium acetate in water; Mobile Phase B: Acetonitrile.[1]

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • MS Detection: ESI in negative ion mode.

  • Injection Volume: 1-5 µL.

  • Sample Preparation: Prepare a stock solution in methanol (1 mg/mL) and dilute with the initial mobile phase composition to the desired concentration range (e.g., 1-1000 ng/mL).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the definitive structural confirmation of this compound.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.75 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

    • Parameters: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹¹B NMR:

    • Sample Preparation: A higher concentration may be required (e.g., 10-20 mg/mL).

    • Parameters: Acquire the spectrum using a boron-free probe or a quartz NMR tube to avoid background signals from borosilicate glass.

Visualizations

Experimental Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Diluent start->dissolve filter Filter dissolve->filter inject Inject Sample filter->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate quantify Quantify (Purity/Assay) integrate->quantify

Caption: Workflow for the HPLC-UV analysis of this compound.

Signaling Pathway for UPLC-MS/MS Analysis

UPLC_MS_Workflow cluster_uplc UPLC System cluster_ms Mass Spectrometer sample Sample Injection column UPLC Separation (C18 Column) sample->column esi Electrospray Ionization (ESI) column->esi quad1 Q1: Precursor Ion Selection esi->quad1 quad2 Q2: Collision-Induced Dissociation quad1->quad2 quad3 Q3: Product Ion Scanning quad2->quad3 detector Detector quad3->detector data_analysis Data Analysis (Quantification & Identification) detector->data_analysis

Caption: Logical flow of the UPLC-MS/MS analysis for sensitive and selective detection.

References

assessing the therapeutic potential of 4-(Pyrrolidine-1-carbonyl)phenylboronic acid in disease models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical regulator of the anti-tumor immune response. By hydrolyzing the cyclic dinucleotide 2'3'-cGAMP, a key activator of the STING (stimulator of interferon genes) pathway, ENPP1 dampens innate immunity within the tumor microenvironment. This guide provides a comparative overview of the therapeutic potential of ENPP1 inhibitors in various cancer models, with a focus on their mechanism of action, preclinical efficacy, and the experimental protocols used for their evaluation. While direct biological data for 4-(Pyrrolidine-1-carbonyl)phenylboronic acid as an ENPP1 inhibitor is not yet publicly available, its versatile scaffold is representative of structures utilized in the synthesis of novel therapeutic agents for cancer and diabetes, making it a relevant starting point for the design of new ENPP1 inhibitors.[1]

Mechanism of Action: Restoring Anti-Tumor Immunity

ENPP1 inhibitors block the enzymatic activity of ENPP1, preventing the degradation of 2'3'-cGAMP in the extracellular space. This leads to an accumulation of cGAMP, which can then activate the STING pathway in immune cells, such as dendritic cells. STING activation triggers the production of type I interferons and other pro-inflammatory cytokines, leading to the recruitment and activation of cytotoxic T cells that can recognize and eliminate cancer cells. This process effectively converts an immunologically "cold" tumor microenvironment into a "hot" one, making it more susceptible to immune-mediated killing and potentially enhancing the efficacy of other immunotherapies like checkpoint inhibitors.

ENPP1 Inhibition and STING Pathway Activation cluster_TME Tumor Microenvironment cluster_DC Dendritic Cell Tumor Cell Tumor Cell cGAMP cGAMP Tumor Cell->cGAMP Release ENPP1 ENPP1 cGAMP->ENPP1 Hydrolysis Dendritic Cell Dendritic Cell cGAMP->Dendritic Cell Uptake ENPP1_Inhibitor ENPP1 Inhibitor (e.g., 4-(Pyrrolidine-1-carbonyl) -phenylboronic acid derivatives) ENPP1_Inhibitor->ENPP1 Inhibition STING STING TBK1 TBK1 STING->TBK1 Activation Cascade IRF3 IRF3 TBK1->IRF3 Activation Cascade Type I IFNs Type I IFNs IRF3->Type I IFNs Activation Cascade T_Cell Cytotoxic T Cell Type I IFNs->T_Cell Activation & Recruitment T_Cell->Tumor Cell Tumor Cell Killing

Caption: Signaling pathway of ENPP1 inhibition leading to STING-mediated anti-tumor immunity.

Comparative Efficacy of ENPP1 Inhibitors in Preclinical Models

Several small molecule inhibitors of ENPP1 have demonstrated significant anti-tumor efficacy in syngeneic mouse models. Below is a summary of the performance of selected inhibitors compared to this compound, which serves as a representative scaffold for potential future inhibitors.

Compound/ScaffoldTargetIn Vitro PotencyDisease ModelRoute of AdministrationEfficacyCitation
This compound Potential Enzyme InhibitorData not availableCancer, Diabetes (general)Not applicableInvestigated as a key synthetic intermediate.[1]
STF-1623 ENPP1IC50 = 0.4 nM (mouse ENPP1)EMT6 breast cancerNot specifiedSuppressed tumor growth and metastases.[2]
RBS2418 ENPP1Ki = 0.14 nM (cGAMP hydrolysis)Hepa1-6 liver cancer, GL261-luc glioblastomaOralSignificant reduction in tumor growth and prolonged survival.[3]
Unnamed Candidate 1 ENPP1Nanomolar rangeCT-26 colorectal cancerIntravenous53% Tumor Growth Inhibition (TGI) as monotherapy; 81% TGI with anti-PD-L1.[4]
Unnamed Candidate 2 ENPP1Nanomolar rangeCT-26 colorectal cancerOral39% TGI as monotherapy; 86% TGI with anti-PD-L1.[4]
Insilico Medicine Candidate ENPP1Potent inhibitionCT26 and MC38 colon cancerOral67% TGI in MC38 model as monotherapy; robust regression with anti-PD-L1.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments in the evaluation of ENPP1 inhibitors.

In Vitro ENPP1 Inhibition Assay

This assay determines the potency of a compound in inhibiting the enzymatic activity of ENPP1.

Protocol:

  • Reagents: Recombinant human or murine ENPP1, substrate (e.g., pNP-TMP or 2'3'-cGAMP), assay buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.01% Brij, pH 7.5), test compound, and a detection system (e.g., Transcreener® AMP²/GMP² Assay for cGAMP hydrolysis or spectrophotometer for pNP-TMP hydrolysis).

  • Procedure:

    • Prepare a serial dilution of the test compound.

    • In a 96-well plate, add the ENPP1 enzyme to the assay buffer.

    • Add the diluted test compound to the wells.

    • Initiate the reaction by adding the substrate.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

    • Stop the reaction (if necessary, e.g., by adding EDTA).

    • Measure the product formation using the appropriate detection system.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 or Ki value by fitting the data to a dose-response curve.

In Vivo Tumor Growth Inhibition Study

This experiment assesses the anti-tumor efficacy of an ENPP1 inhibitor in a living organism.

Protocol:

  • Animal Model: Utilize syngeneic mouse models (e.g., BALB/c mice for CT-26 or EMT6 tumors, C57BL/6 mice for MC38 tumors).

  • Tumor Inoculation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ cells) into the flank of the mice.

  • Treatment:

    • Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

    • Administer the test compound via the desired route (e.g., oral gavage, intravenous injection) at a specified dose and schedule.

    • The control group receives the vehicle used to dissolve the compound.

    • For combination studies, a second therapeutic agent (e.g., anti-PD-L1 antibody) is administered according to its established protocol.

  • Monitoring:

    • Measure tumor volume using calipers every 2-3 days.

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size, or at a specified time point.

  • Data Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.

In Vivo Efficacy Workflow Tumor_Inoculation Tumor Cell Inoculation Tumor_Growth Tumor Growth to Palpable Size Tumor_Inoculation->Tumor_Growth Randomization Randomization of Mice into Groups Tumor_Growth->Randomization Treatment Treatment with ENPP1 Inhibitor +/- Anti-PD-L1 Randomization->Treatment Monitoring Tumor Volume and Body Weight Monitoring Treatment->Monitoring Endpoint Study Endpoint and Data Analysis (TGI) Monitoring->Endpoint

Caption: A typical workflow for assessing the in vivo efficacy of an ENPP1 inhibitor.

Conclusion

The inhibition of ENPP1 represents a promising therapeutic strategy for cancer by overcoming immune suppression within the tumor microenvironment. Preclinical data for several ENPP1 inhibitors demonstrate their potential to induce significant anti-tumor responses, particularly in combination with immune checkpoint blockade. While this compound itself has not been extensively characterized as a direct ENPP1 inhibitor, its chemical structure embodies a versatile starting point for the development of novel and potent molecules targeting this important immuno-oncology pathway. Further research and development in this area are warranted to translate the preclinical success of ENPP1 inhibitors into effective cancer therapies for patients.

References

Safety Operating Guide

Navigating the Safe Disposal of 4-(Pyrrolidine-1-carbonyl)phenylboronic acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-(Pyrrolidine-1-carbonyl)phenylboronic acid. Adherence to these procedures is critical for minimizing risks and ensuring compliance with regulatory standards. This compound, like other boronic acid and pyrrolidine derivatives, must be handled as hazardous waste.[1][2] Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[1][3]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to work in a certified chemical fume hood and don the appropriate Personal Protective Equipment (PPE).[1][4] An emergency eyewash station and safety shower must be readily accessible.[4]

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[1]Protects against splashes and potential eye irritants.[2]
Hand Protection Chemical-resistant gloves, such as nitrile or neoprene.[2][4]Prevents skin contact with the chemical.
Body Protection A fully fastened lab coat.[1]Protects skin and clothing from contamination.
Footwear Closed-toe shoes.[1]Prevents injuries from spills and dropped objects.

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a systematic process of segregation, collection, storage, and professional disposal.[2] Laboratory personnel should not attempt to neutralize or treat this chemical waste themselves.[2]

1. Waste Segregation and Collection:

  • Designated Waste Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[1] High-density polyethylene (HDPE) or glass containers are generally suitable.[4]

  • Labeling: All waste containers must be clearly and accurately labeled as "Hazardous Waste" and include the full chemical name: "this compound".[1] The label should also indicate that it is a boronic acid derivative.[1]

2. Solid Waste Disposal:

  • Contaminated solid materials such as gloves, weighing paper, and bench paper should be collected in a designated, sealable container for solid hazardous waste.[3]

3. Liquid Waste Disposal:

  • Solutions containing this compound should be collected in a separate, clearly labeled, and sealable container for liquid hazardous waste.[3]

4. Decontamination of Empty Containers:

  • Initial Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent.[3] This first rinseate must be collected and disposed of as liquid hazardous waste.[3]

  • Subsequent Rinses: Depending on institutional guidelines, subsequent rinses may also need to be collected as hazardous waste.[3]

  • Final Disposal: After thorough rinsing and air drying in a well-ventilated area, deface the original label. The clean container can then be disposed of according to your institution's guidelines for laboratory glassware or plastic recycling.[3]

5. Waste Storage and Pickup:

  • Storage: Store sealed and labeled waste containers in a designated satellite accumulation area.[1] This area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents and acids.[2][5]

  • Secondary Containment: Place waste containers in a secondary containment bin to prevent the spread of material in case of a leak.[2]

  • Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.[4][5]

Spill Management

In the event of a spill, immediate and appropriate action is necessary.[2]

  • Evacuate and Ventilate: Evacuate the immediate area and ensure it is well-ventilated, preferably within a fume hood.[2] Remove all ignition sources.[6]

  • Containment: For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or a commercial sorbent pad.[2][6]

  • Collection: Carefully scoop the absorbed material into the designated solid hazardous waste container.[2]

  • Decontamination: Clean the spill area thoroughly. All cleaning materials should also be disposed of as hazardous waste.[4]

  • Reporting: Report the spill to your supervisor and your institution's EHS department.[4]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation cluster_waste Waste Generation cluster_segregation Segregation cluster_storage Storage & Disposal A Don Appropriate PPE B Work in a Chemical Fume Hood A->B C Generate Waste (Solid or Liquid) B->C D Solid Waste? C->D E Collect in Labeled Solid Hazardous Waste Container D->E Yes F Collect in Labeled Liquid Hazardous Waste Container D->F No G Store in Designated Satellite Accumulation Area E->G F->G H Arrange for Professional Hazardous Waste Disposal G->H

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 4-(Pyrrolidine-1-carbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-(Pyrrolidine-1-carbonyl)phenylboronic acid (CAS No. 389621-81-2). Adherence to these guidelines is critical for ensuring laboratory safety and regulatory compliance.

I. Personal Protective Equipment (PPE) and Safety Measures

When handling this compound, a comprehensive approach to personal protection is mandatory to prevent skin, eye, and respiratory exposure. The following table summarizes the required PPE and safety measures.

Protection TypeRequired Equipment and PracticesRationale
Eye and Face Protection Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashing.Protects against eye irritation or serious eye damage from dust particles or splashes.[1]
Hand Protection Chemical-resistant nitrile or neoprene gloves. Gloves must be inspected before use and disposed of properly after handling.[1][2]Prevents skin contact which can cause irritation.[1]
Body Protection A buttoned lab coat or chemical-resistant apron. Closed-toe shoes and long pants are mandatory.Minimizes skin exposure to spills and contamination of personal clothing.
Respiratory Protection Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powder form to avoid dust generation.Prevents inhalation of dust which may cause respiratory irritation.[1]
Hygiene Practices Wash hands thoroughly with soap and water after handling and before leaving the laboratory. Do not eat, drink, or smoke in the handling area.[2]Avoids accidental ingestion and contamination.
Emergency Equipment Ensure easy access to an eyewash station and a safety shower. A chemical spill kit should be readily available.Provides immediate response capability in case of accidental exposure or spill.

II. Step-by-Step Handling Protocol

A. Preparation and Weighing:

  • Designated Area: Conduct all handling and weighing of this compound within a designated area, such as a chemical fume hood, to control exposure.

  • Surface Protection: Before starting, cover the work surface with absorbent bench paper to contain any potential spills.

  • Personal Protective Equipment: Don all required PPE as detailed in the table above.

  • Weighing: Use a weigh boat to handle the powdered chemical. Avoid pouring directly from the container to minimize dust generation. Transfer the powder in small, manageable scoops.

  • Container Management: Keep the chemical container tightly closed when not in use to prevent spillage and contamination.

B. In Case of a Spill:

  • Evacuate and Ventilate: If a significant spill occurs outside a fume hood, evacuate the immediate area and ensure adequate ventilation.

  • Containment: Use a chemical spill kit to contain the spill. Absorb liquids with an inert material and gently sweep up solid spills to avoid creating dust.

  • Cleanup: Place all contaminated materials, including cleaning supplies and contaminated PPE, into a labeled hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent or detergent and water.

III. Disposal Plan

Improper disposal of this compound and its containers can pose environmental and health risks. Follow these procedures for compliant waste management.

A. Waste Segregation and Collection:

  • Hazardous Waste: Treat all this compound waste, including contaminated materials and empty containers, as hazardous chemical waste.

  • Designated Container: Collect all waste in a clearly labeled, sealed, and chemically compatible container. The label should include "Hazardous Waste" and the full chemical name.

  • Incompatible Materials: Do not mix boronic acid waste with strong oxidizing agents, strong acids, or strong bases.[2][3]

B. Storage and Disposal:

  • Temporary Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • Institutional Guidelines: Adhere to your institution's Environmental Health and Safety (EHS) guidelines for hazardous waste disposal.

  • Professional Disposal: Arrange for a certified hazardous waste disposal company to collect and manage the waste in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain or in regular trash.[2]

IV. Workflow for Safe Handling and Disposal

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_area Designate Handling Area (Fume Hood) don_ppe Don Appropriate PPE prep_area->don_ppe prep_surface Protect Work Surface don_ppe->prep_surface weigh Weigh Chemical prep_surface->weigh Start Handling dissolve Prepare Solution (if applicable) weigh->dissolve reaction Perform Experiment dissolve->reaction decontaminate_tools Decontaminate Glassware & Tools reaction->decontaminate_tools Experiment Complete collect_waste Collect Solid & Liquid Waste reaction->collect_waste Generate Waste clean_area Clean Work Area decontaminate_tools->clean_area label_waste Label Hazardous Waste Container clean_area->label_waste After Cleanup collect_waste->label_waste store_waste Store in Designated Area label_waste->store_waste dispose_waste Arrange for Professional Disposal store_waste->dispose_waste

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Pyrrolidine-1-carbonyl)phenylboronic acid
Reactant of Route 2
Reactant of Route 2
4-(Pyrrolidine-1-carbonyl)phenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.